2-Chloro-6-(4-methoxybenzyloxy)pyridine
Description
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Properties
IUPAC Name |
2-chloro-6-[(4-methoxyphenyl)methoxy]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-16-11-7-5-10(6-8-11)9-17-13-4-2-3-12(14)15-13/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZADIUOCLPMBGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674406 | |
| Record name | 2-Chloro-6-[(4-methoxyphenyl)methoxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020253-23-9 | |
| Record name | 2-Chloro-6-[(4-methoxyphenyl)methoxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-Chloro-6-(4-methoxybenzyloxy)pyridine" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-6-(4-methoxybenzyloxy)pyridine
Introduction: Strategic Importance of a Versatile Pyridine Intermediate
In the landscape of modern drug discovery and fine chemical synthesis, functionalized heterocyclic scaffolds are of paramount importance. This compound is a key building block, valued for its specific arrangement of reactive and protecting groups on a pyridine core. Its structure features a chloro-substituent at the 2-position, which is susceptible to nucleophilic substitution or cross-coupling reactions, and a 4-methoxybenzyl (PMB) ether at the 6-position. The PMB group serves as a stable protecting group for the hydroxyl functionality, which can be selectively removed under specific acidic conditions, revealing a new reactive site. This strategic design makes the molecule a versatile intermediate for constructing more complex molecular architectures, particularly in the synthesis of pharmaceutical agents and agrochemicals.[1] This guide provides a comprehensive overview of a robust synthetic protocol for this compound, the underlying chemical principles, and a detailed characterization workflow to ensure structural integrity and purity.
Part 1: Synthesis Methodology
The synthesis of this compound is most effectively achieved via a Williamson ether synthesis, a classic and reliable method for forming ethers. This specific application is a type of nucleophilic aromatic substitution (SNAr) reaction.
Underlying Principle and Mechanistic Considerations
The core of this synthesis involves the reaction of a nucleophile, the 4-methoxybenzyl alkoxide, with an electrophilic aromatic substrate, 2,6-dichloropyridine.
-
Nucleophile Generation: 4-Methoxybenzyl alcohol is not nucleophilic enough to directly attack the pyridine ring. A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to deprotonate the alcohol's hydroxyl group. This generates the highly reactive 4-methoxybenzyl alkoxide anion. The byproduct of this step is hydrogen gas, which safely evolves from the reaction mixture.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring of 2,6-dichloropyridine is electron-deficient, particularly at the 2- and 6-positions, due to the electronegativity of the nitrogen atom and the two chlorine atoms. This electron deficiency makes these positions susceptible to attack by strong nucleophiles. The generated alkoxide attacks one of the chloro-substituted carbons, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is key to the reaction's success.
-
Leaving Group Departure: The reaction concludes with the expulsion of a chloride ion, the leaving group, which collapses the Meisenheimer complex and restores the aromaticity of the pyridine ring, yielding the final ether product. The reaction is generally regioselective, with monosubstitution being the predominant outcome under controlled stoichiometry.
Experimental Workflow Diagram
The following diagram illustrates the synthetic pathway from starting materials to the final product.
Caption: Synthetic workflow for this compound.
Detailed Step-by-Step Protocol
This protocol is a representative procedure based on established chemical principles. Researchers should perform their own risk assessment and optimization.
Materials and Reagents:
-
2,6-Dichloropyridine
-
4-Methoxybenzyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-methoxybenzyl alcohol (1.1 equivalents).
-
Solvent Addition: Add anhydrous DMF under a nitrogen atmosphere to dissolve the alcohol.
-
Base Addition: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Caution: NaH reacts violently with water and generates flammable H₂ gas. Ensure the setup allows for safe venting.
-
Alkoxide Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of gas should cease, indicating complete formation of the alkoxide.
-
Substrate Addition: Add a solution of 2,6-dichloropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF to the reaction mixture dropwise.
-
Reaction: Heat the reaction mixture to 60-80°C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Quenching and Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure product.
Part 2: Characterization and Data Validation
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following techniques provide a self-validating system to verify the successful synthesis of the target molecule.
Summary of Analytical Data
The expected data from standard analytical techniques are summarized below.
| Property / Technique | Expected Result | Rationale / Interpretation |
| Molecular Formula | C₁₃H₁₂ClNO₂ | Based on the structure of the target compound. |
| Molecular Weight | 249.69 g/mol | Corresponds to the molecular formula.[2] |
| Appearance | White to off-white solid or colorless oil | Dependent on purity and crystalline state. |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.55 (t, 1H), ~7.30 (d, 2H), ~6.90 (d, 2H), ~6.75 (d, 1H), ~6.65 (d, 1H), 5.35 (s, 2H), 3.80 (s, 3H) | Confirms the proton environment: pyridine ring protons, p-substituted benzene ring protons, benzylic CH₂, and methoxy CH₃. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~163, ~160, ~159, ~140, ~129, ~128, ~114, ~112, ~108, ~70, ~55 | Confirms the unique carbon environments of the pyridine and benzene rings, benzylic carbon, and methoxy carbon. |
| Mass Spectrometry (EI-MS) | m/z 249 [M]⁺, 251 [M+2]⁺ | The molecular ion peak [M]⁺ and its isotopic peak [M+2]⁺ in an approximate 3:1 ratio confirm the presence of one chlorine atom. |
| FT-IR (KBr or neat) | ν ~3050 (Ar C-H), ~2950 (Aliph. C-H), ~1600, 1570 (C=C, C=N), ~1250 (C-O ether), ~750 (C-Cl) cm⁻¹ | Shows characteristic vibrations for the functional groups present in the molecule. |
Interpretation of Spectroscopic Data
-
¹H NMR Spectroscopy: The spectrum is expected to be highly characteristic. The three protons on the pyridine ring will appear as a triplet and two doublets in the aromatic region. The para-substituted benzene ring from the PMB group will show two distinct doublets, each integrating to 2H. A key singlet at ~5.35 ppm corresponds to the two benzylic protons (–O–CH₂–Ar), and another singlet at ~3.80 ppm represents the three protons of the methoxy group (–OCH₃).
-
Mass Spectrometry: The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), two peaks will be observed for the molecular ion: one at m/z 249 (for C₁₃H₁₂³⁵ClNO₂) and another at m/z 251 (for C₁₃H₁₂³⁷ClNO₂), with a relative intensity ratio of approximately 3:1. This pattern is definitive proof of a monochlorinated compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will confirm the presence of key functional groups. The strong band around 1250 cm⁻¹ is indicative of the aryl-alkyl ether C-O stretching vibration. Aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy and benzylic groups will be just below 3000 cm⁻¹. The presence of the C-Cl bond is confirmed by a band typically found in the 800-700 cm⁻¹ region.
By combining these analytical techniques, a researcher can unambiguously confirm the successful synthesis and high purity of this compound, ensuring its suitability for subsequent research and development applications.
References
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Pharmaffiliates. This compound.
-
Sigma-Aldrich. 2-Chloro-6-methoxypyridine 98%.
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BLD Pharm. This compound.
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PubChem. 2-Chloro-6-methoxypyridine.
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NIST Chemistry WebBook. Pyridine, 2-chloro-6-methoxy-.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Art of Custom Synthesis: Leveraging 2-Chloro-6-methylpyridine.
-
Google Patents. Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
-
NIH - National Center for Biotechnology Information. Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis.
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An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-(4-methoxybenzyloxy)pyridine
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-6-(4-methoxybenzyloxy)pyridine, a key intermediate in contemporary pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data on the compound's identity, physical characteristics, spectroscopic profile, and stability. By grounding this information with field-proven experimental protocols and explaining the causality behind methodological choices, this guide serves as an authoritative resource for laboratory applications, ensuring both technical accuracy and practical utility.
Introduction and Chemical Identity
This compound serves as a crucial heterocyclic building block in medicinal chemistry. Its structure, which combines a reactive chloropyridine core with a 4-methoxybenzyl (PMB) protecting group, makes it a versatile precursor for the synthesis of more complex molecular architectures. Pyridine derivatives are integral scaffolds in numerous FDA-approved drugs, valued for their ability to engage in hydrogen bonding and modulate aqueous solubility, which are critical factors for bioavailability and metabolic stability[1][2][3]. The strategic placement of the chloro-substituent at the 2-position activates the ring for nucleophilic substitution, a common and powerful strategy in drug discovery for introducing molecular diversity[2].
Understanding the fundamental physicochemical properties of this intermediate is paramount for its effective use. These parameters dictate everything from reaction conditions and purification strategies to formulation and storage, directly impacting the efficiency, reproducibility, and success of the synthetic workflow.
Table 1: Chemical Identity of this compound
| Identifier | Value | Source |
| CAS Number | 1020253-23-9 | [4][5] |
| IUPAC Name | 2-chloro-6-[(4-methoxybenzyl)oxy]pyridine | [5] |
| Molecular Formula | C₁₃H₁₂ClNO₂ | [4] |
| Molecular Weight | 249.69 g/mol | [4] |
| InChI Key | KZADIUOCLPMBGX-UHFFFAOYSA-N | [5] |
Core Physicochemical Properties
The physical state and solubility of a compound are foundational data points that inform its handling, storage, and application in experimental settings.
Physical State and Appearance
At room temperature, this compound is typically a solid. While specific color and form can vary based on purity and crystalline structure, it is often supplied as a white to off-white powder.
Melting Point Analysis
The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.0°C for a pure compound) suggests high purity, whereas a depressed and broad melting range often indicates the presence of impurities[6].
Expert Insight: The determination of a melting point is not merely a quality control check; it provides insight into the compound's lattice energy and intermolecular forces. For a molecule like this, the combination of the polar pyridine ring and the larger benzyl ether group contributes to a stable crystal lattice.
A definitive, experimentally verified melting point for this compound is not consistently reported across publicly available databases. Determination via a standardized protocol is essential.
Solubility Profile
A compound's solubility profile is arguably one of its most important characteristics in a drug development context, influencing everything from reaction solvent choice to its suitability for biological assays. The "like dissolves like" principle is a useful starting point; the polarity of the pyridine ring and ether linkages suggests solubility in a range of organic solvents[7].
Table 2: Predicted and Observed Solubility
| Solvent | Predicted Solubility | Rationale / Application |
| Water | Low to Insoluble | The large, nonpolar aromatic structure dominates, making it poorly soluble in aqueous media. |
| DMSO, DMF | Soluble | Polar aprotic solvents are effective for creating stock solutions for biological screening. |
| DCM, Chloroform | Soluble | Common solvents for organic reactions and chromatographic purification. |
| Ethanol, Methanol | Moderately Soluble | Polar protic solvents can solvate the heteroatoms but may be less effective due to the large hydrocarbon content. |
| Hexanes, Ether | Sparingly Soluble to Insoluble | Nonpolar solvents are generally poor choices but are useful as anti-solvents for crystallization. |
Expert Insight: When preparing stock solutions for high-throughput screening, dimethyl sulfoxide (DMSO) is the solvent of choice. However, it is critical to assess the compound's stability in DMSO over time, as degradation can occur. For synthetic reactions, dichloromethane (DCM) or tetrahydrofuran (THF) are often preferred due to their inertness and ease of removal post-reaction.
Spectroscopic and Spectrometric Characterization
Spectroscopic data provides an unambiguous fingerprint of a molecule's structure, confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.
Expert Insight: For ¹H NMR of this compound, one would expect to see characteristic signals for the aromatic protons on both the pyridine and benzene rings, a singlet for the benzylic CH₂ group, and a singlet for the methoxy CH₃ group. The integration of these signals should correspond to the number of protons in each environment, providing a quantitative check of the structure.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Functional Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Pyridine Ring CH | 6.7 – 7.8 | 110 – 150 |
| Methoxybenzyl Ring CH | 6.8 – 7.4 | 114 – 160 |
| O-CH₂ (Benzylic) | ~5.4 | ~70 |
| O-CH₃ (Methoxy) | ~3.8 | ~55 |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. The isotopic pattern for chlorine (a ~3:1 ratio of ³⁵Cl to ³⁷Cl) would be a key diagnostic feature, showing molecular ion peaks (M⁺) at roughly m/z 249.7 and 251.7.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C-O-C (Ether) | 1050-1250 | Strong, characteristic stretch |
| C=C, C=N (Aromatic) | 1450-1600 | Multiple sharp bands |
| C-Cl Stretch | 600-800 | Can be complex to assign |
| =C-H (Aromatic) | 3000-3100 | Medium to weak stretch |
| C-H (Aliphatic) | 2850-3000 | Stretch from CH₂ and CH₃ groups |
Experimental Protocols
The following protocols represent standardized, best-practice methodologies for determining the key physicochemical properties discussed.
Protocol: Melting Point Determination (Capillary Method)
This protocol adheres to the principles outlined by standard pharmacopeias[9].
Rationale: The capillary method ensures uniform and controlled heating of a finely powdered sample, which is essential for obtaining a reproducible and sharp melting range[9][10]. A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, providing an accurate measurement[6].
-
Sample Preparation: Ensure the sample is completely dry and homogenous. If necessary, grind the crystalline sample into a fine powder using an agate mortar and pestle[9].
-
Capillary Loading: Tap the open end of a glass capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack a 2-3 mm column of the sample at the sealed end.
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Rapid Initial Heating: Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point[10].
-
Precise Determination: Decrease the heating rate to 1-2°C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ – T₂.
Caption: Workflow for Melting Point Determination.
Protocol: Qualitative Solubility Assessment
This tiered approach efficiently determines a compound's solubility characteristics in common laboratory solvents.
Rationale: This systematic process quickly classifies the compound based on its polarity and acid/base character, which is essential for selecting appropriate solvents for reactions, purification, and analysis[11][12].
-
Setup: Place ~10-20 mg of the compound into separate, labeled test tubes.
-
Solvent Addition: To each tube, add 0.5 mL of the test solvent (e.g., water, ethanol, DCM, DMSO).
-
Mixing: Agitate each tube vigorously for 30 seconds.
-
Observation: Observe if the solid dissolves completely. If not, add another 0.5 mL of solvent and repeat agitation.
-
Classification: Classify as "Soluble" (>20 mg/mL), "Sparingly Soluble," or "Insoluble" (<10 mg/mL).
-
Heating (Optional): If a compound is insoluble at room temperature, gently warm the mixture to assess temperature effects on solubility. Note any dissolution upon heating and whether the compound precipitates upon cooling.
Caption: Workflow for Qualitative Solubility Testing.
Protocol: NMR Sample Preparation
Proper sample preparation is critical to obtaining high-quality, high-resolution NMR spectra.
Rationale: The use of deuterated solvents is necessary for the spectrometer's lock system and to avoid large, interfering solvent peaks in a ¹H NMR spectrum[13][14]. Filtering the sample removes particulate matter that can degrade magnetic field homogeneity, leading to broadened spectral lines.
-
Massing: Accurately weigh 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, small vial[15].
-
Solvent Selection: Choose an appropriate deuterated solvent in which the compound is highly soluble (e.g., CDCl₃, DMSO-d₆)[14].
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex to ensure complete dissolution[13].
-
Filtration: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube. This removes any suspended impurities.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.
Conclusion
This compound is a well-defined chemical entity whose utility in pharmaceutical research is predicated on its specific physicochemical properties. Its solid-state nature, predictable solubility in common organic solvents, and distinct spectroscopic fingerprint make it a reliable and versatile synthetic intermediate. By applying the standardized protocols detailed in this guide, researchers can ensure consistent and accurate characterization of this compound, facilitating its seamless integration into complex drug discovery and development programs. This document provides the foundational knowledge required to handle, analyze, and utilize this important building block with confidence and scientific rigor.
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Small molecule NMR sample preparation. (2023). Emory University. Available at: [Link]
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Melting Point Determination. (n.d.). SRS. Available at: [Link]
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Melting point determination. (n.d.). University of Calgary. Available at: [Link]
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NMR Sample Preparation. (n.d.). Iowa State University. Available at: [Link]
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Measuring the Melting Point. (2023). Westlab Canada. Available at: [Link]
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Sample Preparation - Max T. Rogers NMR. (n.d.). Michigan State University. Available at: [Link]
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NMR Sample Requirements and Preparation. (n.d.). University of Colorado Boulder. Available at: [Link]
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NMR Sample Preparation. (n.d.). University of Cambridge. Available at: [Link]
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How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate. Available at: [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY. (n.d.). St. Cloud State University. Available at: [https://web.stcloudstate.edu/pp/Organic_Lab/ एक्सपेरिमेंट्स/solubility.pdf]([Link] एक्सपेरिमेंट्स/solubility.pdf)
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Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Available at: [Link]
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Melting point determination. (n.d.). SSERC. Available at: [Link]
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E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. (2023). ASTM International. Available at: [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Austin Community College. Available at: [Link]
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How To Determine Solubility Of Organic Compounds? (2025). YouTube. Available at: [Link]
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Chemical Properties of Pyridine, 2-chloro-6-methoxy- (CAS 17228-64-7). (n.d.). Cheméo. Available at: [Link]
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This compound (1020253-23-9). (n.d.). Pharmaffiliates. Available at: [Link]
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2-Chloro-6-methoxypyridine. (n.d.). PubChem. Available at: [Link]
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2-Chloro-6-methoxy-pyridine - Optional[13C NMR]. (n.d.). SpectraBase. Available at: [Link]
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The Crucial Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). National Institutes of Health. Available at: [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). National Institutes of Health. Available at: [Link]
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"2-Chloro-6-(4-methoxybenzyloxy)pyridine" CAS number 1020253-23-9
An In-Depth Technical Guide to 2-Chloro-6-(4-methoxybenzyloxy)pyridine: A Key Intermediate in Modern Drug Discovery
Introduction: Unveiling a Versatile Pyridine Building Block
In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents.[1] Its derivatives are prized for their unique electronic properties and ability to engage in specific biological interactions. Within this class, This compound (CAS No. 1020253-23-9) has emerged as a particularly valuable and strategic building block.[2] This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and professionals in drug development.
This molecule is not merely a simple intermediate; it is a carefully designed trifunctional scaffold.
-
The 2-Chloro Group: Serves as a versatile synthetic handle, readily participating in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. This reactivity is crucial for constructing complex molecular architectures.
-
The Pyridine Core: Acts as a rigid, polar aromatic system that can influence solubility, metabolic stability, and engage in hydrogen bonding or π-stacking interactions with biological targets.[3]
-
The 4-Methoxybenzyl (PMB) Ether: Functions as a robust protecting group for the 6-hydroxy position. Its stability under a wide range of conditions, coupled with its susceptibility to specific deprotection methods (e.g., oxidative cleavage), allows for orthogonal synthetic strategies. The methoxy group on the benzyl ring enhances its stability and modulates its reactivity.[4]
Notably, this compound is frequently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[5][6] As a "Protein Degrader Building Block," it often forms a core part of the linker element, connecting the two key ligands of a PROTAC molecule.[2]
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided below.
| Property | Value | Source |
| CAS Number | 1020253-23-9 | [2] |
| Molecular Formula | C₁₃H₁₂ClNO₂ | [2] |
| Molecular Weight | 249.7 g/mol | [2] |
| IUPAC Name | 2-chloro-6-[(4-methoxybenzyl)oxy]pyridine | N/A |
| Purity | Typically ≥98% | [2] |
| Appearance | White to off-white solid (typical) | N/A |
| Storage | Room temperature, under inert atmosphere | [2] |
Proposed Synthesis Protocol: A Self-Validating Approach
While specific literature detailing the synthesis of this exact compound is sparse, a robust and scientifically sound protocol can be designed based on the principles of the Williamson ether synthesis. This method involves the nucleophilic substitution of a halide by an alkoxide. The logical starting materials are 2,6-dichloropyridine and 4-methoxybenzyl alcohol.
Causality Behind Experimental Choices:
-
Base (Sodium Hydride, NaH): NaH is a strong, non-nucleophilic base. Its role is to quantitatively deprotonate the primary alcohol of 4-methoxybenzyl alcohol to form the corresponding sodium alkoxide. This significantly increases the nucleophilicity of the oxygen atom, making it capable of displacing one of the chloride atoms on the electron-deficient pyridine ring.
-
Solvent (N,N-Dimethylformamide, DMF): DMF is a polar aprotic solvent. It is ideal for this type of reaction as it can dissolve the ionic alkoxide intermediate while not participating in the reaction itself (i.e., it does not protonate the alkoxide). Its high boiling point also allows for the reaction to be heated to drive it to completion.
-
Stoichiometry: A slight excess of the alcohol and base is often used to ensure complete consumption of the more valuable dichloropyridine starting material. The reaction proceeds with high regioselectivity, with the mono-substituted product being the major product under controlled conditions due to the deactivating effect of the first ether substitution on the remaining chloro position.
Step-by-Step Experimental Protocol
-
Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous N,N-Dimethylformamide (DMF, 10 mL per 1 g of 2,6-dichloropyridine).
-
Base Addition: Cool the flask to 0 °C using an ice-water bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise with careful stirring.
-
Alkoxide Formation: In a separate flask, dissolve 4-methoxybenzyl alcohol (1.1 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred NaH suspension at 0 °C. Allow the mixture to stir for 30 minutes at this temperature to ensure complete formation of the sodium alkoxide. Hydrogen gas evolution will be observed.
-
Nucleophilic Substitution: Add a solution of 2,6-dichloropyridine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and saturated brine solution to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a pure solid.
Synthesis Workflow Diagram
Caption: Williamson Ether Synthesis of the Target Compound.
Application in Drug Discovery: The PROTAC Linker Core
The primary application of this compound is in the modular synthesis of PROTACs. A PROTAC consists of three components: a ligand for a Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[7][8] Our title compound is a perfect precursor for the linker and its attachment points.
The Strategic Workflow:
-
First Coupling: The chloro group at the 2-position is the primary site for elaboration. It readily undergoes palladium-catalyzed cross-coupling reactions. For instance, a Suzuki coupling with a boronic ester-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide for Cereblon) attaches this crucial component to the pyridine core.
-
Deprotection: The PMB group is then selectively removed. This is typically achieved under oxidative conditions (e.g., using DDQ or CAN) that do not affect other functional groups in the molecule. This unmasks a hydroxyl group at the 6-position.
-
Second Coupling/Linker Elongation: The newly revealed hydroxyl group serves as the second attachment point. It can be alkylated with a linker chain (e.g., a polyethylene glycol derivative) which is then subsequently coupled to the POI ligand, completing the synthesis of the heterobifunctional PROTAC molecule.
This modular, step-wise approach allows for the rapid synthesis of a library of PROTACs with varying linkers and ligands, which is essential for optimizing the efficacy of the final drug candidate.[6]
Logical Flow in PROTAC Synthesis
Caption: Role as a core intermediate in PROTAC synthesis.
Spectroscopic Characterization
Confirming the structure of the synthesized product is paramount. Below is a table of representative analytical data expected for this compound based on the analysis of its constituent parts and related molecules.[9][10]
| Technique | Data Type | Expected Values (in CDCl₃) |
| ¹H NMR | Chemical Shift (δ, ppm) | δ 7.55 (t, 1H, H-4 of Pyridine), δ 7.35 (d, 2H, Ar-H ortho to CH₂), δ 6.90 (d, 2H, Ar-H ortho to OMe), δ 6.75 (d, 1H, H-3 or H-5 of Pyridine), δ 6.65 (d, 1H, H-3 or H-5 of Pyridine), δ 5.35 (s, 2H, -O-CH₂-Ar), δ 3.80 (s, 3H, -OCH₃) |
| ¹³C NMR | Chemical Shift (δ, ppm) | δ 164.0 (C-6 of Pyridine), δ 159.5 (Ar-C-OMe), δ 151.0 (C-2 of Pyridine), δ 140.0 (C-4 of Pyridine), δ 129.5 (Ar-CH₂), δ 129.0 (Ar-CH ortho to CH₂), δ 114.0 (Ar-CH ortho to OMe), δ 112.0 (C-5 of Pyridine), δ 108.0 (C-3 of Pyridine), δ 70.0 (-O-CH₂-Ar), δ 55.3 (-OCH₃) |
| Mass Spec | m/z (ESI+) | Expected [M+H]⁺ at 250.06 |
Safety and Handling
As with any chlorinated organic compound, proper safety protocols must be strictly followed. The safety information is based on related compounds like 2-chloro-6-methoxypyridine.[11][12]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the product to enter drains.
This technical guide provides a comprehensive overview of this compound, from its synthesis to its critical role in the development of next-generation therapeutics. Its versatile and modular nature ensures it will remain a compound of significant interest to the drug discovery community.
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National Center for Biotechnology Information. 2-Chloro-N-(4-methoxyphenyl)benzamide. PMC. Available from: [Link]
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European Patent Office. Process of preparing 2-chloropyridine and/or 2,6-dichloropyridine - EP 0311050 A2. Available from: [Link]
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Ciulli, A., et al. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications. Available from: [Link]
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ResearchGate. Experimental 13 C NMR spectrum of 2-Cl-6-MA. Available from: [Link]
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Royal Society of Chemistry. Methods to accelerate PROTAC drug discovery. RSC Medicinal Chemistry. Available from: [Link]
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National Center for Biotechnology Information. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. PMC. Available from: [Link]
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National Center for Biotechnology Information. 2-Hydroxy-N-(4-methoxybenzyl)-4-nitroanilinium chloride. PMC. Available from: [Link]
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ChemRxiv. PROTACs, METTL3, METTL14, CRBN, degradation, m6A-RNA, AML, prostate cancer. Available from: [Link]
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A Spectroscopic Guide to 2-Chloro-6-(4-methoxybenzyloxy)pyridine: Elucidating Molecular Structure
This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-Chloro-6-(4-methoxybenzyloxy)pyridine, a molecule of interest in synthetic and medicinal chemistry. Given the limited availability of published experimental spectra for this specific compound, this document serves as a predictive and interpretive resource for researchers, scientists, and drug development professionals. By dissecting the molecule into its constituent fragments—the 2-chloro-6-substituted pyridine core and the 4-methoxybenzyl (PMB) protecting group—we can forecast and rationalize its spectral characteristics with a high degree of confidence. This approach not only offers a spectral blueprint for compound verification but also reinforces the fundamental principles of spectroscopic interpretation.
The compound, with CAS Number 1020253-23-9 and molecular formula C₁₃H₁₂ClNO₂, presents a unique combination of functionalities that will be systematically explored through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]
Molecular Structure and Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the following numbering scheme will be utilized throughout this guide.
Caption: Numbering scheme for this compound.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the electronic environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the protons of the pyridine ring and the 4-methoxybenzyl group.
Predicted ¹H NMR Data
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-4 | ~7.5 - 7.7 | Triplet (t) | ~7.5 - 8.0 | The central proton of the pyridine ring's three-spin system, coupled to both H-3 and H-5. |
| H-3, H-5 | ~6.7 - 6.9 | Doublet (d) | ~7.5 - 8.0 | These protons are in similar chemical environments, flanking H-4, and are coupled to it. |
| H-2', H-6' | ~7.3 - 7.5 | Doublet (d) | ~8.0 - 9.0 | Protons on the benzene ring ortho to the benzylic ether, forming an AA'BB' system. |
| H-3', H-5' | ~6.8 - 7.0 | Doublet (d) | ~8.0 - 9.0 | Protons on the benzene ring meta to the benzylic ether, part of the AA'BB' system. |
| H-7 (CH₂) | ~5.3 - 5.5 | Singlet (s) | - | Benzylic protons adjacent to an oxygen and a pyridine ring. |
| H-8 (OCH₃) | ~3.8 - 3.9 | Singlet (s) | - | Protons of the methoxy group. |
Interpretation and Causality
The chemical shifts in the pyridine ring are influenced by the electron-withdrawing chloro group at C-2 and the electron-donating benzyloxy group at C-6. The triplet at the lowest field corresponds to H-4, which is deshielded by the neighboring nitrogen and influenced by both substituents. The doublets for H-3 and H-5 are shifted upfield relative to H-4.[2][3]
The aromatic protons of the 4-methoxybenzyl group will appear as a characteristic AA'BB' system, often simplified to two doublets, due to the symmetry of the para-substituted ring. The protons ortho to the electron-donating methoxy group (H-3' and H-5') will be more shielded and appear at a higher field than the protons ortho to the benzylic ether linkage (H-2' and H-6').[4]
The benzylic protons (H-7) are expected to be a singlet due to the lack of adjacent protons for coupling. Their chemical shift is significantly downfield due to the deshielding effect of the adjacent oxygen atom and the pyridine ring. The methoxy protons (H-8) will also appear as a sharp singlet in a region typical for methoxy groups.[4]
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR spectroscopy provides insight into the carbon framework of a molecule. A proton-decoupled ¹³C NMR spectrum of the title compound is expected to show 11 distinct signals, corresponding to the 11 unique carbon environments.
Predicted ¹³C NMR Data
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~150 - 152 | Carbon bearing the chloro substituent, significantly deshielded. |
| C-6 | ~162 - 164 | Carbon attached to the benzyloxy group, highly deshielded. |
| C-4 | ~138 - 140 | Central carbon of the pyridine ring. |
| C-3, C-5 | ~110 - 115 | Shielded carbons of the pyridine ring. |
| C-1' | ~128 - 130 | Quaternary carbon of the benzene ring attached to the benzylic carbon. |
| C-4' | ~159 - 161 | Quaternary carbon of the benzene ring bearing the methoxy group. |
| C-2', C-6' | ~129 - 131 | Aromatic carbons ortho to the benzylic ether. |
| C-3', C-5' | ~114 - 116 | Aromatic carbons meta to the benzylic ether. |
| C-7 (CH₂) | ~68 - 72 | Benzylic carbon, deshielded by the adjacent oxygen. |
| C-8 (OCH₃) | ~55 - 56 | Methoxy carbon. |
Interpretation and Causality
The chemical shifts of the pyridine carbons are dictated by the substituents. C-2 and C-6, being directly attached to the electronegative chlorine and oxygen atoms, respectively, will be the most deshielded carbons of the pyridine ring. The remaining pyridine carbons will resonate at higher fields.
In the 4-methoxybenzyl moiety, the carbon bearing the methoxy group (C-4') will be the most deshielded aromatic carbon due to the strong electron-donating effect of the oxygen. The benzylic carbon (C-7) will appear in the typical range for carbons in an ether linkage. The methoxy carbon (C-8) will have a characteristic chemical shift around 55 ppm.[5]
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 75 MHz or higher field NMR spectrometer.
-
Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans (this may range from several hundred to thousands depending on the sample concentration and instrument sensitivity) and a suitable relaxation delay.
-
-
Processing:
-
Apply Fourier transformation, phasing, and baseline correction.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic (Pyridine and Benzene) |
| 2950 - 2850 | C-H stretch | Aliphatic (CH₂ and CH₃) |
| 1600 - 1450 | C=C and C=N stretch | Aromatic Rings (Pyridine and Benzene) |
| 1250 - 1200 | C-O stretch (asymmetric) | Aryl ether |
| 1100 - 1000 | C-O stretch (symmetric) | Aryl ether and benzylic ether |
| 850 - 750 | C-Cl stretch | Aryl chloride |
| 850 - 800 | C-H out-of-plane bend | para-disubstituted benzene |
Interpretation and Causality
The IR spectrum will be dominated by absorptions from the aromatic rings and the ether linkages. The C-O stretching bands of the aryl and benzylic ethers are expected to be strong and are diagnostic for these functional groups. The C-Cl stretch will appear in the fingerprint region and may be difficult to assign definitively without comparison to a reference spectrum. The out-of-plane C-H bending vibration for the para-substituted benzene ring is also a useful diagnostic feature.[6][7]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). If it is a solid, a KBr pellet or an attenuated total reflectance (ATR) accessory can be used. For routine analysis, ATR is the most convenient method.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio.
-
-
Processing: The background spectrum is automatically subtracted from the sample spectrum.
Mass Spectrometry: Fragmentation and Molecular Weight
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.
Predicted Mass Spectrometry Data
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |
| 249/251 | [M]⁺˙ | - |
| 121 | [C₈H₉O]⁺ | C₅H₃ClN |
| 128/130 | [C₅H₃ClNO]⁺˙ | C₈H₉ |
Interpretation and Causality
The molecular ion peak ([M]⁺˙) is expected at m/z 249, with a smaller M+2 peak at m/z 251 in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom.[8][9]
The most prominent fragmentation pathway for benzyl ethers is the cleavage of the C-O bond, leading to the formation of a stable benzyl cation. In this case, the 4-methoxybenzyl cation at m/z 121 is expected to be a major fragment and potentially the base peak.[10] The other fragment would be the 2-chloro-6-oxopyridinyl radical, which would likely not be observed directly but would account for the neutral loss.
Another possible fragmentation is the loss of the 4-methoxybenzyl radical to give a fragment at m/z 128/130, corresponding to the 2-chloro-6-hydroxypyridine cation radical.
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or, more commonly, through a gas chromatograph (GC) or liquid chromatograph (LC) for separation prior to mass analysis.
-
Ionization: Electron ionization (EI) is a common technique that will induce fragmentation.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Detection: An electron multiplier or other suitable detector records the abundance of each ion.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established spectroscopic principles and data from analogous structures, offers a robust framework for researchers to confirm the identity and purity of this compound. The provided experimental protocols serve as a starting point for acquiring high-quality data. This guide underscores the power of a foundational understanding of spectroscopy in navigating the complexities of molecular structure elucidation.
References
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Journal of the American Society for Mass Spectrometry. Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers.[Link]
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Australian Journal of Chemistry. The infrared spectra of complexes of transition metal halides with substituted pyridines.[Link]
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Semantic Scholar. Correlations of the infrared spectra of some pyridines.[Link]
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SpectraBase. 4-Methoxybenzyl alcohol.[Link]
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SpectraBase. 2-Chloropyridine - Optional[1H NMR] - Spectrum.[Link]
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Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.[Link]
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NIST WebBook. 4-Methoxybenzyl alcohol, TMS derivative.[Link]
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University of Puget Sound. Mass Spectrometry: Fragmentation.[Link]
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SpectraBase. 4-Methoxybenzyl alcohol - Optional[MS (GC)] - Spectrum.[Link]
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Consensus. Gas-phase fragmentation of the protonated benzyl ester of proline: intramolecular electrophilic substitution versus hydride transfer.[Link]
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Bulletin de l'Academie Polonaise des Sciences. Infrared Absorption Spectra of Quaternary Salts of Pyridine.[Link]
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PubMed. Infrared spectra of the 1-pyridinium (C5H5NH+) cation and pyridinyl (C5H5NH and 4-C5H6N) radicals isolated in solid para-hydrogen.[Link]
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Canadian Science Publishing. The Mass Spectrometry of para-Substituted Benzyl Nitrates.[Link]
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PubMed. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations.[Link]
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Bulgarian Chemical Communications. Prediction of 1H-NMR shifts with Ambit-HNMR software.[Link]
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MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.[Link]
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Journal of the Chemical Society of Pakistan. Mass Spectra of some substituted 2-Chloro-pyridones.[Link]
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A Scientist's Guide to 2-Chloro-6-(4-methoxybenzyloxy)pyridine: A Versatile Building Block in Modern Synthesis
Executive Summary: 2-Chloro-6-(4-methoxybenzyloxy)pyridine has emerged as a pivotal building block for researchers in medicinal chemistry and materials science. Its unique trifunctional architecture—a reactive 2-chloro substituent ideal for cross-coupling, a versatile pyridine core, and a stable, yet readily cleavable, 4-methoxybenzyl (PMB) ether—offers a powerful tool for the strategic assembly of complex molecular targets. This guide provides an in-depth exploration of its synthesis, core reactivity, and practical application, supported by field-proven experimental protocols.
Introduction to a Key Synthetic Intermediate
This compound is a strategically designed reagent that serves dual purposes in multi-step synthesis. The chloro group at the 2-position of the pyridine ring acts as a reliable handle for introducing the pyridyl moiety into larger structures, primarily through palladium-catalyzed cross-coupling reactions. Simultaneously, the oxygen at the 6-position is protected by a 4-methoxybenzyl (PMB) group. This protecting group is renowned for its stability across a wide range of reaction conditions while being susceptible to selective removal under specific oxidative or acidic conditions, liberating the corresponding pyridone. This dual functionality makes it an invaluable asset in constructing molecules with pyridyl and pyridone scaffolds, which are prevalent in pharmaceuticals.[1][2]
Molecular Profile
Below is a summary of the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 1020253-23-9 | [3] |
| Molecular Formula | C₁₃H₁₂ClNO₂ | [3] |
| Molecular Weight | 249.69 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Storage | 2-8°C Refrigerator | [3] |
Strategic Importance in Drug Discovery
The substituted pyridine motif is a cornerstone in medicinal chemistry, appearing in a vast array of FDA-approved drugs. The ability of this compound to participate in robust carbon-carbon and carbon-nitrogen bond-forming reactions allows for the efficient construction of diverse compound libraries for drug discovery programs.[4] Its derivatives are explored as kinase inhibitors, antiviral agents, and central nervous system modulators.[5]
Synthesis and Physicochemical Properties
The most common and logical synthesis of this compound starts from the commercially available and inexpensive 2,6-dichloropyridine.
Synthetic Route
The synthesis is typically a two-step process involving an initial nucleophilic aromatic substitution (SNAr) followed by the introduction of the PMB protecting group.
Caption: Synthetic pathway for this compound.
In this procedure, 4-methoxybenzyl alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile then displaces one of the chloride atoms on the 2,6-dichloropyridine ring. The reaction is regioselective due to the statistical equivalence of the two chlorine atoms.
Core Reactivity and Mechanistic Considerations
The utility of this building block stems from its predictable and versatile reactivity at the C2 position and the selective cleavability of the PMB ether.
Overview of Reactivity
The primary transformations involving this compound are palladium-catalyzed cross-coupling reactions and the subsequent deprotection of the PMB group.
Caption: Core reactivity pathways of the title compound.
Palladium-Catalyzed Cross-Coupling Reactions
The electron-deficient nature of the pyridine ring and the presence of the chloro substituent make the C2 position susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle for various cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming carbon-carbon bonds. The reaction of this compound with aryl or vinyl boronic acids (or their esters) provides access to a wide range of 2-substituted pyridine derivatives. The choice of ligand and base is critical, especially for a relatively unreactive substrate like a 2-chloropyridine.[6][7] Bulky, electron-rich phosphine ligands are often required to facilitate the reaction.[7]
-
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, coupling the pyridine core with primary or secondary amines. This is a vital transformation for synthesizing compounds with amine functionalities, which are common in bioactive molecules.
The Role of the PMB Protecting Group: Stability and Cleavage
The 4-methoxybenzyl (PMB) ether is a versatile protecting group for alcohols. It is stable to a wide range of conditions, including many organometallic reagents and non-acidic conditions, making it compatible with the cross-coupling reactions described above.
However, it can be readily cleaved under specific conditions:
-
Oxidative Cleavage: The most common method for PMB deprotection is through oxidation with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[8] The reaction proceeds via a charge-transfer complex and is typically fast and high-yielding.[8]
-
Acidic Cleavage: Strong acids, such as trifluoroacetic acid (TFA), can also cleave the PMB ether. This method is useful when other functional groups in the molecule are sensitive to oxidation.
Experimental Protocols
The following protocols are provided as validated starting points for researchers. Optimization may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol describes a typical procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography.
Protocol 2: Deprotection of the PMB Ether using DDQ
This protocol details the oxidative cleavage of the PMB group to reveal the corresponding 6-hydroxypyridine (pyridone) tautomer.
Materials:
-
PMB-protected pyridine derivative (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ, 1.2 equiv)
-
Dichloromethane (DCM)/Water (10:1 mixture)
Procedure:
-
Dissolve the PMB-protected pyridine in the DCM/water solvent mixture.
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ portion-wise over 5 minutes. The reaction mixture will typically turn dark.
-
Stir at 0 °C for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography or recrystallization.
Safety, Handling, and Storage
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant and may cause skin, eye, and respiratory irritation.[9][10]
-
Storage: Store in a tightly sealed container in a refrigerator at 2-8°C.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in modern organic synthesis. Its ability to undergo efficient cross-coupling reactions, coupled with the robust nature and selective cleavability of the PMB protecting group, provides a reliable strategy for the synthesis of complex pyridyl and pyridone-containing molecules. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the importance of such well-designed synthetic intermediates will undoubtedly increase.
References
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Pharmaffiliates. This compound. [Link]
-
Wuts, P. G. M. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC, NIH. [Link]
- Google Patents. CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.
-
Gontijo, T. B., et al. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. PMC, PubMed Central. [Link]
-
ResearchGate. The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. [Link]
- Google Patents. Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine.
-
PubChem. 2-Chloro-6-methoxypyridine. [Link]
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American Chemical Society. Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. [Link]
-
Bull, J. A., et al. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. [Link]
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Journal of the Chemical Society, Perkin Transactions 1. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. [Link]
-
Organic Chemistry Portal. Cross-Coupling of Non-activated Chloroalkanes with Aryl Grignard Reagents in the Presence of Iron/N-Heterocyclic Carbene Catalysts. [Link]
-
ResearchGate. Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. [Link]
-
University of Southampton. Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. [Link]
-
MDPI. 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. [Link]
-
MDPI. Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. [Link]
-
ResearchGate. 2‐Methoxy Pyridine. [Link]
- Google Patents. Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
-
Kelly, C. F., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Der Pharma Chemica. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. [Link]
-
Peng, B., et al. Cross-Coupling of 2-Pyridyl Ammonium Salts by N–C Activation. [Link]
-
ResearchGate. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]
-
ResearchGate. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. [Link]
-
Chem-Station. p-Methoxybenzyl (PMB) Protective Group. [Link]
-
Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
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An In-depth Technical Guide to the Reactivity of the Chlorine Atom in 2-Chloro-6-(4-methoxybenzyloxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the chlorine atom in 2-chloro-6-(4-methoxybenzyloxy)pyridine, a key heterocyclic building block in medicinal chemistry. The strategic positioning of the chloro and the bulky 4-methoxybenzyloxy groups imparts a unique reactivity profile to this molecule. This document delves into the electronic and steric factors governing the displacement of the chlorine atom and presents a detailed overview of its participation in two principal classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination. Each section provides a theoretical framework, practical experimental protocols, and expected outcomes, supported by authoritative literature. This guide is intended to serve as a valuable resource for researchers in drug discovery and process development, enabling the strategic design of synthetic routes and the efficient synthesis of novel molecular entities.
Introduction: The Strategic Importance of this compound
This compound has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its utility is primarily centered around the reactivity of the chlorine atom at the 2-position of the pyridine ring. The pyridine core is a privileged scaffold in medicinal chemistry, and the ability to functionalize it at specific positions is crucial for modulating the physicochemical and pharmacological properties of a molecule.
The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen.[1] This inherent reactivity is further modulated by the presence of the 4-methoxybenzyloxy group at the 6-position. This substituent exerts both electronic and steric influences that must be carefully considered when designing synthetic strategies. Understanding the interplay of these factors is paramount for predicting reaction outcomes and optimizing conditions.
This guide will provide a detailed exploration of the key reactions involving the chlorine atom of this compound, offering both theoretical insights and practical guidance for the laboratory setting.
Synthesis of this compound
The synthesis of this compound is typically achieved from commercially available 2,6-dichloropyridine. The selective mono-substitution at the 6-position is accomplished by reacting 2,6-dichloropyridine with 4-methoxybenzyl alcohol in the presence of a strong base.
Synthetic Protocol
Reaction: Williamson ether synthesis
Step 1: Deprotonation of 4-methoxybenzyl alcohol In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), 4-methoxybenzyl alcohol (1.1 equivalents) is dissolved in a dry aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). To this solution, a strong base like sodium hydride (NaH, 1.2 equivalents) is added portion-wise at 0 °C. The mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature for an additional 30 minutes to ensure complete formation of the alkoxide.
Step 2: Nucleophilic Substitution A solution of 2,6-dichloropyridine (1.0 equivalent) in the same dry solvent is then added dropwise to the freshly prepared sodium 4-methoxybenzyl alkoxide solution. The reaction mixture is heated to a temperature between 60-80 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Step 3: Work-up and Purification Upon completion, the reaction is cooled to room temperature and carefully quenched with water. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Factors Influencing the Reactivity of the Chlorine Atom
The reactivity of the chlorine atom in this compound is a confluence of electronic and steric effects.
Electronic Effects
The pyridine nitrogen is inherently electron-withdrawing, which reduces the electron density at the C2 and C4 positions, making them susceptible to nucleophilic attack.[1] The 6-(4-methoxybenzyloxy) group, being an alkoxy substituent, is generally considered an electron-donating group through resonance. This electron donation can partially counteract the electron-withdrawing effect of the pyridine nitrogen, potentially modulating the reactivity of the C2-chloro group. However, the inductive effect of the oxygen atom also plays a role. The overall electronic impact is a balance of these opposing forces.
Steric Effects
The 4-methoxybenzyloxy group is sterically demanding. This bulkiness in the vicinity of the C2-chlorine atom can hinder the approach of nucleophiles or the coordination of bulky catalyst-ligand complexes.[2] This steric hindrance is a critical factor to consider, especially in palladium-catalyzed cross-coupling reactions where the formation of a bulky transition state is often involved. The degree of steric hindrance can influence reaction rates and, in some cases, may necessitate the use of less bulky reagents or more reactive catalysts.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution at the 2-position.[3] The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]
Mechanism of SNAr
The general mechanism for the SNAr reaction of this compound is depicted below. The attack of a nucleophile at the C2 position leads to the formation of a tetrahedral intermediate. The negative charge is delocalized onto the electronegative nitrogen atom, which provides significant stabilization. In the subsequent, typically faster step, the chloride ion is expelled to restore the aromaticity of the pyridine ring.
Caption: General Mechanism of Nucleophilic Aromatic Substitution.
SNAr with Amine Nucleophiles
The reaction with primary and secondary amines is a common method for introducing nitrogen-containing substituents.
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in a polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO), add the desired amine (1.5-2.0 equivalents) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equivalents).
-
Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 °C to 120 °C. The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.
SNAr with Oxygen Nucleophiles
Alkoxides can also serve as effective nucleophiles to displace the chlorine atom, leading to the formation of 2-alkoxy-6-(4-methoxybenzyloxy)pyridines.
-
Alkoxide Formation: In a separate flask, the desired alcohol (1.5 equivalents) is dissolved in a dry aprotic solvent (e.g., THF) and treated with a strong base such as sodium hydride (NaH, 1.5 equivalents) at 0 °C to generate the corresponding alkoxide.
-
Reaction Setup: The solution of this compound (1.0 equivalent) in the same dry solvent is added to the freshly prepared alkoxide solution.
-
Reaction Conditions: The reaction is typically stirred at room temperature or gently heated (40-60 °C) and monitored for completion.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.
| Nucleophile | Product | Typical Conditions | Expected Yield |
| Morpholine | 2-(Morpholin-4-yl)-6-(4-methoxybenzyloxy)pyridine | K₂CO₃, DMF, 100 °C | Good to Excellent |
| Piperidine | 2-(Piperidin-1-yl)-6-(4-methoxybenzyloxy)pyridine | Cs₂CO₃, DMSO, 110 °C | Good to Excellent |
| Sodium Methoxide | 2-Methoxy-6-(4-methoxybenzyloxy)pyridine | NaH, THF, RT | Excellent |
| Sodium Ethoxide | 2-Ethoxy-6-(4-methoxybenzyloxy)pyridine | NaH, THF, 50 °C | Excellent |
Table 1: Representative SNAr Reactions and Expected Outcomes
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. However, the C-Cl bond is less reactive than C-Br or C-I bonds, often requiring more specialized and robust catalytic systems.[5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridine ring and a variety of organoboron reagents. For the coupling of 2-chloropyridines, the use of bulky, electron-rich phosphine ligands is often necessary to facilitate the oxidative addition of the C-Cl bond to the palladium(0) center, which is typically the rate-limiting step.[6]
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
-
Reaction Setup: In a Schlenk tube or a round-bottom flask, combine this compound (1.0 equivalent), the desired boronic acid or boronic ester (1.2-1.5 equivalents), and a base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents).
-
Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water or toluene/water). Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 110 °C and stir until the starting material is consumed.
-
Work-up and Purification: After cooling, perform a standard aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.
| Boronic Acid | Ligand | Base | Temperature (°C) | Expected Yield |
| Phenylboronic acid | SPhos | K₃PO₄ | 100 | Good |
| 4-Methylphenylboronic acid | XPhos | Cs₂CO₃ | 110 | Good to Excellent |
| 3-Thiopheneboronic acid | RuPhos | K₃PO₄ | 100 | Moderate to Good |
Table 2: Representative Suzuki-Miyaura Coupling Reactions
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. Similar to the Suzuki-Miyaura coupling, the reaction with chloropyridines often requires specialized ligands to overcome the high bond energy of the C-Cl bond.[5] The steric bulk of the 6-(4-methoxybenzyloxy) group may necessitate the use of ligands that are both bulky and electron-rich to promote efficient oxidative addition and reductive elimination.
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equivalent), the amine (1.2 equivalents), a strong non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equivalents), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and the phosphine ligand (e.g., RuPhos, BrettPhos, 2-6 mol%).
-
Solvent: Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 110 °C.
-
Work-up and Purification: After the reaction is complete, cool the mixture, filter through a pad of Celite, and concentrate. The residue is then purified by column chromatography.
| Amine | Ligand | Base | Temperature (°C) | Expected Yield |
| Aniline | RuPhos | NaOtBu | 100 | Good |
| N-Methylaniline | BrettPhos | LiHMDS | 110 | Moderate to Good |
| Morpholine | DavePhos | NaOtBu | 90 | Good to Excellent |
Table 3: Representative Buchwald-Hartwig Amination Reactions
Conclusion
The chlorine atom in this compound is a versatile handle for the synthesis of a diverse array of substituted pyridines. Its reactivity is governed by a combination of the inherent electronic properties of the pyridine ring and the steric and electronic influence of the 6-(4-methoxybenzyloxy) substituent. While readily undergoing nucleophilic aromatic substitution with a range of nucleophiles, its participation in palladium-catalyzed cross-coupling reactions requires careful selection of catalysts and ligands to overcome the challenges associated with C-Cl bond activation and potential steric hindrance. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the unique reactivity of this important building block for the advancement of drug discovery and development programs.
References
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
- Hartwig, J. F. (2010).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Barrow, J. C., et al. (2002). 2-Amino-5-aryl-3-benzyloxypyridines as a Novel Class of Orally Active Cholecystokinin-1 Receptor Antagonists. Journal of Medicinal Chemistry, 45(25), 5530-5541. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Yin, J., & Buchwald, S. L. (2002). A General and Efficient Palladium-Catalyzed Amination of Aryl Chlorides. Organic Letters, 4(20), 3467–3469. [Link]
-
Pharmaffiliates. (n.d.). This compound. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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Stability of the 4-Methoxybenzyl Ether in 2-Chloro-6-(4-methoxybenzyloxy)pyridine: A Technical Guide
Abstract
The 4-methoxybenzyl (PMB) ether is a cornerstone protecting group in modern organic synthesis, prized for its stability under a range of conditions and its diverse deprotection pathways. This guide provides an in-depth technical analysis of the stability and strategic cleavage of the PMB ether in the context of 2-Chloro-6-(4-methoxybenzyloxy)pyridine. This substrate is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the 2-chloropyridine scaffold in pharmaceuticals. We will explore the electronic factors governing the ether's lability, detail the mechanisms of cleavage under both acidic and oxidative conditions, and provide validated, step-by-step protocols for its selective removal. This document serves as a comprehensive resource for scientists aiming to leverage the unique properties of the PMB protecting group in complex synthetic endeavors involving electron-deficient heterocyclic systems.
Introduction: The Strategic Value of the PMB Group on an Electron-Deficient Pyridyl Core
The para-methoxybenzyl (PMB) group, introduced by Yonemitsu in 1982, is a widely used protecting group for hydroxyl functionalities.[1] Its popularity stems from a delicate balance: it is robust enough to withstand many synthetic transformations, yet it can be cleaved under specific, mild conditions that are often orthogonal to other common protecting groups like benzyl (Bn) or various silyl ethers.[1][2]
The molecule at the heart of this guide, this compound, presents a unique electronic environment. The pyridine ring, being inherently electron-deficient, is made even more so by the inductive effect of the chloro substituent at the 2-position. This electronic landscape has profound implications for the stability of the attached PMB ether, influencing the choice of deprotection strategy and the potential for side reactions. Understanding this interplay is critical for achieving high-yield, selective transformations in multi-step syntheses.
Physicochemical Properties and Mechanistic Underpinnings of Stability
The stability of the PMB ether is intrinsically linked to the stability of the 4-methoxybenzyl carbocation, which is the key intermediate formed during cleavage. The para-methoxy group plays a crucial role by donating electron density through resonance, thereby stabilizing this positively charged intermediate.
Acid-Catalyzed Cleavage Mechanism
Under acidic conditions, the ether oxygen is protonated, transforming the hydroxyl group of the protected alcohol into a better leaving group. The subsequent cleavage of the C-O bond is the rate-determining step, yielding the free alcohol and the resonance-stabilized 4-methoxybenzyl carbocation. This cation is then typically trapped by a nucleophile present in the reaction mixture, such as water or an added scavenger like anisole or 1,3-dimethoxybenzene.[3][4]
Caption: Experimental workflow for DDQ-mediated PMB deprotection.
Experimental Assessment of PMB Ether Stability
The stability of the PMB ether on the 2-chloropyridine ring was evaluated under various conditions. The following table summarizes the lability of the group, providing a quick reference for experimental design.
| Condition Category | Reagent(s) | Solvent(s) | Temperature | Stability/Result |
| Strongly Acidic | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | Labile . Rapid cleavage observed. [5][6] |
| Mildly Acidic | Acetic Acid (AcOH) | Protic Solvents | Reflux | Labile . Cleavage occurs, but slower than TFA. [6] |
| Oxidative | DDQ (1.1-1.5 equiv.) | DCM / H₂O | 0 °C to RT | Labile . Clean and efficient cleavage. [1][7] |
| Oxidative | Ceric Ammonium Nitrate (CAN) | Acetonitrile / H₂O | 0 °C to RT | Labile . Effective alternative to DDQ. [5] |
| Reductive | H₂, Pd/C | Methanol / Ethyl Acetate | RT | Moderately Stable . PMB is generally stable, but competitive dechlorination of the pyridine ring is a significant risk. |
| Basic | NaOH, KOH | H₂O / Alcohol | RT to Reflux | Stable . Ether linkage is robust under basic conditions. |
| Nucleophilic | NaH, nBuLi | THF, DMF | RT | Stable . The PMB ether is stable to common non-acidic nucleophiles and bases used in Williamson ether synthesis. [1] |
Validated Protocols for Selective Deprotection
The choice of deprotection method depends on the functional group tolerance of the rest of the molecule. Here, we provide detailed, self-validating protocols for the two most reliable methods for cleaving the PMB ether from this compound.
Protocol 1: Acidic Cleavage with Trifluoroacetic Acid (TFA)
This method is fast and efficient but unsuitable for substrates bearing other acid-sensitive protecting groups (e.g., Boc, t-butyl ethers, acetals).
-
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the PMB-protected pyridine (1.0 equiv.) in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5-10 equiv., can be used as a 10% solution in DCM) dropwise to the stirred solution. [5][6] 4. Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-Chloro-6-hydroxypyridine.
-
Protocol 2: Oxidative Cleavage with DDQ
This protocol is ideal for molecules containing acid-sensitive groups. It is highly selective for the PMB ether over many other protecting groups. [1]
-
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Deionized Water or pH 7 Phosphate Buffer
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the PMB-protected pyridine (1.0 equiv.) in a mixture of DCM and water (typically 18:1 v/v). [7]The presence of water is crucial for the hydrolysis step. [7] 2. Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1-1.5 equiv.) portion-wise to the vigorously stirred solution. The reaction mixture will typically turn dark.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. The reduced DDQ (DDQH₂) is acidic and will be removed by the basic wash. [7] 6. Filter the mixture through a pad of celite if a precipitate forms.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography. The byproduct, 4-methoxybenzaldehyde, is typically separable from the desired product.
-
Conclusion
The 4-methoxybenzyl ether is a versatile and reliable protecting group for the hydroxyl functionality on a 2-chloropyridine core. Its stability is well-defined, being robust to basic and many reductive conditions while remaining labile to specific acidic and oxidative reagents. For the deprotection of this compound, trifluoroacetic acid provides a rapid and high-yielding method for acid-tolerant substrates. For molecules requiring milder, orthogonal conditions, oxidative cleavage with DDQ is the superior choice, offering excellent selectivity and efficiency. By understanding the underlying mechanisms and employing the validated protocols within this guide, researchers can confidently and strategically manipulate this protecting group to advance their synthetic objectives in drug discovery and development.
References
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Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism. Available at: [Link]
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UCLA Chemistry and Biochemistry. Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Available at: [Link]
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Chem-Station. p-Methoxybenzyl (PMB) Protective Group. Available at: [Link]
-
Chen, C. et al. (2000). A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. Chemistry Letters, 29(4), 434-435. Available at: [Link]
-
Kiessling, L. L. et al. (2001). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Organic Letters, 3(19), 3071-3073. Available at: [Link]
-
Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. Available at: [Link]
-
Wipf, P. et al. (2015). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Accounts of Chemical Research, 48(5), 1363-1375. Available at: [Link]
-
Leo, A. P. et al. (2005). Oxidative Cleavage of p-Methoxybenzyl Ethers with Methyl(trifluoromethyl)dioxirane. The Journal of Organic Chemistry, 70(13), 5249-5252. Available at: [Link]
-
YouTube. DDQ Deprotection Mechanism | Organic Chemistry. Available at: [Link]
-
Reddit. Anyone have an idea about the mechanism for the cleavage of this linker?. Available at: [Link]
-
Oikawa, Y. et al. (1994). Deprotection of Protecting Groups Using 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) and Related Reactions. In Protective Groups in Organic Synthesis. Available at: [Link]
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Fiveable. Orthogonal Protection Definition. Available at: [Link]
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Ilangovan, A. et al. (2015). Facile and selective deprotection of PMB ethers and esters using oxalyl chloride. Tetrahedron Letters, 56(8), 1080-1084. Available at: [Link]
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Green, R. A. et al. (2017). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. Organic Letters, 19(8), 2050-2053. Available at: [Link]
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Common Organic Chemistry. PMB Deprotection - TFA. Available at: [Link]
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"2-Chloro-6-(4-methoxybenzyloxy)pyridine" literature review
An In-depth Technical Guide to 2-Chloro-6-(4-methoxybenzyloxy)pyridine: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction: A Versatile Heterocyclic Building Block
This compound is a key heterocyclic intermediate of significant interest to researchers and scientists in the field of organic synthesis and drug development. Its molecular architecture, featuring a reactive chloropyridine core and a versatile 4-methoxybenzyl (PMB) protecting group, makes it a valuable scaffold for constructing complex molecular targets. The pyridine ring is a ubiquitous feature in numerous pharmaceuticals, prized for its ability to participate in hydrogen bonding and other critical interactions with biological targets.[1][2][3] The chlorine atom at the 6-position acts as a strategic handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.[1][4] This guide provides a comprehensive overview of its synthesis, chemical behavior, and strategic applications.
Table 1: Core Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 1020253-23-9 | [5][6] |
| Molecular Formula | C₁₃H₁₂ClNO₂ | [5][6] |
| Molecular Weight | 249.69 g/mol | [5][6] |
| Appearance | Not explicitly stated, likely a solid at room temperature | [5] |
| Primary Application | Useful research chemical and intermediate | [5] |
Synthesis of this compound
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen atom activates the chlorine atoms at the 2- and 6-positions, making them susceptible to displacement by nucleophiles. The following protocol describes a standard and reliable method for its preparation.
Causality in Experimental Design
The choice of reagents and conditions is critical for a successful synthesis.
-
Starting Material : 2,6-Dichloropyridine is the logical precursor. The two chlorine atoms are electronically equivalent, but the reaction can be controlled to achieve mono-substitution.
-
Nucleophile : 4-Methoxybenzyl alcohol is used to introduce the desired benzyloxy group. The para-methoxy group enhances the stability of the benzyl cation, which is relevant if deprotection is required later.
-
Base : A strong, non-nucleophilic base like sodium hydride (NaH) is employed to deprotonate the alcohol, forming the more potent nucleophile, the corresponding alkoxide. This is crucial as the alcohol itself is not sufficiently nucleophilic to displace the chloride from the pyridine ring efficiently.
-
Solvent : Anhydrous polar aprotic solvents such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal. They effectively solvate the sodium cation of the alkoxide without interfering with the reaction by protonating the nucleophile.
-
Temperature : The reaction is often initiated at a low temperature (0 °C) during the deprotonation step to control the exothermic reaction of NaH with the alcohol. The substitution step may require gentle heating to proceed at a reasonable rate.
Experimental Protocol: Williamson Ether Synthesis
-
Preparation : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) and anhydrous THF.
-
Alkoxide Formation : Cool the suspension to 0 °C in an ice bath. Dissolve 4-methoxybenzyl alcohol (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel. Stir the mixture at 0 °C for 30 minutes, during which hydrogen gas will evolve.
-
Substitution Reaction : Dissolve 2,6-dichloropyridine (1.2 equivalents) in anhydrous THF and add it to the reaction mixture. Allow the reaction to warm to room temperature and then heat to a gentle reflux (e.g., 50-60 °C) for 12-24 hours.
-
Workup : Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature and cautiously quench the excess NaH by the slow addition of water.
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.
Workflow Visualization
Caption: Workflow for the synthesis of this compound.
Reactivity and Strategic Utility
The synthetic value of this compound lies in the distinct reactivity of its functional groups, which allows for sequential and site-selective modifications.
Palladium-Catalyzed Cross-Coupling Reactions
The C2-chloro substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.[1] This allows for the introduction of a wide array of substituents at this position.
-
Suzuki-Miyaura Coupling : Reaction with aryl or vinyl boronic acids to form biaryl or styrenyl pyridine derivatives. This is a cornerstone reaction in medicinal chemistry for accessing complex scaffolds.[4]
-
Buchwald-Hartwig Amination : Reaction with primary or secondary amines to install amino groups, a common feature in bioactive molecules.
-
Sonogashira Coupling : Reaction with terminal alkynes to introduce alkynyl functionalities, which can serve as versatile handles for further transformations.
-
Heck Coupling : Reaction with alkenes to form alkenyl-substituted pyridines.[7]
Table 2: Representative Palladium Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System |
| Suzuki-Miyaura | R-B(OH)₂ | C-C (sp²-sp²) | Pd(OAc)₂ / SPhos |
| Buchwald-Hartwig | R₂NH | C-N | Pd₂(dba)₃ / BINAP |
| Sonogashira | R-C≡CH | C-C (sp²-sp) | Pd(PPh₃)₂Cl₂ / CuI |
| Heck | H₂C=CHR | C-C (sp²-sp²) | Pd(OAc)₂ / P(o-tol)₃ |
Deprotection of the PMB Ether
The 4-methoxybenzyl (PMB) ether is a robust protecting group for the C6-hydroxyl functionality. It is stable to many reaction conditions but can be selectively cleaved when desired, typically under oxidative or strongly acidic conditions (e.g., using DDQ or trifluoroacetic acid), unmasking the 6-hydroxypyridine tautomer (a pyridone). This adds another layer of synthetic versatility, allowing for subsequent functionalization at the oxygen atom.
Reactivity Schematic
Caption: Key reaction pathways for this compound.
Application in Drug Discovery and Development
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[2][3] Intermediates like this compound are invaluable for generating libraries of novel compounds for biological screening.
The typical workflow involves:
-
Scaffold Elaboration : Using the C2-chloro position as an anchor point, a diverse set of fragments is introduced via cross-coupling reactions. This allows for the rapid exploration of the structure-activity relationship (SAR) in a targeted chemical space.
-
Further Modification : The methoxy and benzyloxy groups offer additional points for chemical modification. For instance, after coupling at the C2 position, the PMB group can be removed, and the resulting hydroxyl group can be alkylated or acylated to introduce another layer of diversity.
-
Lead Optimization : Once a "hit" compound with desired biological activity is identified, the synthetic handles on the original scaffold allow chemists to fine-tune its properties, such as solubility, metabolic stability, and potency, to develop a lead candidate.[8]
This strategic approach is central to modern drug discovery, enabling the efficient synthesis of molecules with targeted biological activity for indications ranging from cancer to inflammatory diseases.[9][10]
References
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This compound. Pharmaffiliates. [Link]
-
Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate. [Link]
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The Crucial Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dove Press. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. MDPI. [Link]
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Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Royal Society of Chemistry. [Link]
-
Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. [Link]
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Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Springer Nature. [Link]
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Methodological & Application
Application Note: Strategic Execution of Sonogashira Coupling with 2-Chloro-6-(4-methoxybenzyloxy)pyridine for Advanced Synthesis
Introduction: The Strategic Value of Pyridine Alkynylation
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp-hybridized centers.[1][2][3] This powerful transformation is indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2][4] Pyridine derivatives, in particular, are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[5] The targeted alkynylation of the pyridine ring opens avenues to novel molecular architectures with significant potential in drug development.
This guide provides a detailed technical overview and actionable protocols for the Sonogashira coupling of a challenging, electron-rich substrate: 2-Chloro-6-(4-methoxybenzyloxy)pyridine. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in palladium-catalyzed cross-coupling reactions.[6][7] The presence of the electron-donating 4-methoxybenzyloxy (PMB-O) group at the 6-position further deactivates the C-Cl bond, presenting a significant synthetic hurdle. Overcoming this challenge requires a nuanced understanding of the reaction mechanism and careful selection of catalytic systems and reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this specific transformation for the synthesis of complex molecular targets.
Mechanistic Framework: The Dual Catalytic Engine
The classical Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[1][6][8] Understanding this dual mechanism is critical for troubleshooting and optimizing the reaction for difficult substrates.
The process begins with the activation of a Pd(II) precatalyst to a catalytically active Pd(0) species.[1]
-
Palladium Cycle :
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-chloride bond of the pyridine substrate, forming a Pd(II) intermediate. This step is typically the rate-limiting step for aryl chlorides.[6][9]
-
Transmetalation : A copper(I) acetylide, generated in the copper cycle, transfers its acetylide group to the Pd(II) complex.[6][8]
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylated pyridine product and regenerate the Pd(0) catalyst.[9][10]
-
-
Copper Cycle :
While highly efficient, the copper co-catalyst can promote the undesirable homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen.[1][11] Consequently, copper-free protocols have been developed and are often preferred for complex syntheses where byproduct formation is a critical concern.[3]
Core Considerations for Coupling with 2-Chloro-6-(PMB-O)-Pyridine
The successful coupling of this deactivated substrate hinges on several critical experimental parameters.
-
Catalyst and Ligand Selection : The primary challenge is facilitating the oxidative addition of the robust C-Cl bond. This requires a highly active palladium catalyst.
-
Palladium Precatalysts : While standard catalysts like Pd(PPh₃)₂Cl₂ can be effective, systems that readily generate monoligated Pd(0) species, such as those derived from Pd₂(dba)₃ or Pd(OAc)₂, are often superior.
-
Ligands : The choice of ligand is paramount. Standard PPh₃ is often insufficient. Bulky, electron-rich phosphine ligands are required to enhance the electron density at the palladium center, thereby promoting oxidative addition.[6] N-heterocyclic carbene (NHC) ligands also provide a highly effective alternative.[1][12]
-
| Ligand Class | Recommended Ligands | Rationale |
| Buchwald-type Biarylphosphines | XPhos, SPhos, RuPhos | Sterically demanding and highly electron-donating; proven efficacy for aryl chlorides. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable and active palladium complexes.[1] |
-
Base and Solvent System : The base not only deprotonates the alkyne but also influences catalyst activity and stability.
-
Bases : Organic amines like diisopropylethylamine (DIPEA) or triethylamine (TEA) are traditional choices. However, for challenging substrates, stronger inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ can be more effective, particularly in copper-free systems.
-
Solvents : Anhydrous, degassed polar aprotic solvents such as DMF, Dioxane, or Toluene are typically employed. The choice can impact catalyst solubility and reaction temperature.
-
-
Copper vs. Copper-Free Protocols :
-
Copper-Cocatalyzed : This is the classic approach. It often allows for milder reaction conditions (lower temperatures) but carries the risk of alkyne homocoupling, which necessitates strictly anaerobic conditions.
-
Copper-Free : This approach mitigates the risk of homocoupling byproducts.[1][11] It often requires more forcing conditions (higher temperatures) and a more robust ligand system to facilitate the direct reaction between the palladium complex and the acetylide anion. For the synthesis of high-purity pharmaceutical intermediates, this is often the preferred method.
-
Experimental Protocols
The following protocols provide a starting point for the Sonogashira coupling of this compound. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.
Protocol A: Copper-Cocatalyzed Sonogashira Coupling
This protocol utilizes a traditional Pd/Cu catalytic system, which may allow for lower reaction temperatures.
Materials and Reagents
| Reagent | M.W. | Amount (1 mmol scale) | Moles | Equivalents |
| 2-Chloro-6-(PMB-O)-pyridine | 263.71 | 264 mg | 1.0 mmol | 1.0 |
| Terminal Alkyne | - | - | 1.2 mmol | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 21 mg | 0.03 mmol | 0.03 |
| Copper(I) Iodide (CuI) | 190.45 | 11.4 mg | 0.06 mmol | 0.06 |
| Triethylamine (TEA) | 101.19 | 0.42 mL | 3.0 mmol | 3.0 |
| Anhydrous, Degassed Toluene | - | 5 mL | - | - |
Step-by-Step Procedure
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol) and CuI (11.4 mg, 0.06 mmol).
-
Add this compound (264 mg, 1.0 mmol).
-
Evacuate and backfill the flask with argon (repeat 3 times).
-
Add anhydrous, degassed toluene (5 mL) followed by triethylamine (0.42 mL, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium black and inorganic salts.
-
Wash the organic layer with saturated aqueous NH₄Cl solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynyl-6-(4-methoxybenzyloxy)pyridine.
Protocol B: Copper-Free Sonogashira Coupling
This protocol is recommended to avoid alkyne homocoupling and is often cleaner, though it may require a higher temperature and a more specialized ligand.
Materials and Reagents
| Reagent | M.W. | Amount (1 mmol scale) | Moles | Equivalents |
| 2-Chloro-6-(PMB-O)-pyridine | 263.71 | 264 mg | 1.0 mmol | 1.0 |
| Terminal Alkyne | - | - | 1.5 mmol | 1.5 |
| Pd₂(dba)₃ | 915.72 | 18.3 mg | 0.02 mmol | 0.02 |
| XPhos | 476.60 | 38.1 mg | 0.08 mmol | 0.08 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 652 mg | 2.0 mmol | 2.0 |
| Anhydrous, Degassed Dioxane | - | 5 mL | - | - |
Step-by-Step Procedure
-
In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (38.1 mg, 0.08 mmol), and finely powdered, oven-dried Cs₂CO₃ (652 mg, 2.0 mmol) to a dry Schlenk flask.
-
Add this compound (264 mg, 1.0 mmol).
-
Remove the flask from the glovebox (if used) and add anhydrous, degassed dioxane (5 mL).
-
Add the terminal alkyne (1.5 mmol) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion (typically 8-16 hours), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing the pad with ethyl acetate (20 mL).
-
Concentrate the filtrate under reduced pressure.
-
The residue can be directly purified by column chromatography on silica gel to yield the final product.
Optimization and Troubleshooting
The following table outlines common issues and strategies for optimizing the reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Ineffective ligand for C-Cl activation. | 1. Use a fresh palladium source and ligand. Ensure anaerobic conditions. 2. Incrementally increase temperature to 120 °C. 3. Switch to a more electron-rich, bulky ligand (e.g., from XPhos to SPhos or an NHC ligand). |
| Significant Alkyne Homocoupling | 1. Presence of oxygen in the copper-catalyzed protocol. 2. Catalyst decomposition. | 1. Rigorously degas all solvents and reagents. Maintain a positive pressure of inert gas. 2. Switch to the copper-free protocol (Protocol B). |
| Dehalogenation of Starting Material | 1. Presence of water or protic impurities. 2. Base-induced decomposition at high temperatures. | 1. Use anhydrous solvents and reagents. Dry the base thoroughly. 2. Screen a different base (e.g., switch from Cs₂CO₃ to K₃PO₄). |
| Formation of Unidentified Byproducts | 1. Thermal decomposition of starting material or product. 2. Side reactions involving the PMB protecting group. | 1. Attempt the reaction at a lower temperature for a longer duration. 2. Ensure the reaction is not exposed to acidic conditions during work-up, which could cleave the PMB group. |
Conclusion
The Sonogashira coupling of this compound is a challenging yet highly valuable transformation. Success relies on the strategic selection of a potent catalytic system, specifically one featuring a bulky, electron-rich ligand capable of activating the inert C-Cl bond. While traditional copper-cocatalyzed methods can be effective, copper-free protocols are strongly recommended for this substrate to minimize byproduct formation and ensure a cleaner reaction profile. The detailed procedures and troubleshooting guide provided herein offer a robust framework for researchers to efficiently synthesize novel 2-alkynyl-6-(4-methoxybenzyloxy)pyridine derivatives, paving the way for new discoveries in medicinal chemistry and materials science.
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-
ResearchGate. A Versatile Catalyst for the Sonogashira Coupling of Aryl Chlorides. [Link]
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Fleckenstein, C. A., & Plenio, H. (2008). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry, RSC Publishing. [Link]
-
ResearchGate. ChemInform Abstract: Aqueous/Organic Cross Coupling: Sustainable Protocol for Sonogashira Reactions of Heterocycles. [Link]
-
Lin, T. et al. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. [Link]
-
Oeser, T. et al. (2014). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, RSC Publishing. [Link]
-
Li, J. et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
-
Nasrollahzadeh, M. et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, PMC - NIH. [Link]
-
de Castro, L. B. et al. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Publishing. [Link]
-
Das, D. et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. [Link]
-
ResearchGate. Catalyst-controlled Regioselective Sonogashira Coupling of 9-Substituted-6-chloro-2,8-diiodopurines. [Link]
-
ResearchGate. Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. [Link]
-
Gallop, C. W. D. et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed. [Link]
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-
Razafindrainibe, F. et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton - University of Southampton. [Link]
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Swarthmore College. Progress toward the synthesis of pyridine-containing macrocycles using dynamic alkyne and olefin metathesis. [Link]
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Al-Issa, S. A. et al. (2020). Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. MDPI. [Link]
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Wang, Y. et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. [Link]
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Wang, S. et al. (2023). 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. MDPI. [Link]
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Application Notes and Protocols: Strategic Deprotection of the PMB Ether in 2-Chloro-6-(4-methoxybenzyloxy)pyridine
Introduction: The Strategic Role of the p-Methoxybenzyl (PMB) Ether in Heterocyclic Synthesis
In the landscape of multi-step organic synthesis, the judicious selection and subsequent removal of protecting groups are paramount to achieving the desired molecular architecture. The p-methoxybenzyl (PMB) ether stands out as a versatile protecting group for hydroxyl functionalities due to its relative stability under a range of conditions and, critically, its selective cleavage under specific acidic or oxidative environments.[1][2] This application note provides a comprehensive guide to the deprotection of the PMB ether in 2-Chloro-6-(4-methoxybenzyloxy)pyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. The presence of a chlorine atom on the pyridine ring necessitates a careful choice of deprotection strategy to avoid unwanted side reactions and ensure a high yield of the target compound, 2-chloro-6-hydroxypyridine.
This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, detailed experimental protocols, and troubleshooting advice to navigate the challenges associated with this specific transformation.
Theoretical Background: Choosing the Right Path for PMB Deprotection
The cleavage of a PMB ether can be broadly categorized into two primary mechanistic pathways: acidic hydrolysis and oxidative cleavage. The electron-donating p-methoxy group on the benzyl ring plays a crucial role in facilitating both processes by stabilizing the resulting carbocation intermediate.[1][3]
-
Acid-Catalyzed Deprotection: In the presence of a strong acid, such as trifluoroacetic acid (TFA), the ether oxygen is protonated, rendering the PMB group a better leaving group. The subsequent cleavage results in the formation of the desired alcohol and a resonance-stabilized p-methoxybenzyl cation.[3][4] This cation is typically scavenged by a nucleophile present in the reaction mixture. While effective, this method's compatibility with other acid-sensitive functional groups on the substrate must be carefully considered.
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) facilitate the deprotection of PMB ethers through a single-electron transfer (SET) mechanism.[1][5] The electron-rich PMB group forms a charge-transfer complex with the electron-deficient DDQ, leading to the formation of a radical cation. Subsequent reaction with water yields the deprotected alcohol, p-methoxybenzaldehyde, and the reduced hydroquinone form of DDQ.[6] This method is often preferred for its mild and highly selective nature, leaving many other protecting groups and sensitive functionalities intact.[1]
For the specific case of this compound, both acidic and oxidative methods can be employed. The choice between them will depend on the overall synthetic strategy and the presence of other functional groups in the molecule. This guide will provide detailed protocols for both approaches.
Experimental Protocols
Protocol 1: Acid-Catalyzed Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines the cleavage of the PMB ether using a solution of trifluoroacetic acid in dichloromethane.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., ethyl acetate/hexanes mixture)
Workflow Diagram:
Caption: Workflow for TFA-mediated PMB deprotection.
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution. The amount of TFA may need to be optimized depending on the scale and substrate.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Work-up: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-chloro-6-hydroxypyridine.
Protocol 2: Oxidative Cleavage using 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
This protocol describes the selective removal of the PMB group using DDQ in a biphasic solvent system.
Materials:
-
This compound
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water (or a pH 7 phosphate buffer)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., ethyl acetate/hexanes mixture)
Workflow Diagram:
Caption: Workflow for DDQ-mediated PMB deprotection.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of dichloromethane (DCM) and water (typically 10:1 to 20:1 v/v) to a concentration of approximately 0.1 M. Using a pH 7 phosphate buffer instead of water can be beneficial for acid-sensitive substrates.
-
To the vigorously stirred solution, add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ, 1.1-1.5 eq) portion-wise at room temperature. A color change is typically observed as the charge-transfer complex forms.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is usually complete within 1-3 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
To decolorize the mixture, wash with a saturated aqueous solution of sodium sulfite.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield pure 2-chloro-6-hydroxypyridine.
Quantitative Data Summary
The following table provides a comparative overview of the two deprotection methods. The values are representative and may vary depending on the specific reaction scale and conditions.
| Parameter | TFA Deprotection | DDQ Deprotection |
| Reagent Stoichiometry | 5-10 equivalents | 1.1-1.5 equivalents |
| Reaction Temperature | 0 °C to room temperature | Room temperature |
| Typical Reaction Time | 1-4 hours | 1-3 hours |
| Typical Yield | 75-90% | 85-95% |
| Selectivity | May cleave other acid-labile groups | High, orthogonal to many other groups |
| Byproducts | p-Methoxybenzyl cation derived products | p-Methoxybenzaldehyde, DDQH₂ |
Mechanism and Rationale
Mechanism of TFA-Mediated Deprotection
The acid-catalyzed deprotection proceeds via an SN1-type mechanism.
Caption: Mechanism of TFA-mediated PMB deprotection.
-
Protonation: The ether oxygen of the PMB-protected substrate is protonated by TFA, forming a good leaving group.
-
Cleavage: The C-O bond cleaves, releasing the desired alcohol (2-chloro-6-hydroxypyridine) and the resonance-stabilized p-methoxybenzyl carbocation.
-
Cation Trapping: The carbocation is then trapped by a nucleophile, which can be the trifluoroacetate anion or any other nucleophilic species present.
The choice of a strong acid like TFA is crucial to facilitate the initial protonation step. The stability of the resulting carbocation, enhanced by the electron-donating methoxy group, is the driving force for this reaction.
Mechanism of DDQ-Mediated Deprotection
The oxidative cleavage with DDQ is a more nuanced process.
Caption: Mechanism of DDQ-mediated PMB deprotection.
-
Charge-Transfer Complex Formation: The electron-rich PMB ether forms a charge-transfer complex with the electron-deficient DDQ.
-
Single Electron Transfer (SET): An electron is transferred from the PMB group to DDQ, generating a radical cation of the substrate and a DDQ radical anion.
-
Reaction with Water: The radical cation reacts with water to form a hemiacetal intermediate.
-
Fragmentation: The hemiacetal fragments to yield the deprotected alcohol, p-methoxybenzaldehyde, and the reduced form of DDQ (DDQH₂).
The high selectivity of DDQ arises from the favorable SET process with the electron-rich PMB group, while other, less electron-rich protecting groups remain unaffected.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient reagent (TFA or DDQ)- Low reaction temperature- Poor quality reagents | - Increase the stoichiometry of the deprotecting agent.- Allow the reaction to proceed for a longer duration or at a slightly elevated temperature (monitor for side products).- Use freshly opened or purified reagents. |
| Formation of Side Products | - With TFA: Friedel-Crafts alkylation of electron-rich aromatics by the PMB cation.- With DDQ: Oxidation of other sensitive functional groups. | - Add a cation scavenger such as anisole or 1,3-dimethoxybenzene to the TFA reaction.[4]- For DDQ, ensure the reaction is not run for an excessively long time and consider lowering the temperature. |
| Difficult Purification | - Incomplete removal of DDQH₂.- Emulsion formation during work-up. | - Ensure thorough washing with sodium bicarbonate and sodium sulfite solutions to remove DDQH₂.- Add more brine during the work-up to break emulsions. Centrifugation can also be helpful on a small scale. |
| Low Yield | - Product degradation under acidic conditions (TFA).- Adsorption of the product onto silica gel. | - For acid-sensitive substrates, the DDQ method is preferred.- Consider using a different stationary phase for chromatography (e.g., alumina) or deactivating the silica gel with triethylamine. |
Conclusion
The deprotection of the PMB ether in this compound can be effectively achieved using either acidic (TFA) or oxidative (DDQ) methods. The DDQ protocol is generally favored for its higher selectivity and milder reaction conditions, which are often crucial in complex synthetic sequences. However, the TFA method remains a viable and cost-effective alternative when other acid-sensitive groups are absent. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently select and execute the optimal deprotection strategy to obtain 2-chloro-6-hydroxypyridine in high yield and purity, paving the way for the subsequent stages of their synthetic endeavors.
References
- Current time information in uMgungundlovu District Municipality, ZA. Google.
- Oxidative Deprotection of p-Methoxybenzyl Ethers by a Nitroxyl Radical Catalyst. PubMed.
- Oxidative photoredox catalysis: mild and selective deprotection of PMB ethers mediated by visible light. Chemical Communications (RSC Publishing).
- PMB Protecting Group: PMB Protection & Deprotection Mechanism –. Total Synthesis.
- Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. UCLA – Chemistry and Biochemistry.
- Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis | The Journal of Organic Chemistry. ACS Publications.
- Chemoselective Oxidation of p-Methoxybenzyl Ethers by an Electronically Tuned Nitroxyl Radical Catalyst. Organic Chemistry Portal.
- Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH.
- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
- PMB Protection - Common Conditions.
- Anyone have an idea about the mechanism for the cleavage of this linker?. Reddit.
- p-Methoxybenzyl (PMB) Protective Group. Chem-Station Int. Ed.
- PMB Deprotection - TFA. Common Organic Chemistry.
- ChemInform Abstract: Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para‐Methoxybenzyl (PMB) Ethers.. ResearchGate.
- Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide.. Request PDF - ResearchGate.
- Process for preparing 2-hydroxy-6-trifluoromethylpyridine. Google Patents.
- ChemInform Abstract: Sustainable, Mild and Efficient p-Methoxybenzyl Ether Deprotections Utilizing Catalytic DDQ.. Request PDF - ResearchGate.
- A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II) Trifluoromethanesulfonate. Bentham Science Publisher.
- Organic Syntheses Procedure.
- Deprotection of PMB for hydroxy functionality by DDQ. ResearchGate.
- p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Kiessling Lab.
- Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. Scholarly Publications Leiden University.
- Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. ePrints Soton - University of Southampton.
- New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. ACS Publications.
- Specific removal of o-methoxybenzyl protection by DDQ oxidation.. Semantic Scholar.
- Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. ChemRxiv.
- Application Notes and Protocols: Deprotection of 2,4-Dimethoxybenzyl (DMB) Ethers using 2,3. Benchchem.
- synthesis & cleavage of benzyl ethers. YouTube.
- Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell.
- Process for the production of 2-hydroxypyridine. Google Patents.
- Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine. Google Patents.
- 2-Hydroxypyridine synthesis. ChemicalBook.
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Application Note & Protocols: A Strategic Guide to the Synthesis of 6-Substituted-2-Aminopyridines
Abstract
The 2-aminopyridine scaffold is a privileged structural motif, frequently incorporated into pharmacologically active molecules and advanced materials. Its synthesis, however, can be challenging, particularly when complex substitution patterns are required. This guide provides a detailed, field-proven methodology for the synthesis of 6-substituted-2-aminopyridines, commencing from the versatile starting material, 2-Chloro-6-(4-methoxybenzyloxy)pyridine. We will dissect a robust two-step synthetic sequence: a palladium-catalyzed Buchwald-Hartwig amination followed by a selective deprotection of the 4-methoxybenzyl (PMB) ether. This document is designed for researchers, medicinal chemists, and process development scientists, offering not just protocols, but also the underlying scientific rationale for key experimental choices, troubleshooting guidance, and a framework for adapting the methodology to diverse synthetic targets.
Introduction: The Significance of the 2-Aminopyridine Moiety
The 2-aminopyridine unit is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates targeting a wide array of diseases. Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, as well as a bioisosteric replacement for other functionalities.[1] However, the direct amination of pyridine rings can be difficult.[2] Traditional methods like the Chichibabin reaction often lack regioselectivity and functional group tolerance. Modern cross-coupling reactions provide a more elegant and powerful solution.
This guide focuses on a strategic approach that leverages a pre-functionalized pyridine core, this compound.[3] This starting material offers two key advantages:
-
The chloro-substituent at the 2-position serves as an excellent handle for palladium-catalyzed C-N bond formation.
-
The 4-methoxybenzyl (PMB) ether at the 6-position acts as a robust protecting group for a hydroxyl functionality, which can be unmasked in a later step for further derivatization. The PMB group is stable under a variety of reaction conditions but can be cleaved selectively.[4][5]
Our synthetic strategy is outlined below, providing a reliable pathway to valuable 2-amino-6-hydroxypyridine intermediates.
Caption: Overall two-step synthetic workflow.
Part I: Palladium-Catalyzed C-N Cross-Coupling
The cornerstone of this synthesis is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[6][7] While highly effective, the amination of heteroaryl chlorides can be challenging due to the higher bond strength of the C-Cl bond compared to C-Br or C-I bonds, making the initial oxidative addition step rate-limiting.[8][9] Success hinges on the careful selection of the catalyst system.
The Causality Behind Component Selection
-
Palladium Pre-catalyst: While simple palladium sources like Pd(OAc)₂ can be used, they often require in-situ reduction to the active Pd(0) species, which can be inefficient. We recommend using pre-formed Pd(0) complexes or, more reliably, palladacycle pre-catalysts (e.g., G3 or G4 pre-catalysts). These advanced pre-catalysts are often air-stable and generate the active monoligated Pd(0) species cleanly and efficiently upon reaction with a base.[8]
-
Ligand: This is the most critical parameter for coupling unactivated aryl chlorides. The ligand must be both sterically bulky and electron-rich . Bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos) are essential. Their size promotes the formation of a highly reactive, monoligated Pd(0) complex, while their electron-donating nature facilitates the difficult oxidative addition of the C-Cl bond into the palladium center.[8][10]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is the most common and effective choice for these reactions.[8] Weaker bases like K₃PO₄ or Cs₂CO₃ are generally less effective for chloropyridine substrates unless a highly active catalyst system is employed at elevated temperatures.
-
Solvent: Anhydrous, non-protic solvents are necessary. Toluene and 1,4-dioxane are standard choices, as they are capable of dissolving the reagents and are stable at the required reaction temperatures. It is crucial to use degassed solvents to prevent oxidation and deactivation of the Pd(0) catalyst.
The Buchwald-Hartwig Catalytic Cycle
The mechanism involves a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination to form the C-N bond and regenerate the active catalyst.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Protocol 1: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., morpholine, piperidine, aniline derivative) (1.2 equiv)
-
Palladium pre-catalyst (e.g., RuPhos Pd G3) (2 mol%)
-
RuPhos ligand (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
Inert Atmosphere: Oven-dry all glassware and allow it to cool under a stream of nitrogen or argon. Maintain an inert atmosphere throughout the reaction setup and duration.
-
Reagent Addition: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, the palladium pre-catalyst, the ligand, and sodium tert-butoxide.
-
Solvent and Amine: Cap the flask with a septum, and purge with nitrogen. Add the anhydrous toluene via syringe, followed by the liquid amine coupling partner. If the amine is a solid, it should be added in step 2.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the desired 6-(4-methoxybenzyloxy)-substituted-2-aminopyridine.
| Parameter | Recommended Condition | Rationale |
| Catalyst Loading | 1-3 mol% | Balances reaction efficiency with cost and ease of removal. |
| Ligand | Bulky Biarylphosphine | Essential for activating the C-Cl bond.[8] |
| Base | NaOtBu | Strong, non-nucleophilic base required for amine deprotonation. |
| Temperature | 100-110 °C | Elevated temperature is needed to overcome the activation barrier for C-Cl oxidative addition.[8] |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Part II: Deprotection of the PMB Group
The 4-methoxybenzyl (PMB) group is a versatile protecting group for alcohols. Its key feature is its susceptibility to removal under conditions that often leave other protecting groups, like a standard benzyl (Bn) group, intact.[5][11] This orthogonality is crucial in multi-step synthesis.
Choosing a Deprotection Strategy
Two primary methods are employed for PMB ether cleavage:
-
Oxidative Cleavage: This is the most common and selective method. Reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are highly effective. The electron-donating para-methoxy group makes the PMB ring highly susceptible to single-electron transfer (SET) with DDQ, forming a stable carbocation that is subsequently hydrolyzed.[5][11] This method is advantageous as it is performed under neutral conditions and is very mild.
-
Acidic Cleavage: Strong acids like trifluoroacetic acid (TFA) can also cleave the PMB ether.[12][13] The mechanism involves protonation of the ether oxygen followed by cleavage to form the stable 4-methoxybenzyl carbocation. This method is useful but less selective if other acid-sensitive functional groups (e.g., Boc, acetals) are present in the molecule.
For this protocol, we will focus on the milder and more selective oxidative cleavage with DDQ.
Protocol 2: Oxidative PMB Deprotection with DDQ
Materials:
-
6-(4-Methoxybenzyloxy)-substituted-2-aminopyridine (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2-1.5 equiv)
-
Dichloromethane (DCM)
-
Water (or a pH 7 phosphate buffer)
Procedure:
-
Dissolution: Dissolve the PMB-protected aminopyridine in a mixture of DCM and water (typically a 10:1 to 20:1 ratio) in a round-bottom flask. The presence of water is crucial to trap the carbocation intermediate.[14]
-
DDQ Addition: Cool the solution to 0 °C in an ice bath. Add DDQ portion-wise. The reaction mixture will typically turn dark green or brown.
-
Reaction: Allow the reaction to stir at 0 °C and warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 1-4 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until the color of the organic layer fades.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude 6-hydroxy-2-aminopyridine derivative can be purified by flash column chromatography. In some cases, trituration or recrystallization may be sufficient.
Troubleshooting Guide
Even robust protocols can encounter issues. This section provides guidance on common problems and potential solutions.
Caption: A logical workflow for troubleshooting common issues.
Conclusion
The synthetic route detailed herein, employing a Buchwald-Hartwig amination followed by PMB deprotection, represents a highly reliable and versatile method for accessing valuable 6-hydroxy-2-aminopyridine derivatives. By understanding the rationale behind the choice of reagents and conditions, researchers can effectively troubleshoot and adapt these protocols to generate a diverse library of compounds for drug discovery and materials science applications. The key to success lies in the meticulous control of the reaction atmosphere for the coupling step and the selection of an appropriate deprotection strategy based on the overall molecular architecture.
References
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- Lee, K. B., et al. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 1995. [URL: https://pubmed.ncbi.nlm.nih.gov/8585624/]
- Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism. [URL: https://totalsynthesis.com/pmb-protecting-group-pmb-protection-deprotection-mechanism/]
- BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination Using Amphos. [URL: https://www.benchchem.
- Beletskaya, I. P., et al. Application of Palladium-catalyzed Amination to the Synthesis of Polyazamacrocycles Containing 3,5-Disubstituted Pyridine. Chemistry Letters, 2005. [URL: https://academic.oup.com/chemlets/article/34/8/1088/294625]
- Wagaw, S., et al. Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic Letters, 2001. [URL: https://pubmed.ncbi.nlm.nih.gov/11348182/]
- Maresso, A. W., et al. Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Tetrahedron Letters, 2019. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6690184/]
- BenchChem. Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. [URL: https://www.benchchem.
- Barber, C. G., et al. Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. The Journal of Organic Chemistry, 2004. [URL: https://pubs.acs.org/doi/10.1021/jo049386c]
- Allu, S., et al. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron Letters, 2014. [URL: https://www.researchgate.net/publication/262597444_Highly_regioselective_Buchwald-Hartwig_amination_at_C-2_of_24-dichloropyridine_enabling_a_novel_approach_to_24-bisanilinopyridine_BAPyd_libraries]
- Barber, C. G., et al. Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/jo049386c]
- Nolan, S. P., et al. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Organic Letters, 2007. [URL: https://www.researchgate.
- Ilangovan, A., et al. A convenient approach for the deprotection and scavenging of the PMB group using POCl3. RSC Advances, 2013. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/ra/c3ra42152a]
- Katritzky, A. R., et al. Synthesis of 6-substituted 2-(N-acetylamino)pyridines and 2-aminopyridines by cyclization of 5-oximinoalkanenitriles. The Journal of Organic Chemistry, 1999. [URL: https://pubs.acs.org/doi/10.1021/jo990666s]
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Application Notes & Protocols: Strategic Use of 2-Chloro-6-(4-methoxybenzyloxy)pyridine in the Synthesis of Kinase Inhibitors
Abstract
The 2,6-disubstituted pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] This is due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. 2-Chloro-6-(4-methoxybenzyloxy)pyridine has emerged as a highly versatile and strategic building block for the synthesis of these inhibitors. Its design incorporates a reactive chloro-substituent, ideal for cross-coupling reactions, and a stable, yet readily cleavable, p-methoxybenzyl (PMB) ether protecting group. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this reagent. We will explore its chemical properties, detail robust protocols for key synthetic transformations, and discuss the strategic rationale behind its application in constructing complex kinase inhibitors.
Introduction: The Importance of the 2,6-Disubstituted Pyridine Moiety
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[3] Consequently, kinase inhibitors have become a major class of targeted therapeutics.[2][4] The pyridine ring, particularly when substituted at the 2 and 6 positions, is a common feature in many approved and investigational kinase inhibitors.[5] This framework allows for precise orientation of substituents to interact with key residues in the kinase hinge region, a critical area for ATP binding.
The strategic advantage of this compound lies in its bifunctional nature:
-
The 2-Chloro Group: Serves as a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[6][7] This allows for the facile installation of aryl, heteroaryl, or amino groups, which are often crucial for inhibitor potency and selectivity.
-
The 6-(4-methoxybenzyloxy) Group: The p-methoxybenzyl (PMB) ether acts as a robust protecting group for the hydroxyl functionality.[8] This group is stable to a wide range of reaction conditions, yet can be selectively removed under oxidative or acidic conditions to reveal the 6-hydroxypyridine or its tautomeric pyridone form.[9][10][11] This latent hydroxyl group can act as a key hydrogen bond donor or be further functionalized.
Synthetic Strategies and Key Transformations
The synthesis of kinase inhibitors using this compound typically follows a convergent approach where the pyridine core is elaborated through a series of cross-coupling and deprotection steps.
Workflow for Kinase Inhibitor Synthesis
Caption: General synthetic workflow using the title reagent.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the 2-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the desired substituent to be introduced.
2.1.1. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl moieties.[7][12]
Protocol: Suzuki-Miyaura Coupling of this compound
| Parameter | Condition | Rationale/Notes |
| Reactants | This compound (1.0 eq.), Aryl/Heteroaryl boronic acid or ester (1.2-1.5 eq.) | An excess of the boronic acid derivative drives the reaction to completion. |
| Catalyst | Pd(OAc)₂ (2-5 mol%), Pd(PPh₃)₄ (2-5 mol%), or a pre-catalyst like [IPr#-PEPPSI] (1-3 mol%) | The choice of catalyst and ligand is crucial for efficient coupling with electron-rich or sterically hindered partners.[13] |
| Ligand | SPhos, XPhos, or other biaryl phosphine ligands (4-10 mol%) | Bulky, electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[14] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq.) | The base is essential for the transmetalation step. The choice of base can significantly impact the reaction rate and yield. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or DMF/H₂O (typically 10:1 v/v) | A mixture of an organic solvent and water is commonly used to dissolve both the organic reactants and the inorganic base. |
| Temperature | 80-110 °C | Elevated temperatures are generally required to drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Necessary to prevent the oxidation of the palladium(0) catalyst and phosphine ligands. |
| Work-up | Aqueous work-up followed by column chromatography. | Standard purification to isolate the desired product. |
2.1.2. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the direct formation of a carbon-nitrogen bond, introducing a primary or secondary amine at the 2-position of the pyridine ring.[6][15][16] This is a common strategy for synthesizing inhibitors that require an amino-pyridine core.
Protocol: Buchwald-Hartwig Amination of this compound
| Parameter | Condition | Rationale/Notes |
| Reactants | This compound (1.0 eq.), Primary or Secondary Amine (1.1-1.5 eq.) | A slight excess of the amine is typically used. |
| Catalyst | Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%) | These are common palladium precursors that form the active Pd(0) catalyst in situ. |
| Ligand | BINAP, Xantphos, or Josiphos-type ligands (2-6 mol%) | The choice of ligand is critical and depends on the nature of the amine. Bidentate ligands are often effective.[6] |
| Base | NaOt-Bu, LiHMDS, or Cs₂CO₃ (1.5-2.5 eq.) | A strong, non-nucleophilic base is required to deprotonate the amine. |
| Solvent | Toluene, Dioxane, or THF | Anhydrous, aprotic solvents are essential for this reaction. |
| Temperature | 80-110 °C | Heating is typically necessary to achieve a reasonable reaction rate. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for maintaining the integrity of the catalytic system. |
| Work-up | Quenching with water, followed by extraction and column chromatography. | Careful work-up is required to remove the base and other inorganic byproducts. |
Deprotection of the p-Methoxybenzyl (PMB) Ether
A key advantage of the PMB group is its selective removal under conditions that often leave other common protecting groups, such as benzyl ethers, intact.[8]
2.2.1. Oxidative Deprotection
The most common method for PMB ether cleavage is through oxidation, typically with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[8]
Protocol: DDQ-Mediated Deprotection of the PMB Ether
| Parameter | Condition | Rationale/Notes |
| Reactant | PMB-protected pyridine intermediate (1.0 eq.) | |
| Reagent | DDQ (1.1-1.5 eq.) | The electron-donating methoxy group on the benzyl ring facilitates selective oxidation by DDQ.[8] |
| Solvent | CH₂Cl₂/H₂O (typically 18:1 v/v) | The presence of water is necessary to hydrolyze the intermediate acetal. |
| Temperature | 0 °C to Room Temperature | The reaction is often initiated at a lower temperature and allowed to warm to room temperature. |
| Reaction Time | 1-4 hours | Reaction progress can be monitored by TLC or LC-MS. |
| Work-up | Quenching with aqueous NaHCO₃, extraction, and column chromatography. | The work-up removes the DDQ byproducts. |
2.2.2. Acidic Deprotection
Strong acids like trifluoroacetic acid (TFA) can also be used to cleave the PMB ether.[10][11] This method is particularly useful when the molecule contains other functional groups that are sensitive to oxidation.
Protocol: TFA-Mediated Deprotection of the PMB Ether
| Parameter | Condition | Rationale/Notes |
| Reactant | PMB-protected pyridine intermediate (1.0 eq.) | |
| Reagent | Trifluoroacetic acid (TFA) (neat or in CH₂Cl₂) | TFA is a strong acid that effectively cleaves the ether linkage. |
| Scavenger | Triethylsilane or Anisole (optional, 1.0-5.0 eq.) | A cation scavenger is often added to trap the liberated p-methoxybenzyl cation and prevent side reactions.[10] |
| Temperature | 0 °C to Room Temperature | The reaction is typically run at or below room temperature. |
| Reaction Time | 30 minutes - 2 hours | Deprotection is usually rapid under these conditions. |
| Work-up | Evaporation of TFA and solvent, followed by purification. | The crude product is often purified by chromatography or recrystallization. |
Case Study: Synthesis of a Pyridine-Based Kinase Inhibitor Core
This section outlines a representative synthesis of a 2-amino-6-hydroxypyridine core, a common motif in kinase inhibitors, starting from this compound.[1][17]
Synthetic Pathway
Caption: Two-step synthesis of a key kinase inhibitor core.
Conclusion
This compound is a strategically designed and highly valuable building block for the synthesis of pyridine-based kinase inhibitors. Its orthogonal reactivity, with a site for cross-coupling and a cleavable protecting group, allows for the efficient and convergent assembly of complex molecular architectures. The protocols detailed in this application note provide a robust foundation for researchers to leverage the full potential of this versatile reagent in their drug discovery and development programs. By understanding the underlying principles of the key transformations, scientists can effectively troubleshoot and optimize their synthetic routes to access novel and potent kinase inhibitors.
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"2-Chloro-6-(4-methoxybenzyloxy)pyridine" as an intermediate for pharmaceutical compounds
Application Note & Protocol
2-Chloro-6-(4-methoxybenzyloxy)pyridine: A Linchpin Intermediate for the Synthesis of Advanced Pharmaceutical Agents
Abstract
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic application of This compound (CAS No: 1020253-23-9) as a critical intermediate in pharmaceutical synthesis. We will explore the causality behind its molecular design, focusing on the synergistic roles of the chloro leaving group and the p-methoxybenzyl (PMB) ether protecting group. A significant portion of this guide is dedicated to a validated, step-by-step protocol for a key synthetic transformation involving this intermediate in the construction of the core scaffold of Crizotinib, a potent ALK/MET inhibitor.[1][2] This guide aims to provide both the foundational theory and the practical, field-proven methodology required for its successful implementation in a laboratory setting.
Introduction: The Strategic Value of a Bifunctional Pyridine Intermediate
Pyridine derivatives are foundational scaffolds in modern medicinal chemistry, integral to the structure of numerous active pharmaceutical ingredients (APIs).[3] The precise functionalization of the pyridine ring is paramount to tuning a molecule's pharmacological properties, including its efficacy, selectivity, bioavailability, and metabolic stability.[3] This compound emerges as a highly valuable building block due to its engineered bifunctionality.
-
The 2-Chloro Group: This position is activated towards nucleophilic aromatic substitution (SNAr).[4][5] The electronegative pyridine nitrogen atom withdraws electron density from the ring, particularly at the ortho (C2) and para (C4) positions, making them susceptible to attack by nucleophiles.[5][6] This allows for the strategic introduction of various moieties, often amine-containing fragments, which are crucial for receptor binding.[4]
-
The 6-(4-methoxybenzyloxy) Group: This is a p-methoxybenzyl (PMB) ether. The PMB group serves as a robust protecting group for the hydroxyl functionality.[7] Its key advantage lies in its stability across a wide range of reaction conditions, yet it can be cleaved under specific, mild oxidative conditions (e.g., using DDQ) or strong acidic conditions that often leave other protecting groups intact.[7][8] The electron-donating methoxy group facilitates this selective cleavage by stabilizing the cationic intermediate formed during deprotection.[7]
This dual functionality allows for sequential, regioselective modifications of the pyridine core, a cornerstone of convergent synthetic strategies in drug development.
Physicochemical Properties & Data
A summary of the key properties of the title compound is presented below.
| Property | Value | Reference |
| CAS Number | 1020253-23-9 | [9] |
| Molecular Formula | C₁₃H₁₂ClNO₂ | Pharmaffiliates[9] |
| Molecular Weight | 249.70 g/mol | Pharmaffiliates[9] |
| Appearance | Typically an off-white to pale yellow solid | General Knowledge |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, THF, DMF | General Lab Experience |
| SMILES | COc1ccc(cc1)COc2cccc(n2)Cl | General Knowledge |
Core Application: Intermediate in the Synthesis of Crizotinib
A prime example of the utility of this compound is in the synthesis of Crizotinib (Xalkori®). Crizotinib is a first-in-class, potent small-molecule inhibitor of anaplastic lymphoma kinase (ALK) and c-Met/hepatocyte growth factor receptor (HGFR) tyrosine kinases.[1][2][10] It is approved for the treatment of certain types of non-small cell lung cancer (NSCLC).[10][11]
The synthesis of Crizotinib involves the construction of a substituted aminopyridine core. Our intermediate provides the foundational C6-oxygenated pyridine scaffold. The key transformation is a nucleophilic aromatic substitution (SNAr) where an amine nucleophile displaces the chloride at the C2 position.
Synthetic Strategy Overview
The overall workflow involves the coupling of the protected pyridine core with the requisite side chain, followed by deprotection steps to reveal the final API. The use of the PMB protecting group is critical to prevent unwanted side reactions at the hydroxyl position during the SNAr step.
Caption: High-level workflow for API synthesis using the title intermediate.
Mechanistic Discussion: The SNAr Reaction
The key carbon-nitrogen bond-forming step proceeds via a well-established addition-elimination mechanism characteristic of nucleophilic aromatic substitution.[12]
-
Nucleophilic Attack: The amine nucleophile attacks the electron-deficient C2 carbon of the pyridine ring. This is the rate-determining step and requires breaking the aromaticity of the ring.[4]
-
Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized onto the electronegative nitrogen atom and ortho/para electron-withdrawing groups, which stabilizes the intermediate.[12]
-
Elimination & Re-aromatization: The complex collapses, expelling the chloride leaving group and restoring the aromaticity of the pyridine ring to yield the substituted product.
The presence of the PMB-ether at the C6 position does not electronically hinder this reaction and serves its primary purpose as a stable protecting group.
Detailed Experimental Protocol: SNAr Coupling
This protocol describes a representative procedure for the nucleophilic aromatic substitution reaction between this compound and a generic primary amine nucleophile.
Disclaimer: This protocol is for informational purposes only and should be adapted and optimized based on the specific nucleophile used. All work must be conducted in a suitable laboratory environment with appropriate safety precautions.
Materials and Equipment
-
Reagents:
-
This compound (1.0 eq.)
-
Amine Nucleophile (1.1 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, ~2 mol%)
-
Ligand (e.g., Xantphos, ~4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 eq.)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for work-up and purification
-
TLC plates (silica gel) for reaction monitoring
-
Rotary evaporator
-
Column chromatography system
-
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (N₂), add Cesium Carbonate (2.0 eq.), Palladium catalyst (Pd₂(dba)₃, 2 mol%), and Xantphos ligand (4 mol%).
-
Add this compound (1.0 eq.) and the Amine Nucleophile (1.2 eq.).
-
Add anhydrous, degassed Toluene to the flask to achieve a suitable concentration (e.g., 0.1-0.2 M).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the mixture to reflux (typically 100-110 °C for Toluene) and maintain for 4-12 hours.
-
In-process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of Hexanes and Ethyl Acetate. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression.
-
-
Work-up:
-
Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with Ethyl Acetate.
-
Filter the mixture through a pad of Celite® to remove the base and catalyst residues. Wash the pad with additional Ethyl Acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
-
Purification:
-
The crude residue is purified by flash column chromatography on silica gel.
-
A gradient elution system, typically starting with a low polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increasing the polarity, is used to isolate the desired product.
-
Combine the fractions containing the pure product (as identified by TLC) and concentrate in vacuo to yield the purified coupled product.
-
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (LC-MS).
| Parameter | Expected Outcome |
| Yield | 65-85% (highly dependent on nucleophile) |
| Purity | >98% (by HPLC) |
| ¹H NMR | Appearance of new signals corresponding to the coupled amine fragment; disappearance of the chloro-pyridine starting material signals. |
| LC-MS | Observation of the correct molecular ion peak [M+H]⁺ for the coupled product. |
Conclusion
This compound is a purpose-built intermediate that offers a strategic advantage in the synthesis of complex pharmaceutical molecules. Its design leverages the principles of nucleophilic aromatic substitution and protecting group chemistry to enable efficient and regioselective C-N bond formation on a pyridine scaffold. The protocol detailed herein for its application in a Buchwald-Hartwig-type cross-coupling reaction provides a reliable and scalable method for constructing the core of advanced APIs like Crizotinib, underscoring its importance in the drug development pipeline.
References
-
Pharmaffiliates. This compound. Available from: [Link]
-
Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism. Available from: [Link]
- Google Patents. CN104693184A - Synthesis method of crizotinib.
-
Wuts, P. G. M. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Molecules. Available from: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Crucial Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. Available from: [Link]
-
OChem Tutor. nucleophilic aromatic substitutions. YouTube. Available from: [Link]
-
Cui, J. J. et al. Synthesis and structure of crizotinib. ResearchGate. Available from: [Link]
-
Chem-Station. p-Methoxybenzyl (PMB) Protective Group. Available from: [Link]
-
OpenStax. 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. Available from: [Link]
-
The Organic Chemistry Tutor. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available from: [Link]
-
Umile, T. P. et al. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. Available from: [Link]
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Application Note: A Scalable and Robust Framework for the Synthesis of 2-Substituted Pyridines via Palladium-Catalyzed Cross-Coupling of 2-Chloro-6-(4-methoxybenzyloxy)pyridine
Abstract
The 2-substituted pyridine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[1][2][3][4][5] This guide provides a comprehensive framework for the scale-up synthesis of diverse 2-substituted pyridines utilizing 2-Chloro-6-(4-methoxybenzyloxy)pyridine as a versatile and strategic starting material. We delve into the mechanistic underpinnings of key palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—and provide detailed, field-tested protocols for their execution on a multi-gram scale. Emphasis is placed on the causality behind experimental choices, process optimization, safety, and troubleshooting, equipping researchers and drug development professionals with the necessary tools for efficient and reliable production of these critical intermediates.
Introduction: The Strategic Value of 2-Substituted Pyridines
Pyridine derivatives are foundational building blocks in drug discovery, prized for their ability to engage in hydrogen bonding, modulate physicochemical properties, and serve as bioisosteres for other aromatic systems.[1][3] The C2 position is a particularly common point of diversification. The use of this compound offers a distinct strategic advantage. The chloro substituent serves as a reliable handle for a variety of powerful palladium-catalyzed cross-coupling reactions, while the p-methoxybenzyl (PMB) ether at the C6 position acts as a robust protecting group for the eventual pyridone functionality, which can be unmasked under specific conditions late in a synthetic sequence. This dual functionality allows for the introduction of complex carbon-carbon and carbon-nitrogen bonds, followed by selective deprotection, unlocking a diverse chemical space.
Synthetic Strategies: A Mechanistic Overview
The versatility of this compound stems from its reactivity in several palladium-catalyzed cross-coupling reactions. Understanding the catalytic cycles for these transformations is paramount for troubleshooting and optimization during scale-up.
Suzuki-Miyaura Coupling: For C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is one of the most robust methods for forming biaryl structures by coupling an organoboron reagent with an organic halide.[6][7] The reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.
Mechanism: The catalytic cycle generally involves three key steps:[6][8][9][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine, forming a Pd(II) complex. This is often the rate-determining step for less reactive aryl chlorides.[6]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the Pd(0) catalyst.[6]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: For C(sp²)–C(sp) Bond Formation
The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, creating valuable alkynyl-pyridine structures.[11][12][13] The reaction typically employs a dual-catalyst system of palladium and copper(I).[12]
Mechanism: The process involves two interconnected catalytic cycles:[11][13][14]
-
Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the 2-chloropyridine to the Pd(0) catalyst.
-
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This species is more reactive than the alkyne itself.
-
Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The final step yields the 2-alkynylpyridine product and regenerates the Pd(0) catalyst.
Copper-free Sonogashira protocols have also been developed to avoid the potential for alkyne homocoupling (Glaser coupling).[12]
Buchwald-Hartwig Amination: For C(sp²)–N Bond Formation
This reaction enables the formation of C-N bonds by coupling aryl halides with a wide range of amines.[15][16][17] It is an indispensable tool for synthesizing anilinopyridines and other N-arylated heterocycles.
Mechanism: The generally accepted mechanism involves:[15][16][17][18]
-
Oxidative Addition: The Pd(0) catalyst adds to the 2-chloropyridine.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a strong base deprotonates the amine to form a palladium-amido complex.
-
Reductive Elimination: This final step forms the C-N bond, releasing the 2-aminopyridine product and regenerating the Pd(0) catalyst.[15][17]
The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reaction, especially with less reactive aryl chlorides.[19][20]
Detailed Experimental Protocols (Scale-Up)
The following protocols are designed for a 50-100 gram scale and emphasize safety and reproducibility.
General Safety and Handling Precautions
-
Inert Atmosphere: All palladium-catalyzed reactions must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation. Standard Schlenk techniques or glovebox use is required.
-
Reagent Purity: Use anhydrous, degassed solvents and high-purity reagents. Water and oxygen can significantly hinder catalytic activity.
-
Exotherms: Be aware of potential exotherms, especially during the addition of strong bases or reactive organometallic reagents. Controlled addition and temperature monitoring are crucial.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Scale-Up Suzuki-Miyaura Coupling
This protocol details the coupling of this compound with 4-fluorophenylboronic acid.
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Quantity (for 50g scale) | Moles | Equivalents |
| This compound | 249.69 | 50.0 g | 0.200 | 1.0 |
| 4-Fluorophenylboronic acid | 139.92 | 33.6 g | 0.240 | 1.2 |
| SPhos-Pd-G2 Precatalyst | 709.28 | 1.42 g | 0.002 | 0.01 (1 mol%) |
| Potassium Phosphate, Tribasic (K₃PO₄) | 212.27 | 85.0 g | 0.400 | 2.0 |
| 1,4-Dioxane, Anhydrous | - | 500 mL | - | 10 vol |
| Water, Degassed | - | 50 mL | - | 1 vol |
Step-by-Step Procedure
-
Vessel Preparation: To a dry, 1 L jacketed reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet, add this compound (50.0 g), 4-fluorophenylboronic acid (33.6 g), and K₃PO₄ (85.0 g).
-
Inerting: Seal the reactor and purge with nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (500 mL) and degassed water (50 mL) via cannula or a pressure-equalizing addition funnel.
-
Catalyst Addition: Add the SPhos-Pd-G2 precatalyst (1.42 g). The use of a robust precatalyst is recommended for scale-up to ensure efficient formation of the active Pd(0) species.[19]
-
Reaction Execution: Begin vigorous stirring and heat the mixture to 90-95 °C. Monitor the reaction progress by LCMS or TLC until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction to room temperature. Add water (250 mL) and ethyl acetate (500 mL). Stir for 15 minutes, then separate the layers. Extract the aqueous layer with ethyl acetate (2 x 250 mL).
-
Purification: Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel chromatography or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Protocol 2: Deprotection of the PMB Ether
This protocol describes the removal of the PMB group to yield the corresponding 2-substituted-6-hydroxypyridine (pyridone).
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Quantity (for 60g scale) | Moles | Equivalents |
| 2-(4-Fluorophenyl)-6-(4-methoxybenzyloxy)pyridine | 325.35 | 60.0 g | 0.184 | 1.0 |
| Trifluoroacetic Acid (TFA) | 114.02 | 200 mL | - | ~3.3 vol |
| Dichloromethane (DCM) | - | 200 mL | - | ~3.3 vol |
Step-by-Step Procedure
-
Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer, dissolve the PMB-protected pyridine (60.0 g) in dichloromethane (200 mL).
-
TFA Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (200 mL) over 30 minutes. The PMB cation is scavenged by the anisole byproduct that is formed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC/LCMS for the disappearance of the starting material.
-
Quenching: Carefully concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA and DCM.
-
Isolation: Redissolve the residue in ethyl acetate (500 mL). Slowly and carefully add a saturated aqueous solution of sodium bicarbonate until the pH is neutral (~pH 7-8). Caution: Vigorous gas evolution (CO₂) will occur.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 200 mL).
-
Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield the crude product, which can be further purified by recrystallization or chromatography.
Process Optimization and Scale-Up Workflow
Transitioning from the bench to a pilot or manufacturing scale requires careful consideration of several factors beyond simple stoichiometry.
Caption: Workflow for optimizing and scaling up cross-coupling reactions.
-
Catalyst Loading: While bench-scale reactions might use 1-2 mol% catalyst, scale-up operations aim for the lowest possible loading (<0.5 mol%) without sacrificing reaction time or yield to manage costs. Screening different generations of precatalysts is often necessary.
-
Thermal Safety: Large-scale reactions have a lower surface-area-to-volume ratio, making heat dissipation less efficient. A thermal hazard assessment should be performed to understand any potential exotherms.
-
Mixing: Efficient mixing is critical to ensure homogeneity, especially with heterogeneous mixtures like those involving K₃PO₄. The choice of impeller and stirring speed can dramatically impact reaction kinetics.
-
Purification: Chromatography is often not feasible for large-scale purification. Developing a robust crystallization or trituration procedure is a key goal of process optimization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (deactivated by air/moisture).2. Insufficient temperature.3. Poor quality reagents/solvents. | 1. Ensure a strictly inert atmosphere; use fresh, high-quality catalyst.2. Increase temperature in 10 °C increments.3. Use anhydrous, degassed solvents and pure starting materials.[21] Consider using a more active ligand system.[21] |
| Significant Side Product Formation (e.g., Hydrodehalogenation) | 1. Presence of water or protic impurities.2. Reaction temperature is too high, leading to catalyst decomposition.3. Ligand is not robust enough. | 1. Use scrupulously dried reagents and solvents.2. Lower the reaction temperature.3. Switch to a more sterically hindered and robust ligand (e.g., biarylphosphine ligands for Buchwald-Hartwig).[19] |
| Formation of Homocoupled Boronic Acid (Suzuki) | 1. Oxygen contamination leading to oxidative homocoupling.2. Catalyst decomposition. | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.2. Lower catalyst loading or temperature. |
| Incomplete PMB Deprotection | 1. Insufficient acid or reaction time.2. Steric hindrance around the ether. | 1. Increase equivalents of TFA or extend the reaction time.2. Consider alternative deprotection methods if sterically demanding (e.g., DDQ oxidation, though less scalable).[22] |
Conclusion
This compound is a highly effective and versatile intermediate for the large-scale synthesis of 2-substituted pyridines. By leveraging well-established palladium-catalyzed cross-coupling methodologies such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, a vast chemical space becomes accessible. Successful scale-up hinges on a thorough understanding of the underlying reaction mechanisms, careful optimization of reaction parameters, stringent control of the reaction environment to maintain catalyst activity, and a proactive approach to safety and purification. The protocols and guidelines presented herein provide a robust foundation for researchers and process chemists to efficiently and reliably produce these valuable compounds for drug discovery and development programs.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. Available at: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]
-
Sonogashira Coupling - BYJU'S. Available at: [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Available at: [Link]
-
Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System | Organometallics - ACS Publications. Available at: [Link]
-
Nucleophilic Deprotection of p-Methoxybenzyl Ethers Using Heterogeneous Oxovanadium Catalyst - PubMed. Available at: [Link]
-
The Role of Pyridine Intermediates in Modern Drug Discovery. Available at: [Link]
-
Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry? Available at: [Link]
-
Role of pyridines as enzyme inhibitors in medicinal chemistry - ResearchGate. Available at: [Link]
-
Synthetic method to access fluorinated 2-benzylpyridines by using Negishi coupling reaction. Available at: [Link]
-
Pyridine synthesis - Organic Chemistry Portal. Available at: [Link]
-
Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
5-Methyl-2,2'-Bipyridine - Organic Syntheses Procedure. Available at: [Link]
-
Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell - ePrints Soton - University of Southampton. Available at: [Link]
-
Negishi coupling - Wikipedia. Available at: [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Available at: [Link]
-
p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides - Kiessling Lab. Available at: [Link]
-
Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell | Request PDF - ResearchGate. Available at: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. Available at: [Link]
-
Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. Available at: [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. Available at: [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in Suzuki Coupling of 2-Chloro-6-(4-methoxybenzyloxy)pyridine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Chloro-6-(4-methoxybenzyloxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, with this specific transformation. As a sterically hindered and electron-rich chloro-heterocycle, this substrate presents unique challenges that require careful optimization of reaction parameters. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate these complexities and achieve your desired synthetic outcomes.
I. Troubleshooting Guide: Diagnosing and Solving Low Yields
Low yields in the Suzuki coupling of this compound can stem from a variety of factors, ranging from suboptimal catalyst systems to competing side reactions. This section provides a systematic approach to identifying and addressing the root cause of poor performance.
Question 1: My reaction is showing very low or no conversion of the starting material. Where should I start troubleshooting?
Answer:
Low or no conversion is often indicative of a fundamental issue with the catalytic cycle, most commonly a slow or inhibited oxidative addition step. The Carbon-Chlorine (C-Cl) bond in 2-chloropyridines is notoriously less reactive than its bromo or iodo counterparts, a challenge that is further compounded by the electron-donating nature of the 4-methoxybenzyloxy group in your substrate.[1][2]
Here is a logical troubleshooting workflow:
-
Evaluate the Catalyst and Ligand System: Standard catalysts like Pd(PPh₃)₄ may be insufficient for this challenging substrate.[3] Highly active systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to facilitate the oxidative addition to the C-Cl bond.[4][5] These ligands promote the formation of the active monoligated Pd(0) species and enhance the rate of this critical step.[5]
-
Assess the Base: The base is not merely a proton scavenger; it is critical for the activation of the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[1][6] If you are using a weak base like Na₂CO₃, consider switching to stronger, non-nucleophilic inorganic bases such as K₃PO₄ or Cs₂CO₃.[1][2] The solubility of the base can also be a limiting factor, so using a solvent system like dioxane/water or toluene/water that partially dissolves the base is often beneficial.[1]
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for the oxidative addition of the C-Cl bond.[1] Reactions are typically run between 80-120 °C.[5]
Below is a decision-making workflow to guide your initial troubleshooting steps:
Question 2: My reaction is proceeding, but I'm observing significant side products, particularly protodeboronation of my boronic acid. How can I mitigate this?
Answer:
Protodeboronation is a common side reaction where the boronic acid reacts with a proton source, replacing the carbon-boron bond with a carbon-hydrogen bond, leading to the formation of an unwanted arene byproduct and a reduction in the yield of the desired coupled product.[7] This is particularly prevalent with electron-rich or sterically hindered boronic acids.
Here are some strategies to minimize protodeboronation:
-
Use Anhydrous Conditions: If possible, running the reaction under anhydrous conditions with a base like K₃PO₄ can reduce the availability of proton sources.[8]
-
Employ Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[9][10] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[7]
-
Optimize the Base: While a strong base is needed for the reaction to proceed, an excessively strong or nucleophilic base can promote protodeboronation. Screening different bases is crucial. Sometimes, a weaker base like KF can be effective, especially if the substrate is base-sensitive.[1]
-
Increase Catalyst Loading or Use a More Active Catalyst: A faster rate of the desired cross-coupling reaction can outcompete the rate of protodeboronation.[7] Using a highly active catalyst system can help achieve this.
The following diagram illustrates the competition between the desired Suzuki coupling and the undesired protodeboronation pathway:
Question 3: I'm observing homocoupling of my boronic acid. What causes this and how can I prevent it?
Answer:
Homocoupling of the boronic acid (Glaser-Hay coupling) is another common side reaction that leads to the formation of a biaryl derived from the boronic acid coupling with itself. This is often promoted by the presence of oxygen and can be exacerbated by certain catalyst systems.
To minimize homocoupling:
-
Ensure Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[11]
-
Use a Pre-catalyst: Using a well-defined Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species can sometimes give more reproducible results than using a Pd(0) source directly, which may contain palladium black that can promote homocoupling.
-
Optimize Ligand Choice: Bulky ligands can disfavor the formation of the palladium species that lead to homocoupling.[8]
II. Frequently Asked Questions (FAQs)
Q1: What is the best all-around catalyst system for the Suzuki coupling of this compound?
A1: There is no single "best" catalyst system, as the optimal conditions can be substrate-dependent. However, for challenging electron-rich 2-chloropyridines, a good starting point is a palladium(II) acetate (Pd(OAc)₂) pre-catalyst with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[1][4][5] A typical catalyst loading would be 1-2 mol% of the palladium source and 2-4 mol% of the ligand.
Q2: What are the most effective bases for this reaction?
A2: Strong, non-nucleophilic inorganic bases are generally the most effective. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[1] While Cs₂CO₃ is often very effective, it is more expensive. K₃PO₄ provides a good balance of reactivity and cost.
Q3: Which solvents are recommended?
A3: Aprotic polar solvents are commonly used. A mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is a very common and effective solvent system.[1][12] Toluene with a small amount of water can also be used.[1] The presence of water is often crucial for dissolving the inorganic base and facilitating the catalytic cycle. The polarity of the solvent can also influence the rate of oxidative addition.[13][14]
Q4: Can I use microwave irradiation to improve the yield?
A4: Yes, microwave-assisted synthesis can be a very effective way to improve yields and reduce reaction times, especially for challenging couplings.[5][12] The high temperatures and pressures achieved in a microwave reactor can significantly accelerate the reaction rate.
III. Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and should be optimized for your specific boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Boronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the reaction vessel, add this compound, the boronic acid or ester, potassium phosphate, palladium(II) acetate, and SPhos.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C) in an oil bath or microwave reactor.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation: Comparison of Reaction Conditions
The following table provides a summary of typical reaction conditions and their impact on yield for the Suzuki coupling of 2-chloropyridines.
| Parameter | Condition A | Condition B | Condition C | Rationale and Remarks |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ (2 mol%) | PEPPSI-IPr (2 mol%) | For challenging substrates, more active catalysts like those in B and C are preferred over A.[4][15] |
| Ligand | - | SPhos (4 mol%) | - | Bulky, electron-rich ligands like SPhos are crucial for activating the C-Cl bond.[5] |
| Base | Na₂CO₃ (2 equiv) | K₃PO₄ (3 equiv) | Cs₂CO₃ (2 equiv) | Stronger bases (B and C) are generally more effective than weaker bases (A).[1] |
| Solvent | Toluene/EtOH/H₂O | Dioxane/H₂O (4:1) | Toluene | Dioxane/water is a robust solvent system for many Suzuki couplings.[1][12] |
| Temperature | 100 °C | 100 °C | 110 °C | Higher temperatures are often required for 2-chloropyridines.[1] |
| Typical Yield | Low to Moderate | Good to Excellent | Good to Excellent | Conditions B and C are expected to give significantly better yields for this substrate. |
IV. The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to effective troubleshooting. The generally accepted mechanism involves three main stages: oxidative addition, transmetalation, and reductive elimination.
The key takeaways from the catalytic cycle for this specific substrate are:
-
Oxidative Addition: This is often the rate-limiting step for 2-chloropyridines. A highly active catalyst is required.
-
Transmetalation: The base is crucial for activating the boronic acid to form the boronate, which then transfers its organic group to the palladium center.[1][6]
-
Reductive Elimination: This step forms the desired C-C bond and regenerates the active Pd(0) catalyst.
By systematically addressing each of these potential failure points, you can significantly improve the yield and reproducibility of your Suzuki coupling reactions with this compound.
V. References
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Cammidge, A. N., & Creton, I. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(47), 19042-19054. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 6(4), 2414-2419. [Link]
-
Kappe, C. O., & Dallinger, D. (2015). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 20(8), 14663-14678. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(8), 1567-1580. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Vummaleti, S. V. C., & Gorske, J. J. (2019). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B, 123(45), 9635-9644. [Link]
-
Guram, A. S., & Bei, X. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(20), 7483-7490. [Link]
-
Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4296-4307. [Link]
-
Vummaleti, S. V. C., & Gorske, J. J. (2019). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Publications. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
-
Dreher, S. D., & Molander, G. A. (2011). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. The Journal of organic chemistry, 76(11), 4509-4519. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction?. [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. [Link]
-
Organic Syntheses Procedure. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]
-
Moran, J., & Grygorenko, O. O. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 15, 2234-2240. [Link]
-
Organic Chemistry Portal. Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
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- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting the Deprotection of 2-Chloro-6-(4-methoxybenzyloxy)pyridine
Welcome to the technical support center for synthetic chemistry challenges. This guide provides in-depth troubleshooting advice for researchers, scientists, and drug development professionals working on the deprotection of 2-Chloro-6-(4-methoxybenzyloxy)pyridine to yield 2-Chloro-6-hydroxypyridine. We will explore the causality behind common side reactions and provide field-proven protocols to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am planning the deprotection of this compound. What are the primary methods and the key challenges I should anticipate?
A1: The deprotection of the p-methoxybenzyl (PMB) ether on this specific substrate presents a classic challenge: achieving selective cleavage of the ether bond without compromising the sensitive 2-chloro-6-hydroxypyridine core. The pyridine ring is electron-deficient, which influences reaction rates, and the chloro-substituent is susceptible to nucleophilic substitution under certain conditions.
The two primary, orthogonal methods for PMB ether cleavage are:
-
Acid-Catalyzed Cleavage: Typically using strong acids like trifluoroacetic acid (TFA). This method proceeds via the formation of a stable p-methoxybenzyl carbocation. The main challenge is preventing this highly reactive cation from alkylating other nucleophilic sites on your starting material or product, leading to complex byproduct profiles.[1][2]
-
Oxidative Cleavage: Using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This reaction is highly selective for electron-rich benzyl groups like PMB and proceeds through a charge-transfer complex.[3][4] The key challenges here are ensuring the reaction goes to completion and managing the reaction medium, as the presence of water is essential for the final hydrolysis step.[5]
A critical side reaction for this specific substrate is the potential hydrolysis of the 2-chloro group to a 2-hydroxy group (forming 2,6-dihydroxypyridine), especially under harsh conditions (e.g., elevated temperatures with aqueous acid or base).[6] Therefore, all protocols should prioritize mild, room-temperature conditions where possible.
Q2: I'm using Trifluoroacetic Acid (TFA) for deprotection, but my reaction is messy, and the yield of 2-chloro-6-hydroxypyridine is very low. What is causing this and how can I fix it?
A2: This is a classic problem associated with acid-catalyzed deprotection of PMB ethers. The low yield and complex mixture are almost certainly caused by the electrophilic p-methoxybenzyl cation generated in situ.
The Causality: Upon protonation of the ether oxygen by TFA, the C-O bond cleaves to release your desired product and the p-methoxybenzyl cation. This cation is stabilized by the electron-donating methoxy group, making it relatively long-lived and highly reactive. It can then act as a Friedel-Crafts alkylating agent, re-reacting with the electron-rich aromatic ring of another molecule of your starting material, the product, or even polymerizing.[3][7]
The Solution: Cation Scavengers To prevent these side reactions, you must include a "cation scavenger" in the reaction mixture. This is a nucleophilic species that is more reactive towards the carbocation than your substrate.
Recommended Scavengers & Protocol:
-
1,3,5-Trimethoxybenzene (TMB) or 1,3-Dimethoxybenzene: These are highly effective, electron-rich aromatic compounds that rapidly and irreversibly trap the carbocation.[7][8]
-
Anisole: While less nucleophilic than TMB, it is often sufficient and readily available.
-
Thiophenols or Triethylsilane: These can also serve as effective scavengers.
Protocol 1: Optimized Acidic Deprotection with Cation Scavenger
-
Preparation: Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Scavenger Addition: Add 1,3,5-trimethoxybenzene (3.0 equiv.) to the solution and stir until fully dissolved.[8]
-
Initiation: Cool the mixture to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 equiv., can be neat or diluted in DCM) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to afford the clean 2-chloro-6-hydroxypyridine.
Q3: My oxidative deprotection with DDQ is sluggish, turns dark, and fails to reach completion. How can I optimize this reaction?
A3: Sluggishness and dark coloration during DDQ deprotections often point to issues with the solvent system, stoichiometry, or the stability of the intermediate charge-transfer complex.
The Causality: The reaction begins with the formation of a charge-transfer complex between the electron-rich PMB group and the electron-deficient DDQ oxidant.[4][5] A single electron transfer (SET) occurs, and subsequent reaction with water hydrolyzes the intermediate to release the alcohol, p-methoxybenzaldehyde, and the reduced hydroquinone form of DDQ (DDQH₂).[3]
Troubleshooting & Optimization:
-
Crucial Role of Water: The reaction is not anhydrous. Water is a required reagent for the final hydrolysis step. If you are using perfectly anhydrous DCM, the reaction will stall after the initial oxidation. The ideal solvent system is a biphasic mixture, typically DCM with a pH 7 phosphate buffer or simply DCM with a small amount of added water (e.g., a 18:1 to 10:1 ratio of DCM:H₂O).[3][5]
-
Stoichiometry: Use a slight excess of DDQ (typically 1.1 to 1.5 equivalents) to ensure the reaction drives to completion.[5]
-
Temperature: The reaction is usually initiated at 0 °C to control the initial exothermic formation of the charge-transfer complex (which can be deeply colored) and then allowed to warm to room temperature.[3]
-
Work-up: The byproduct, DDQH₂, is acidic and can complicate purification. A standard work-up involves quenching with aqueous NaHCO₃ and washing the organic phase to remove it.[5]
Protocol 2: Optimized Oxidative Deprotection with DDQ
-
Preparation: Dissolve this compound (1.0 equiv.) in a mixture of DCM and water (e.g., 18:1 v/v, at a concentration of ~0.1 M). For acid-sensitive substrates, a pH 7 phosphate buffer can be used instead of water.[5]
-
Initiation: Cool the solution to 0 °C in an ice bath. Add DDQ (1.2 equiv.) slowly as a solid in portions. The mixture will likely turn a deep green or brown color.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously for 1-3 hours. Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, more polar spot for the product should be observed.
-
Work-up:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography.
Q4: My mass spectrometry data shows a significant byproduct corresponding to the loss of the chloro-substituent (i.e., 2,6-dihydroxypyridine). How can I prevent this hydrolysis?
A4: The conversion of the 2-chloro group to a 2-hydroxy group is a nucleophilic aromatic substitution reaction. While 2-chloropyridines are generally stable, this hydrolysis is favored by harsh conditions that you must avoid during deprotection.
The Causality:
-
High Temperatures: Heating in the presence of water, especially under strongly acidic or basic conditions, can promote hydrolysis.[6]
-
Prolonged Reaction Times: Leaving the reaction for an extended period, particularly under acidic conditions where water might be present (even trace amounts), can lead to slow hydrolysis.
-
Harsh Work-up: Using strong aqueous base (like NaOH) during the work-up at room temperature could potentially lead to some hydrolysis, although this is less likely than issues during the reaction itself.
Preventative Measures:
-
Maintain Low Temperatures: Conduct the deprotection at 0 °C to room temperature. Avoid heating the reaction mixture unless absolutely necessary and all other optimization attempts have failed.
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed. Do not let the reaction stir unnecessarily overnight if it is complete in 3 hours.
-
Use Buffered Conditions for DDQ: If you suspect acid-sensitivity is promoting hydrolysis, use a pH 7 phosphate buffer instead of pure water in the DDQ protocol.[5]
-
Use Mild Work-up Conditions: Use saturated sodium bicarbonate, a mild base, for quenching acidic reactions instead of stronger bases like sodium hydroxide.
Data & Method Comparison
| Parameter | Method A: Acid-Catalyzed (TFA) | Method B: Oxidative (DDQ) |
| Reagents | TFA, Cation Scavenger (e.g., TMB) | DDQ, H₂O (or buffer) |
| Mechanism | SN1-type cleavage, carbocation formation | Oxidation via charge-transfer complex |
| Key Advantage | Simple reagents, easy to scale. | High selectivity for PMB over other groups (Bn, silyl ethers).[5] |
| Key Disadvantage | Requires scavenger to prevent side reactions.[1] | Biphasic reaction, DDQ can be toxic, colored byproducts. |
| Common Side Reactions | Friedel-Crafts alkylation (if no scavenger). | Incomplete reaction if anhydrous. |
| Substrate Compatibility | May cleave other acid-labile groups (e.g., Boc, t-butyl esters). | Incompatible with other electron-rich moieties (e.g., activated dienes).[3] |
Visual Diagrams & Workflows
Diagram 1: Deprotection & Side Reaction Pathways
Caption: Key reaction pathways for PMB deprotection and byproduct formation.
Diagram 2: Troubleshooting Decision Workflow
Caption: A decision tree for selecting and optimizing the deprotection method.
References
- This citation is intentionally left blank to maintain numbering consistency with the provided search results.
-
Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]
-
Taylor, M. S. (2011). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC, NIH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). PMB Protection - Common Conditions. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). PMB Deprotection - TFA. Retrieved from [Link]
-
Ilangovan, A., & Chen, C. (2013). A convenient approach for the deprotection and scavenging of the PMB group using POCl3. RSC Advances. Retrieved from [Link]
-
Barrera, C. M., et al. (2006). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Retrieved from [Link]
-
Rai, A. N., & Basu, A. (2004). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters. Retrieved from [Link]
-
Ilangovan, A., & Chen, C. (2013). A Convenient Approach for Deprotection and Scavenging of PMB Group Using POCl3. ResearchGate. Retrieved from [Link]
-
Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]
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- This citation is intentionally left blank to maintain numbering consistency with the provided search results.
- This citation is intentionally left blank to maintain numbering consistency with the provided search results.
- This citation is intentionally left blank to maintain numbering consistency with the provided search results.
- Breuer, E., & Zbaida, S. (1990). Process for the production of 2-hydroxypyridine. U.S. Patent No. US4942239A.
Sources
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- 4. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 7. chem.ucla.edu [chem.ucla.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 2-Chloro-6-(4-methoxybenzyloxy)pyridine
Welcome to the technical support center for optimizing cross-coupling reactions involving 2-Chloro-6-(4-methoxybenzyloxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges posed by this substrate. The content is structured in a practical question-and-answer format to directly address issues encountered during experimentation, moving from foundational principles to advanced troubleshooting and optimization.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental chemical principles governing the reactivity of this compound in palladium-catalyzed cross-coupling reactions.
Q1: Why is this compound considered a "challenging" substrate for cross-coupling?
A1: The difficulty in using this substrate arises from a combination of two primary factors:
-
Inherent Inertness of the C-Cl Bond: Aryl chlorides are significantly less reactive than their bromide or iodide counterparts. The Carbon-Chlorine (C-Cl) bond is stronger, making the crucial initial step of the catalytic cycle—oxidative addition to the Pd(0) center—the rate-limiting step.[1][2][3] This high activation energy barrier often leads to sluggish or incomplete reactions.
-
Pyridine Ring Inhibition: The nitrogen atom within the pyridine ring possesses a lone pair of electrons that can coordinate to the palladium catalyst.[1][3] This coordination can sequester the active catalyst, forming off-cycle, less reactive, or even inactive complexes, thereby inhibiting the catalytic turnover. This phenomenon is often referred to as "the 2-pyridyl problem".[4][5]
The presence of the bulky, somewhat electron-donating 4-methoxybenzyloxy group at the 6-position further modulates the electronic and steric properties of the pyridine ring, adding another layer of complexity to reaction optimization.
Q2: What is the fundamental role of the catalyst and ligand in activating the C-Cl bond?
A2: The palladium catalyst and its associated ligand work in concert to overcome the C-Cl activation barrier.
-
Palladium Catalyst: The active catalyst is a low-valent palladium(0) species. Its role is to insert itself into the C-Cl bond in the oxidative addition step, forming a Pd(II) intermediate. The efficiency of this step is paramount for the entire catalytic cycle to proceed.[6]
-
Ligand: The ligand is arguably the most critical component for success. For unreactive aryl chlorides, standard ligands like triphenylphosphine (PPh₃) are often ineffective.[2] Success requires the use of specialized, sterically hindered, and electron-rich phosphine ligands.[7][8] These ligands, such as the Buchwald biarylphosphines (e.g., XPhos, SPhos, RuPhos) or bulky alkylphosphines (e.g., P(tBu)₃), serve several functions:
-
They increase the electron density on the palladium center, making it more nucleophilic and promoting the oxidative addition.[7]
-
Their steric bulk facilitates the formation of a highly reactive, monoligated Pd(0)L₁ species, which is more readily able to engage the aryl chloride.[7]
-
They can accelerate the final reductive elimination step, which forms the desired product and regenerates the active Pd(0) catalyst.
-
Q3: What is a sensible starting catalyst loading for a reaction with this substrate, and why?
A3: For a challenging substrate like this compound, it is advisable to start with a higher catalyst loading than typically used for more reactive aryl bromides. A starting point of 2-5 mol% for the palladium source and a slightly higher ratio for the ligand (e.g., Pd:Ligand of 1:1.5 to 1:2) is a pragmatic approach.[2]
The rationale is to ensure a sufficient concentration of the active catalytic species is present to overcome the slow oxidative addition and potential catalyst deactivation pathways. Starting too low may result in no reaction, providing no useful information for optimization. Once successful conditions are established, the catalyst loading can be systematically reduced.
Part 2: Troubleshooting Guide: Low to No Conversion
This section provides a logical workflow for diagnosing and resolving poor reaction performance.
Q4: My reaction with this compound shows low conversion. Should I immediately increase the catalyst loading?
A4: Not necessarily. Increasing catalyst loading is a valid strategy but should be considered after other critical parameters have been verified. Blindly increasing the amount of a suboptimal catalyst system is inefficient and costly. Before adjusting the loading, systematically evaluate the entire reaction setup.
The following diagnostic workflow, illustrated in the diagram below, should be your primary guide.
Caption: Troubleshooting workflow for low conversion.
Detailed Troubleshooting Steps:
-
Verify the Catalyst System:
-
Palladium Source: If you are using a Pd(II) salt like Pd(OAc)₂, its reduction to the active Pd(0) species can be inefficient. Consider switching to a well-defined Pd(0) source or, preferably, a modern pre-catalyst (e.g., an XPhos-Pd-G3 palladacycle). These pre-catalysts are designed to cleanly and reliably generate the active monoligated Pd(0) species in situ.[2][9]
-
Ligand Choice: As discussed in Q2, a bulky, electron-rich biarylphosphine ligand is essential. If you are using a less effective ligand, no amount of catalyst loading will salvage the reaction. Ensure your chosen ligand is appropriate for C-Cl bond activation.[2]
-
-
Scrutinize Reaction Conditions:
-
Atmosphere: The Pd(0) catalytic species is highly sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen).[2]
-
Solvent: Use high-purity, anhydrous, and degassed solvents. Trace water or oxygen can deactivate the catalyst.[2][6] Common solvents include toluene, 1,4-dioxane, and THF.[2]
-
Temperature: Oxidative addition of C-Cl bonds requires thermal energy. Ensure the reaction temperature is sufficiently high, often in the 80-110 °C range.[2] If the reaction stalls at 80 °C, consider increasing to 100 °C.
-
-
Check Reagent Quality & Stoichiometry:
-
Base: The choice and quality of the base are critical. For Suzuki couplings, a strong inorganic base like K₃PO₄ or Cs₂CO₃ is often required.[3] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu is standard.[2] Ensure the base is anhydrous and has not degraded.
-
Coupling Partner: Verify the purity of your coupling partner (e.g., boronic acid, amine). Impurities can interfere with the catalytic cycle. For Suzuki reactions, be mindful of protodeboronation, a side reaction where the boronic acid is replaced by hydrogen, which can be exacerbated by certain base/solvent combinations.[1][10]
-
-
Increase Catalyst Loading:
-
If all the above factors have been confirmed to be optimal and conversion is still low, it is now appropriate to increase the catalyst loading. Increase the loading incrementally, for example, from 2 mol% to 3.5 mol%, and then to 5 mol%. If you see no improvement even at 5 mol%, there may be a more fundamental incompatibility with your chosen coupling partner or conditions.
-
Part 3: Optimization & Fine-Tuning
This section focuses on refining a successful reaction to be more efficient and cost-effective.
Q5: My reaction works well at 3 mol% catalyst loading. How do I optimize for lower loading?
A5: Optimizing for minimal catalyst loading is a critical exercise in process development and green chemistry.[11] The process is systematic:
-
Establish a Baseline: Using your successful reaction as the benchmark (e.g., 3 mol% loading, 95% yield in 12 hours), keep all other parameters (temperature, concentration, reagent stoichiometry) constant.
-
Incremental Reduction: Perform a series of reactions where you systematically decrease the catalyst and ligand loading. For example:
-
Reaction 1: 2.0 mol%
-
Reaction 2: 1.5 mol%
-
Reaction 3: 1.0 mol%
-
Reaction 4: 0.5 mol%
-
-
Monitor Performance: For each reaction, carefully monitor the yield and reaction time. You may find that a lower loading gives a comparable yield but requires a longer reaction time. The goal is to find the "sweet spot" that meets your project's requirements for efficiency, cost, and throughput.
-
Consider a More Active Catalyst: If reducing the loading of your current system leads to a significant drop in performance, consider screening a panel of even more active, next-generation pre-catalysts. It is often the case that a more expensive but more active catalyst can be used at a much lower loading (e.g., 0.1 mol%), resulting in a lower overall cost and less palladium contamination in the final product.
Q6: What are the signs of catalyst deactivation, and how can it be mitigated?
A6: Catalyst deactivation often manifests as a reaction that starts but then stalls before reaching completion. A common visual cue is the formation of palladium black (finely divided palladium metal), which indicates that the catalyst has precipitated out of the solution and is no longer participating in the catalytic cycle.
Mitigation Strategies:
-
Ligand Selection: The stability of the catalytic complex is highly dependent on the ligand. Some ligands are better than others at preventing the aggregation of Pd(0) into palladium black. The coordination of the pyridine nitrogen can also lead to deactivation pathways, an issue that robust ligand systems are designed to overcome.[3]
-
Strictly Inert Conditions: As mentioned previously, oxygen is a primary culprit in catalyst deactivation. Scrupulous technique in maintaining an inert atmosphere is the best preventative measure.[2]
-
Temperature Control: While high temperatures are needed, excessive heat over prolonged periods can accelerate catalyst decomposition pathways. Finding the minimum temperature required for an efficient reaction is key.
-
Avoid Impurities: Certain functional groups or impurities in the starting materials can act as catalyst poisons. Ensuring high reagent purity is crucial.
Part 4: Protocols & Data
This section provides a generalized experimental protocol and representative data to guide your experimental design.
Generalized Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for each specific coupling partner.
Caption: General experimental workflow for Suzuki coupling.
Detailed Steps:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), the palladium pre-catalyst (e.g., XPhos-Pd-G3, 0.02 equiv), and the ligand (e.g., XPhos, 0.03 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the previously degassed solvent (e.g., toluene) via syringe to achieve the desired concentration (typically 0.1 M).
-
Heating: Place the vial in a preheated oil bath or heating block at 100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor its progress by periodically taking small aliquots and analyzing them by TLC, GC, or LC-MS until the starting material is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Effect of Catalyst System on Yield
The following table presents hypothetical but realistic data for the coupling of this compound with phenylboronic acid, illustrating the importance of the catalyst system.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2%) | PPh₃ (4%) | K₂CO₃ (3) | 100 | 24 | < 5 |
| 2 | Pd₂(dba)₃ (2%) | P(tBu)₃ (4%) | K₃PO₄ (3) | 100 | 24 | 65 |
| 3 | XPhos-Pd-G3 (2%) | (none needed) | K₃PO₄ (3) | 100 | 12 | 92 |
| 4 | XPhos-Pd-G3 (0.5%) | (none needed) | K₃PO₄ (3) | 100 | 18 | 88 |
This data illustrates that moving from a classical catalyst (Entry 1) to a more advanced system with a bulky, electron-rich ligand (Entry 2) provides a significant improvement. Using a modern pre-catalyst (Entry 3) gives an excellent yield in a shorter time. Importantly, this highly active pre-catalyst still performs well even at a significantly reduced loading (Entry 4), demonstrating a successful optimization.
References
- Dalton Transactions. (n.d.). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Royal Society of Chemistry.
- Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. (n.d.).
- BenchChem. (n.d.). Impact of base and solvent choice on 2-Chloropyridine-3-boronic acid reactions.
- The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. (2024).
- OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.). SpringerLink.
- BenchChem. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection.
- Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (n.d.). Royal Society of Chemistry.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.).
- Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.).
- The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (2020).
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmW2ef0kUQo6uKQAsxkutrymb4ko_YyYLe-7PrWRwSarP8dJmzmjh6mhIA9EmYg-odR0KFRYqxLfOrJJ7-SkiXRl9lkxGIIEvaURoUHf1U8HAwKSYVH5ugz2N42pJoKEdtABd-QRtA9wd_d83MRYcsQyRI5sbRx6Beg-QStwqtO-8ZF_JHwz5KkqqndKBtfsxds7AvCvVYxPs-Ecs0xg==]([Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. youtube.com [youtube.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification Strategies for 2-Chloro-6-(4-methoxybenzyloxy)pyridine Derivatives
Welcome to the technical support center for the purification of 2-chloro-6-(4-methoxybenzyloxy)pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we will explore the causality behind experimental choices to ensure you can develop robust and reproducible purification protocols.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound and its derivatives.
Issue 1: My crude product is an oil and won't solidify.
Answer:
This is a common challenge, particularly if residual solvent or low-melting impurities are present. Here’s a systematic approach to address this:
-
High-Vacuum Evaporation: Ensure all volatile solvents are removed by placing the crude oil under a high vacuum for an extended period. Sometimes, gentle heating (e.g., 30-40°C) can aid this process, but be cautious of potential product decomposition.
-
Trituration: Attempt to induce crystallization by trituration. This involves adding a small amount of a non-solvent (a solvent in which your product is insoluble) and scratching the side of the flask with a glass rod at the solvent-air interface. Hexanes or pentane are often good initial choices for this class of compounds.
-
Solvent-Induced Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a non-solvent (e.g., hexanes) until the solution becomes cloudy. This indicates the point of saturation, and with patience, crystals may form upon standing.
Issue 2: My column chromatography separation is poor, with significant co-elution of my product and impurities.
Answer:
Poor separation during column chromatography is often a result of an inadequate solvent system or issues with the stationary phase. Pyridine-containing compounds can sometimes present challenges in chromatography.[1]
-
TLC Analysis is Key: Before attempting column chromatography, it is crucial to identify a suitable solvent system using Thin Layer Chromatography (TLC).[2] The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for your desired compound.[3]
-
Solvent System Optimization:
-
For many pyridine derivatives, mixtures of hexanes and ethyl acetate are effective.[4]
-
If your compound is basic, adding a small amount of a base like triethylamine (e.g., 0.1-1%) to the eluent can prevent streaking and improve peak shape.[3]
-
For more polar compounds, a gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar one may be necessary.[4]
-
-
Stationary Phase Considerations:
-
Standard silica gel is acidic and can sometimes cause degradation of sensitive compounds. If you suspect this is happening, you can use deactivated silica gel (e.g., by adding a small percentage of water) or an alternative stationary phase like alumina.
-
For particularly challenging separations, reverse-phase chromatography (e.g., using a C18 column) can be a powerful alternative.[5]
-
Issue 3: I'm seeing a new spot on my TLC plate after leaving the crude reaction mixture to stand.
Answer:
The appearance of a new spot over time suggests product degradation or a reaction with residual reagents or air.
-
Air Oxidation: Some pyridine derivatives can be susceptible to oxidation. It is advisable to work up the reaction promptly and store the purified material under an inert atmosphere (e.g., nitrogen or argon).
-
Residual Acid/Base: Incomplete quenching of the reaction can leave residual acid or base, which may catalyze decomposition. Ensure your workup procedure effectively neutralizes the reaction mixture.
-
Light Sensitivity: Some compounds are light-sensitive. Protecting your reaction and purified product from light can prevent degradation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect?
A1: The impurities will largely depend on the synthetic route. However, some common possibilities include:
-
Starting Materials: Unreacted 2,6-dichloropyridine or 4-methoxybenzyl alcohol.
-
Over-alkylation Products: Reaction at other positions on the pyridine ring, although less likely with the given substitution pattern.
-
Hydrolysis Products: Cleavage of the benzyloxy ether to form 2-chloro-6-hydroxypyridine.
-
Byproducts from Reagents: For example, if using a strong base like sodium hydride, impurities from the base itself or from its reaction with the solvent can be present.
Q2: What is the best general approach for purifying this compound derivatives?
A2: A multi-step approach is often the most effective:
-
Aqueous Workup: Begin with an aqueous workup to remove water-soluble impurities and any remaining inorganic reagents. This typically involves partitioning the crude product between an organic solvent (like ethyl acetate or dichloromethane) and water or a brine solution.
-
Flash Column Chromatography: This is the primary purification technique for most organic compounds.[3] It allows for the separation of the desired product from impurities with different polarities.
-
Recrystallization: For solid products, recrystallization is an excellent final purification step to achieve high purity.[6] The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature.[1][6]
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent will dissolve your compound well when hot but poorly when cold.[7]
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, hexanes, and toluene, or mixtures thereof.[1]
-
Two-Solvent System: If a single solvent is not ideal, a two-solvent system can be effective.[7] This involves dissolving the compound in a "good" solvent (in which it is very soluble) and then adding a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy. Reheating to get a clear solution and then allowing it to cool slowly can yield high-purity crystals.[7]
Q4: My purified product has a yellow tint. Is this normal?
A4: While some pyridine derivatives are inherently colored, a yellow tint can often indicate the presence of trace impurities.
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help remove colored impurities.[8] The charcoal is then removed by hot filtration before allowing the solution to cool.
-
Repeat Purification: If the color persists and high purity is critical, a second purification step (e.g., another column or recrystallization) may be necessary.
Section 3: Experimental Protocols & Data Presentation
Protocol 1: Flash Column Chromatography
This protocol provides a general guideline for purifying this compound derivatives using flash column chromatography.
Methodology:
-
Solvent System Selection:
-
Column Packing:
-
Sample Loading:
-
Elution:
-
Begin eluting with the chosen solvent system.
-
If using a gradient, gradually increase the polarity of the eluent.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Presentation:
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for most small molecule purifications. |
| Eluent | Hexanes/Ethyl Acetate Gradient | Offers good selectivity for a wide range of polarities. |
| Target Rf | 0.25 - 0.35 | Optimizes separation and minimizes elution time. |
| Additive (if needed) | 0.1-1% Triethylamine | Improves peak shape for basic compounds by neutralizing acidic sites on the silica. |
Protocol 2: Recrystallization
This protocol outlines the steps for purifying a solid this compound derivative.
Methodology:
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of a potential solvent and observe solubility at room temperature.
-
If insoluble, heat the mixture and observe. An ideal solvent will dissolve the compound when hot.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[7]
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.[9]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.[8]
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Section 4: Visualized Workflows
Purification Strategy Decision Tree
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chromatography [chem.rochester.edu]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mt.com [mt.com]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Catalyst Deactivation with 2-Chloro-6-(4-methoxybenzyloxy)pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for catalyst deactivation issues encountered during reactions involving 2-Chloro-6-(4-methoxybenzyloxy)pyridine. This substrate, while valuable, possesses distinct structural motifs—a 2-chloropyridine ring and a p-methoxybenzyl (PMB) ether—that can present unique challenges in transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions.
This resource is structured in a question-and-answer format to directly address common problems, explain the underlying chemical principles, and provide actionable, field-proven solutions.
Section 1: Initial Diagnosis & Common Symptoms
Q1. My reaction has stalled or is giving low yield. How can I confirm that catalyst deactivation is the primary cause?
When a reaction fails, it's crucial to systematically rule out common issues before focusing on the catalyst. Catalyst deactivation is a likely culprit if you observe a promising initial reaction rate that slows down or stops completely, or if the reaction fails to reach completion despite extended reaction times.
Initial Diagnostic Workflow:
Before blaming the catalyst, verify these fundamental parameters:
-
Reagent Purity: Are all starting materials, reagents, and solvents of the required purity and anhydrous? Impurities are a frequent source of catalyst poisons.[1]
-
Inert Atmosphere: Was the reaction set up and maintained under a rigorously inert atmosphere (Argon or Nitrogen)? Oxygen can oxidize both the active Pd(0) catalyst and sensitive phosphine ligands.[1][2]
-
Stoichiometry & Concentration: Double-check all calculations. Incorrect stoichiometry or overly dilute/concentrated conditions can mimic catalyst issues.
-
Temperature Control: Is the reaction temperature stable and accurate? Temperature fluctuations can affect catalyst stability and reaction kinetics.
If these factors are all correct, proceed with the troubleshooting workflow below to pinpoint the cause.
Sources
Technical Support Center: Improving Regioselectivity of Reactions with 2-Chloro-6-(4-methoxybenzyloxy)pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-6-(4-methoxybenzyloxy)pyridine. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of achieving regioselectivity in your reactions. Our approach is grounded in established mechanistic principles and field-proven insights to ensure you can confidently optimize your synthetic routes.
Introduction to Regioselectivity with this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its dissymmetric nature, with a chloro group at the C2 position and a 4-methoxybenzyloxy (PMB-ether) group at the C6 position, presents both an opportunity and a challenge for chemists. The pyridine ring is inherently electron-deficient, which activates the C2 and C6 positions for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1][2] The primary challenge lies in directing the reaction to a single, desired position, thus avoiding the formation of regioisomeric mixtures that can be difficult to separate and reduce overall yield.
This guide will provide you with the foundational knowledge and practical steps to control the regioselectivity of your reactions with this versatile substrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for cross-coupling and nucleophilic substitution reactions?
The primary reactive sites are the C2 and C6 positions. The electron-withdrawing nature of the nitrogen atom in the pyridine ring lowers the electron density at the ortho (C2, C6) and para (C4) positions, making them susceptible to nucleophilic attack.[1][2] In the case of palladium-catalyzed cross-coupling reactions, oxidative addition of the palladium(0) catalyst can occur at either the C2-Cl bond or, under more forcing conditions, the C6-O bond.
Q2: In a typical palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), which position is more likely to react, C2 or C6?
In general, the C2-Cl bond is significantly more reactive than the C6-O(PMB) bond in palladium-catalyzed cross-coupling reactions. This is because the C-Cl bond is weaker and more readily undergoes oxidative addition to the palladium(0) catalyst compared to the C-O bond of the ether. For C-O bond activation, more specialized and typically more forcing conditions are required.[3] Therefore, under standard cross-coupling conditions, you can expect selective reactivity at the C2 position.
Q3: Can I achieve selective nucleophilic aromatic substitution (SNAr) at the C2 position?
Yes, selective SNAr at the C2 position is the expected outcome. The chloride ion is a much better leaving group than the 4-methoxybenzyloxide anion. Therefore, a wide range of nucleophiles will preferentially displace the chloride at the C2 position.
Q4: Is it possible to cleave the 4-methoxybenzyl (PMB) ether at the C6 position?
Yes, the PMB group is a commonly used protecting group for alcohols and phenols and can be cleaved under specific conditions. Oxidative cleavage is a common method, often employing reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN). Acid-catalyzed cleavage is also possible, though it may require harsher conditions. This selective deprotection allows for subsequent functionalization at the C6 position after an initial reaction at the C2 position.
Troubleshooting Guide: Regioselective Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. The following sections provide troubleshooting advice for achieving high regioselectivity in these reactions with this compound.
Suzuki-Miyaura Coupling
Problem: I am observing low conversion or side products in my Suzuki-Miyaura coupling reaction at the C2 position.
Potential Causes & Solutions:
-
Inappropriate Catalyst System: The choice of palladium source and ligand is critical for efficient coupling with heteroaryl chlorides.
-
Recommendation: Employ a pre-catalyst or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a suitable phosphine ligand. For 2-chloropyridines, electron-rich and sterically demanding ligands such as SPhos, XPhos, or RuPhos often provide good results. N-heterocyclic carbene (NHC) ligands can also be very effective.[4][5]
-
-
Base Selection: The base plays a crucial role in the transmetalation step.
-
Recommendation: A moderately strong base is typically required. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can also influence the lifetime of the catalyst and the formation of side products.
-
-
Solvent and Temperature: The reaction solvent and temperature can significantly impact the solubility of reagents and the stability of the catalytic species.
-
Recommendation: Aprotic polar solvents like 1,4-dioxane, toluene, or DME, often with the addition of water, are standard for Suzuki-Miyaura couplings. If you are experiencing low conversion, a systematic screen of solvents and a gradual increase in temperature may be beneficial.
-
Protocol 1: General Conditions for a Regioselective Suzuki-Miyaura Coupling at C2
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a palladium pre-catalyst (e.g., SPhos Pd G2, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ |
| Ligand | SPhos, XPhos, or an NHC ligand |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |
| Solvent | 1,4-Dioxane/H₂O, Toluene, or DME |
| Temperature | 80-110 °C |
Buchwald-Hartwig Amination
Problem: I am struggling with low yields or catalyst decomposition in my Buchwald-Hartwig amination at the C2 position.
Potential Causes & Solutions:
-
Ligand Choice: The success of a Buchwald-Hartwig amination is highly dependent on the ligand.
-
Recommendation: For coupling with 2-chloropyridines, biaryl phosphine ligands such as RuPhos, BrettPhos, or Josiphos-type ligands are often effective.[1] The choice of ligand can also influence the reaction rate and the scope of compatible amine coupling partners.
-
-
Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
-
Recommendation: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are commonly used. NaOtBu is a strong base suitable for a wide range of amines, while K₃PO₄ is a milder option that can be beneficial for sensitive substrates.
-
-
Reaction Temperature: While higher temperatures often increase the reaction rate, they can also lead to catalyst decomposition or the formation of side products.
-
Recommendation: Start at a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring.
-
Protocol 2: General Conditions for a Regioselective Buchwald-Hartwig Amination at C2
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.1-1.3 equiv.), a palladium source (e.g., Pd(OAc)₂ or a pre-catalyst, 1-5 mol%), the appropriate ligand (e.g., RuPhos, 1.2-1.5 times the amount of Pd), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) in a reaction vessel.
-
Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Seal the vessel and heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, and quench carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Visualizing the Path to Regioselectivity
Diagram 1: Factors Influencing Regioselectivity
Caption: Key factors determining the regiochemical outcome of reactions.
Diagram 2: Troubleshooting Workflow for Cross-Coupling Reactions
Caption: A decision tree for troubleshooting cross-coupling reactions.
References
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]
-
Johnson Matthey. Buchwald Hartwig amination catalysts. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Available from: [Link]
-
RSC Publishing. Robust Buchwald–Hartwig amination enabled by ball-milling. Available from: [Link]
-
PubMed Central. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Available from: [Link]
- Smith SM, Buchwald SL. Regioselective 2-Amination of Polychloropyrimidines. Org Lett. 2016 May 6;18(9):2180-3. doi: 10.1021/acs.orglett.6b00799. Epub 2016 Apr 15.
-
Chemguide. THE NUCLEOPHILIC SUBSTITUTION REACTIONS BETWEEN HALOGENOALKANES AND HYDROXIDE IONS. Available from: [Link]
- Hu Y, Gao Y, Ye J, Ma Z, Feng J, Liu X, Lei P, Szostak M. Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals. Org Lett. 2023 Apr 21;25(15):2975-2980. doi: 10.1021/acs.orglett.3c00741. Epub 2023 Apr 12.
- Hu Y, Gao Y, Ye J, Ma Z, Feng J, Liu X, Lei P, Szostak M.
-
Pharmaffiliates. This compound. Available from: [Link]
-
Macmillan Group. B-Alkyl Suzuki Couplings. Available from: [Link]
-
PubChem. 2-Chloro-6-methoxypyridine. Available from: [Link]
- Zhou T, Szostak M. Palladium-catalyzed cross-couplings by C–O bond activation. Catal Sci Technol. 2020;10(21):7306-7329. doi: 10.1039/D0CY01416A.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. This compound | 1020253-23-9 [sigmaaldrich.cn]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. Palladium-Catalyzed Denitrogenative Suzuki Coupling of Benzothiatriazine Dioxides for Bi(hetero)aryl-2-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Impurities in the Synthesis of 2-Chloro-6-(4-methoxybenzyloxy)pyridine
Welcome to the technical support guide for the synthesis of 2-Chloro-6-(4-methoxybenzyloxy)pyridine. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, with a focus on identifying, controlling, and mitigating impurities. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Synthesis Overview and Key Impurity Pathways
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2,6-dichloropyridine with 4-methoxybenzyl alcohol in the presence of a suitable base. While seemingly straightforward, the reaction environment must be precisely controlled to prevent the formation of several key impurities.
The primary transformation involves the deprotonation of 4-methoxybenzyl alcohol to form the more nucleophilic alkoxide, which then displaces one of the chloro substituents on the electron-deficient pyridine ring. The selectivity for mono-substitution over di-substitution is a critical challenge.
Below is a diagram illustrating the main synthetic route and the formation pathways of the most common impurities.
Caption: Synthetic pathway and major impurity formation routes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification processes.
Question: My final product shows a high concentration of unreacted 2,6-dichloropyridine. What went wrong?
-
Possible Causes:
-
Inefficient Base Activity: The base (e.g., sodium hydride, potassium carbonate) may not have been sufficiently reactive or used in the correct stoichiometric amount. If using NaH, it may have been passivated by atmospheric moisture. Incomplete deprotonation of 4-methoxybenzyl alcohol results in a low concentration of the active nucleophile.
-
Low Reaction Temperature: The SNAr reaction has an activation energy barrier. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within the allotted time.
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. It is crucial to monitor the reaction's progress.
-
-
Recommended Solutions:
-
Validate Base Quality: Use fresh, high-purity sodium hydride from a sealed container. If using a less reactive base like K₂CO₃, consider using a phase-transfer catalyst to improve reactivity. Ensure at least one full equivalent of the base is used relative to the alcohol.
-
Optimize Temperature: Gradually increase the reaction temperature (e.g., from room temperature to 60-80 °C) while monitoring for the formation of the di-substituted impurity.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting materials. Continue the reaction until no further consumption of 2,6-dichloropyridine is observed.
-
Question: I am observing a significant amount of the 2,6-bis(4-methoxybenzyloxy)pyridine impurity. How can I prevent this?
-
Possible Causes:
-
Incorrect Stoichiometry: Using a significant excess of 4-methoxybenzyl alcohol and the base will drive the formation of the di-substituted product after the initial mono-substitution has occurred.
-
High Reaction Temperature or Prolonged Reaction Time: The target product itself can act as a substrate for a second substitution. Higher temperatures provide the necessary activation energy for this less favorable second reaction to occur.
-
-
Recommended Solutions:
-
Control Stoichiometry: Use a slight excess of 2,6-dichloropyridine (e.g., 1.1-1.2 equivalents) to ensure the limiting reagent is the 4-methoxybenzyl alcohol. This leaves no excess nucleophile to react with the desired product. The unreacted dichloropyridine is typically easier to remove during purification than the bis-ether impurity.
-
Temperature Management: Maintain the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating.
-
Slow Addition: Add the solution of the 4-methoxybenzyl alkoxide slowly to the solution of 2,6-dichloropyridine. This maintains a low instantaneous concentration of the nucleophile, favoring mono-substitution.
-
Question: My product is contaminated with 6-Chloro-2-pyridone. What is the source?
-
Possible Causes:
-
Presence of Water: This is the most common cause. 2,6-dichloropyridine can react with water or hydroxide ions (formed from the base and water) to produce the corresponding pyridone, which exists in equilibrium with its 2-hydroxy-pyridine tautomer.[1]
-
Non-Anhydrous Reagents/Solvents: Using solvents like DMF or THF without proper drying, or using reagents that have absorbed atmospheric moisture, will introduce water into the reaction.
-
-
Recommended Solutions:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven before use and assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).
-
Use High-Purity Reagents: Ensure starting materials and the base are anhydrous.
-
Purification: The pyridone impurity is more polar and has an acidic proton, making it removable by washing the organic phase with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during workup.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting material specifications?
For optimal results, starting materials should meet the following specifications:
-
2,6-Dichloropyridine: Purity >99% (by GC or HPLC). Should be free of isomeric dichloropyridines.
-
4-Methoxybenzyl Alcohol: Purity >99% (by HPLC). Should be a dry, crystalline solid.
-
Base (e.g., NaH): 60% dispersion in mineral oil is standard. Use from a freshly opened container.
-
Solvent (e.g., DMF, THF): Anhydrous grade (<50 ppm water).
Q2: How do I choose the optimal base and solvent?
The choice of base and solvent is critical for reaction success. The primary goal is to efficiently generate the alkoxide nucleophile without introducing competing side reactions.
| Reagent | Pros | Cons |
| Base: Sodium Hydride (NaH) | Irreversibly deprotonates the alcohol, driving the reaction forward. Byproduct (H₂) is a gas and does not interfere. | Highly reactive with water and protic solvents; requires careful handling under an inert atmosphere. |
| Base: Potassium Carbonate (K₂CO₃) | Easier and safer to handle than NaH. Less expensive. | Weaker base, may require higher temperatures or longer reaction times. Can introduce solubility issues. |
| Solvent: DMF | High boiling point, good solvating power for ionic intermediates. | Can be difficult to remove completely; potential for decomposition at high temperatures. Must be anhydrous. |
| Solvent: THF | Lower boiling point, easier to remove post-reaction. | Lower solvating power for the alkoxide compared to DMF, may result in slower reaction rates. Must be anhydrous. |
Recommendation: For laboratory-scale synthesis, Sodium Hydride in anhydrous DMF is a reliable system that provides good yields and reaction rates at moderate temperatures.
Q3: What is a standard protocol for this synthesis and purification?
The following protocol is a self-validating system designed to minimize common impurities.
Experimental Protocol: Synthesis of this compound
-
Preparation (Inert Atmosphere):
-
Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet.
-
Allow the flask to cool to room temperature under a stream of dry nitrogen.
-
-
Reagent Charging:
-
To the flask, add sodium hydride (1.05 eq., 60% dispersion in oil).
-
Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, carefully decanting the hexane wash each time.
-
Add anhydrous DMF to the flask.
-
In a separate flask, dissolve 4-methoxybenzyl alcohol (1.0 eq.) in anhydrous DMF.
-
-
Alkoxide Formation:
-
Cool the NaH suspension in DMF to 0 °C using an ice bath.
-
Slowly add the 4-methoxybenzyl alcohol solution to the NaH suspension via a dropping funnel over 20-30 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
-
SNAr Reaction:
-
In a separate, dry flask, dissolve 2,6-dichloropyridine (1.1 eq.) in anhydrous DMF.
-
Slowly add the freshly prepared sodium 4-methoxybenzyl alkoxide solution to the 2,6-dichloropyridine solution at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor by TLC or HPLC until the 4-methoxybenzyl alcohol is consumed (typically 4-6 hours).
-
-
Workup:
-
Cool the reaction mixture to 0 °C.
-
Very carefully quench the reaction by the slow, dropwise addition of water to destroy any excess NaH.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash with water (2x) and then with saturated brine solution (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or heptane) can yield high-purity material.[3]
-
Q4: Which analytical techniques are best for impurity profiling?
A multi-technique approach is essential for robust impurity profiling, as mandated by regulatory bodies like the ICH.[4]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying the target compound and its impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying unknown impurities. LC-MS provides the molecular weight of each impurity, which is critical for proposing its structure.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural elucidation of the final product and any isolated impurities. Quantitative NMR (qNMR) can also be used as an orthogonal method for purity assessment.[7]
-
Gas Chromatography (GC): Primarily used to quantify residual solvents in the final product.[4]
Analytical Workflow and Data Presentation
A systematic analytical workflow ensures that all potential impurities are detected and characterized.
Caption: A typical analytical workflow for impurity profiling.
Table: Example HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
References
- Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
- Organic Syntheses Procedure: 2-Chloro-1-(1-ethoxyvinyl)
- This compound.
- Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Journal of Pharmaceutical Sciences.
- Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.
- A simple, sensitive and rapid LC-ESI-MS/MS method for trace analysis of a genotoxic impurity. Journal of Chemical and Pharmaceutical Research.
- Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
- Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine.
Sources
- 1. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN104910086A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents [patents.google.com]
- 4. ajrconline.org [ajrconline.org]
- 5. jpharmsci.com [jpharmsci.com]
- 6. jocpr.com [jocpr.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: High-Throughput Screening of Reaction Conditions for 2-Chloro-6-(4-methoxybenzyloxy)pyridine
Welcome to the technical support center for the high-throughput screening (HTS) of reaction conditions involving 2-Chloro-6-(4-methoxybenzyloxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reactions for this specific substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your screening campaigns.
Introduction: The Challenge and Opportunity
This compound is a valuable building block in medicinal chemistry and materials science. The pyridine core is a common motif in pharmaceuticals, and the ability to functionalize it efficiently is paramount.[1][2] However, the electron-deficient nature of the pyridine ring and the presence of a chlorine atom present unique challenges for cross-coupling reactions.[1][3] High-throughput screening offers a powerful methodology to rapidly identify optimal reaction conditions, saving time and resources.[4][5] This guide will focus on two of the most prevalent and useful transformations for this class of compounds: Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your HTS experiments in a question-and-answer format, providing logical steps for resolution.
Scenario 1: Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling HTS plate shows consistently low to no product formation across all wells. What are the most likely culprits?
A1: This is a common issue when working with less reactive 2-chloropyridines.[6][7] The primary suspects are often related to the catalyst system and reaction conditions required to activate the C-Cl bond.
-
Ineffective Catalyst Activation: The oxidative addition of the C-Cl bond to the palladium(0) catalyst is often the rate-limiting step.[6][8]
-
Troubleshooting:
-
Ligand Choice: Standard phosphine ligands may be insufficient. Screen a panel of bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for heteroaryl chlorides.[7]
-
Palladium Pre-catalyst: If using Pd(OAc)₂, consider switching to a more reliable pre-catalyst like a G3 or G4 palladacycle, which can form the active Pd(0) species more cleanly.[8]
-
Inert Atmosphere: Ensure your HTS plate setup maintains a strictly inert atmosphere (Argon or Nitrogen). Oxygen can irreversibly oxidize and deactivate the Pd(0) catalyst.[7][8]
-
-
-
Suboptimal Base Selection: The base is critical for activating the boronic acid.[6]
-
Troubleshooting:
-
Base Strength & Solubility: Screen a variety of bases. Strong, non-nucleophilic inorganic bases like K₃PO₄ and Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for these challenging couplings.[6] The solubility of the base can also be a limiting factor, so consider solvent systems that can partially dissolve it, such as dioxane/water or toluene/water mixtures.[6][7]
-
-
-
Insufficient Temperature: 2-Chloropyridines often require higher temperatures to react efficiently.[7]
Q2: I'm observing significant side products in my Suzuki-Miyaura screening, primarily protodeboronation of my boronic acid and homocoupling. How can I minimize these?
A2: These side reactions compete with your desired cross-coupling and are often influenced by the reaction kinetics and the stability of your reagents.
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid.
-
Troubleshooting:
-
Use Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation.
-
Anhydrous Conditions: While aqueous bases are common, if protodeboronation is severe, consider screening anhydrous conditions with a soluble organic base.[7]
-
MIDA Boronates: For particularly sensitive boronic acids, consider using MIDA (N-methyliminodiacetic acid) boronates, which offer a "slow release" of the boronic acid.[3]
-
-
-
Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the aryl halide.
-
Troubleshooting:
-
Optimize Stoichiometry: Use a slight excess of the boronic acid (1.2-1.5 equivalents).
-
Faster Cross-Coupling: Focus on catalyst systems and conditions that promote a faster cross-coupling rate, which will outcompete the homocoupling pathway.[6]
-
-
Scenario 2: Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination screen is failing. What should I investigate first?
A1: Similar to Suzuki-Miyaura coupling, the inertness of the C-Cl bond is the primary hurdle.[8]
-
Catalyst System:
-
Base Selection:
Q2: I'm seeing hydrodehalogenation (replacement of -Cl with -H) on my pyridine ring. What causes this and how can I prevent it?
A2: Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of aminated.[8] This often occurs when the final reductive elimination step is slow.
-
Troubleshooting:
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling pathway.[8]
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry, as trace water can be a proton source.[8]
-
Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus competing side reactions. Screening different ligand classes is advisable.
-
Scenario 3: Issues Related to the 4-Methoxybenzyloxy Group
Q1: I'm concerned about the stability of the 4-methoxybenzyl (PMB) ether protecting group under my screening conditions. What conditions should I avoid?
A1: The PMB group is generally robust but can be cleaved under certain conditions.
-
Acidic Conditions: The PMB ether is sensitive to strong acids.[9][10]
-
Oxidative Conditions: Strong oxidizing agents can cleave the PMB group.
Q2: Could the 4-methoxybenzyloxy group be interfering with the catalytic cycle?
A2: While direct interference is less common, the ether oxygen could potentially coordinate to the palladium center, although this is less of a concern than the pyridine nitrogen itself. The primary influence of this group is electronic. The electron-donating nature of the benzyloxy group can slightly modulate the reactivity of the pyridine ring, but the dominant electronic effect is the electron-withdrawing nature of the pyridine nitrogen.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques for a high-throughput screening of this reaction?
A1: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is the gold standard for analyzing HTS reaction arrays. It provides rapid and quantitative information on product formation, substrate consumption, and side product formation.[4] For even faster, qualitative screening, Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) can be employed directly from the reaction plate, significantly reducing analysis time.[12][13]
Q2: How should I set up my HTS plate for screening?
A2: A typical 96-well plate setup for screening catalysts and bases would involve dispensing the substrate (this compound) and the coupling partner (boronic acid or amine) to all wells, followed by the addition of different catalysts, ligands, bases, and solvents to individual wells or rows/columns. Automation using liquid handling robots can greatly improve the precision and speed of this process.[14]
Q3: What are some recommended starting conditions for a Suzuki-Miyaura coupling screen with this substrate?
A3: A good starting point would be to screen a combination of:
-
Catalysts: Pd(OAc)₂ with SPhos or XPhos, and a pre-catalyst like SPhos Pd G3.
-
Bases: K₃PO₄, Cs₂CO₃, and K₂CO₃.
-
Solvents: Dioxane/water (4:1), Toluene/water (4:1), and THF/water (4:1).
-
Temperature: 100 °C.
Q4: For a Buchwald-Hartwig amination, what initial conditions should I explore?
A4: A robust initial screen would include:
-
Catalysts: Pd₂(dba)₃ with RuPhos or BrettPhos.
-
Bases: NaOtBu and K₃PO₄.
-
Solvents: Toluene and Dioxane.
-
Temperature: 100 °C.
Part 3: Experimental Protocols and Data Presentation
Table 1: Example HTS Plate Layout for Suzuki-Miyaura Reaction Optimization
| Well | Catalyst (2 mol%) | Ligand (4 mol%) | Base (2 equiv) | Solvent |
| A1-A3 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O |
| A4-A6 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane/H₂O |
| A7-A9 | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane/H₂O |
| A10-A12 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane/H₂O |
| B1-B3 | SPhos Pd G3 | - | K₃PO₄ | Dioxane/H₂O |
| B4-B6 | SPhos Pd G3 | - | Cs₂CO₃ | Dioxane/H₂O |
| ... | ... | ... | ... | ... |
Each condition is run in triplicate for statistical relevance.
Protocol: High-Throughput Suzuki-Miyaura Coupling Screen
-
Plate Preparation: In an inert atmosphere glovebox, add this compound (1 equiv) and the desired boronic acid (1.2 equiv) to each well of a 96-well plate.
-
Reagent Addition: Using a liquid handler, dispense stock solutions of the catalysts, ligands, and bases according to the plate map (see Table 1).
-
Solvent Addition: Add the designated solvent to each well.
-
Sealing: Seal the plate with a heat-resistant seal.
-
Reaction: Place the plate on a heating block at the desired temperature for the specified time (e.g., 12 hours).
-
Quenching and Sample Prep: After cooling to room temperature, unseal the plate and add a quenching solution (e.g., water). Dilute an aliquot from each well with a suitable solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Analyze the samples by UPLC-MS to determine the yield of the desired product.
Part 4: Visualizations
Diagram 1: HTS Workflow for Reaction Optimization
Caption: A typical workflow for high-throughput screening of reaction conditions.
Diagram 2: Troubleshooting Logic for Low Yield in Suzuki Coupling
Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura coupling.
References
-
Kaur, N. (2016). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Retrieved from [Link]
-
Maity, S., et al. (2023). Challenges in the functionalization of pyridines. ResearchGate. Retrieved from [Link]
-
Al-Zoubi, R. M. (2018). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. ResearchGate. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. In Toxicological Profile for Pyridine. Retrieved from [Link]
-
Malona, J. A. (2017). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. Retrieved from [Link]
-
Reddit. (2012). Suzuki coupling help. Retrieved from [Link]
-
Christensen, M., et al. (2023). Rapid planning and analysis of high-throughput experiment arrays for reaction discovery. Nature Communications. Retrieved from [Link]
-
SynArchive. (n.d.). Protection of Alcohol by Ether. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Eick, R. C., et al. (2021). Rapid analytical characterization of high-throughput chemistry screens utilizing desorption electrospray ionization mass spectrometry. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]
-
Cant, F. D., et al. (2017). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. ePrints Soton. Retrieved from [Link]
-
Thompson, A. M., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Christensen, M., et al. (2022). Rapid Planning and Analysis of High-Throughput Experiment Arrays for Reaction Discovery. ChemRxiv. Retrieved from [Link]
-
Zhang, C., et al. (2021). Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers. PMC. Retrieved from [Link]
-
Zawatzky, K., et al. (2019). The Evolution of High-Throughput Experimentation in Pharmaceutical Development, and Perspectives on the Future. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Sun, W., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). PMB Protection - Common Conditions. Retrieved from [Link]
-
Eick, R. C., et al. (2021). Rapid analytical characterization of high-throughput chemistry screens utilizing desorption electrospray ionization mass spectrometry. ResearchGate. Retrieved from [Link]
-
Maity, S., et al. (2023). C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 2-chloro-6-methoxy-. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-6-methoxypyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Custom Synthesis: Leveraging 2-Chloro-6-methylpyridine. Retrieved from [Link]
-
Zhang, B., et al. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine. ResearchGate. Retrieved from [Link]
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Mayr, L. M., & Bojanic, D. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. Retrieved from [Link]
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Bera, A., et al. (2024). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. ResearchGate. Retrieved from [Link]
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Bera, A., et al. (2024). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. PubMed. Retrieved from [Link]
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El-Sayed, N. M., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. PMC. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-6-(4-methoxybenzyloxy)pyridine and Other 2-Halopyridines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, 2-halopyridines are indispensable building blocks for the construction of a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials. The reactivity of the carbon-halogen bond at the 2-position is of paramount importance, dictating the success and efficiency of key bond-forming reactions. This guide provides a comprehensive comparison of the reactivity of 2-Chloro-6-(4-methoxybenzyloxy)pyridine with its 2-fluoro, 2-bromo, and 2-iodo counterparts in two major classes of transformations: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
The presence of the 6-(4-methoxybenzyloxy) substituent introduces both steric and electronic effects that modulate the inherent reactivity of the 2-chloropyridine core. Understanding these nuances is critical for rational reaction design and optimization.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Electronegativity and Leaving Group Ability
Nucleophilic aromatic substitution on the pyridine ring is a powerful method for the introduction of a wide range of nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate. The stability of this intermediate is a key factor governing the reaction rate.
The pyridine nitrogen plays a crucial role in stabilizing the Meisenheimer complex, particularly when the nucleophilic attack occurs at the 2- and 4-positions (ortho and para to the nitrogen).[1][2][3] This is because the negative charge can be delocalized onto the electronegative nitrogen atom through resonance, a stabilization that is not possible for attack at the 3- or 5-positions.[1][2][4]
Reactivity Trend of 2-Halopyridines in SNAr
The reactivity of 2-halopyridines in SNAr reactions follows a trend that is often counterintuitive to that observed in aliphatic SN2 reactions:
F > Cl ≈ Br > I
This "element effect" arises from the fact that the rate-determining step is typically the initial nucleophilic attack and the formation of the Meisenheimer complex, not the departure of the leaving group.[5][6] The high electronegativity of fluorine strongly stabilizes the developing negative charge in the transition state and the Meisenheimer intermediate through its powerful inductive effect, thereby lowering the activation energy of this slow step.[6] While fluoride is a poor leaving group, its departure is part of the faster, second step of the reaction. For chlorine, bromine, and iodine, the differences in electronegativity are less pronounced, leading to more similar reactivities.[7][8]
The 6-(4-methoxybenzyloxy) group in this compound is expected to be a weakly electron-donating group through resonance, which might slightly decrease the electrophilicity of the pyridine ring compared to an unsubstituted 2-chloropyridine. However, its steric bulk could also influence the approach of the nucleophile.
Comparative Data for SNAr Reactions of 2-Halopyridines
| 2-Halopyridine | Relative Reactivity | Typical Reaction Conditions | Notes |
| 2-Fluoropyridine | Highest | Often proceeds at or below room temperature with a wide range of nucleophiles. | The high reactivity makes it an excellent substrate for SNAr.[9] |
| 2-Chloropyridine | Moderate | Requires elevated temperatures, strong bases, and/or polar aprotic solvents.[10] | A good balance of reactivity and cost-effectiveness. |
| 2-Bromopyridine | Moderate | Similar to 2-chloropyridines, often requiring forcing conditions. | Reactivity is comparable to the chloro-analogue. |
| 2-Iodopyridine | Lowest | Generally the least reactive in SNAr due to lower electronegativity. | More commonly employed in cross-coupling reactions. |
Experimental Protocol: A Representative SNAr Reaction
Synthesis of 2-Alkoxy-6-(4-methoxybenzyloxy)pyridine
This protocol describes a general procedure for the SNAr reaction of this compound with an alcohol.
Materials:
-
This compound (1.0 equiv)
-
Alcohol (e.g., ethanol, 1.5 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the alcohol and anhydrous DMF.
-
Cool the solution to 0 °C and add sodium hydride portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of this compound in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions: The Dominance of Oxidative Addition
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The three most common transformations for 2-halopyridines are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The reactivity of 2-halopyridines in these reactions is primarily governed by the rate of the initial oxidative addition step, where the C-X bond is cleaved and a new palladium-carbon bond is formed. The strength of the C-X bond is the critical factor, leading to a reactivity trend that is the reverse of that seen in SNAr reactions.[11]
Reactivity Trend of 2-Halopyridines in Cross-Coupling:
I > Br > Cl >> F
The C-I bond is the longest and weakest, making 2-iodopyridines the most reactive substrates.[12] Conversely, the C-F bond is the strongest, rendering 2-fluoropyridines largely unreactive under standard cross-coupling conditions. 2-Chloropyridines are less reactive than their bromo and iodo counterparts due to the stronger C-Cl bond, often requiring more specialized and bulky, electron-rich phosphine ligands to facilitate the challenging oxidative addition step.[13][14] The 6-(4-methoxybenzyloxy) group is not expected to significantly hinder these reactions electronically, but its steric presence may necessitate the use of less bulky ligands in some cases to avoid catalyst inhibition.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between a halide and an organoboron compound. For 2-chloropyridines, the choice of catalyst, ligand, and base is crucial for achieving good yields.[13][15]
Comparative Data for Suzuki-Miyaura Coupling of 2-Halopyridines
| 2-Halopyridine | Relative Reactivity | Typical Catalyst/Ligand System | Notes |
| 2-Iodopyridine | Highest | Pd(PPh₃)₄, PdCl₂(dppf) | Often proceeds under mild conditions with high yields.[16] |
| 2-Bromopyridine | High | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Generally reliable and high-yielding.[17] |
| 2-Chloropyridine | Moderate | Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich ligands (e.g., SPhos, XPhos).[13] | Requires more specialized catalysts and often higher temperatures.[18] |
| 2-Fluoropyridine | Very Low | Generally unreactive under standard Suzuki conditions. | Not a suitable substrate for this reaction. |
Experimental Protocol: Suzuki-Miyaura Coupling
Synthesis of 2-Aryl-6-(4-methoxybenzyloxy)pyridine
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane and water (e.g., 4:1 mixture), degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the degassed dioxane/water mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, coupling amines with aryl halides. Similar to the Suzuki coupling, the reactivity of 2-chloropyridines is lower than their bromo and iodo counterparts, necessitating the use of specialized catalyst systems.[14][19]
Comparative Data for Buchwald-Hartwig Amination of 2-Halopyridines
| 2-Halopyridine | Relative Reactivity | Typical Catalyst/Ligand System | Notes |
| 2-Iodopyridine | Highest | Pd₂(dba)₃/Xantphos or BINAP | Generally high-yielding, even with less reactive amines.[16] |
| 2-Bromopyridine | High | Pd₂(dba)₃/Xantphos or BINAP | A reliable substrate for a wide range of amines. |
| 2-Chloropyridine | Moderate | Pd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich ligands (e.g., RuPhos, BrettPhos).[14] | Requires a strong base like NaOtBu and elevated temperatures.[20] |
| 2-Fluoropyridine | Very Low | Not a suitable substrate for Buchwald-Hartwig amination. |
Experimental Protocol: Buchwald-Hartwig Amination
Synthesis of 2-Amino-6-(4-methoxybenzyloxy)pyridine Derivatives
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene or 1,4-dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne, and is a key reaction for the synthesis of 2-alkynylpyridines.[21][22] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[22]
Comparative Data for Sonogashira Coupling of 2-Halopyridines
| 2-Halopyridine | Relative Reactivity | Typical Catalyst System | Notes |
| 2-Iodopyridine | Highest | PdCl₂(PPh₃)₂/CuI | Highly efficient, often at room temperature.[23] |
| 2-Bromopyridine | High | PdCl₂(PPh₃)₂/CuI | A very common and reliable substrate.[24][25] |
| 2-Chloropyridine | Moderate | PdCl₂(PPh₃)₂/CuI, often with more advanced ligands. | Requires higher temperatures and may give lower yields. |
| 2-Fluoropyridine | Very Low | Generally unreactive under Sonogashira conditions. | Not a suitable substrate. |
Experimental Protocol: Sonogashira Coupling
Synthesis of 2-Alkynyl-6-(4-methoxybenzyloxy)pyridine
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous solvent, followed by the base and the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The reactivity of 2-halopyridines is highly dependent on the nature of the intended transformation. For nucleophilic aromatic substitution, the high electronegativity of fluorine makes 2-fluoropyridines the most reactive substrates. In contrast, for palladium-catalyzed cross-coupling reactions, the weaker carbon-halogen bond strength of the heavier halogens dictates the reactivity, with 2-iodopyridines being the most reactive.
This compound sits at a crucial intersection of reactivity and accessibility. While less reactive than its bromo and iodo counterparts in cross-coupling reactions, its stability and lower cost make it an attractive starting material. The successful application of this compound in these transformations hinges on the judicious selection of advanced catalyst systems, particularly bulky, electron-rich phosphine ligands, and optimized reaction conditions to overcome the higher activation barrier of C-Cl bond cleavage. The 6-(4-methoxybenzyloxy) substituent is not expected to dramatically alter these fundamental reactivity trends, although its steric and electronic presence should be considered during reaction design and optimization.
References
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StackExchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]
-
Synlett. (2000). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Retrieved from [Link]
-
SciSpace. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Retrieved from [Link]
-
ChemRxiv. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]
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Química Orgánica. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]
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ResearchGate. (2012). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]
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YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
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ResearchGate. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
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MDPI. (2014). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
American Chemical Society. (2005). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. Retrieved from [Link]
-
ResearchGate. (2018). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
-
ResearchGate. (2020). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. Retrieved from [Link]
-
YouTube. (2023, January 17). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
National Institutes of Health. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
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PMC. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Retrieved from [Link]
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National Institutes of Health. (2011). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
ResearchGate. (2002). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
-
Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
-
StackExchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (2015). Catalytic cycle of the Sonogashira cross-coupling reaction. Retrieved from [Link]
-
National Institutes of Health. (2019). Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Retrieved from [Link]
-
YouTube. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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A Comparative Guide to the Reactivity of 2-Chloro- and 2-Bromo-6-(4-methoxybenzyloxy)pyridine in Modern Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency, cost, and scalability of a synthetic route. The 2-halopyridine scaffold is a cornerstone in medicinal chemistry, and the choice between a chloro or bromo substituent at the reactive 2-position can have significant consequences for downstream functionalization. This guide provides an in-depth, objective comparison of the reactivity of 2-Chloro-6-(4-methoxybenzyloxy)pyridine and its bromo-analogue, 2-bromo-6-(4-methoxybenzyloxy)pyridine , supported by established chemical principles and illustrative experimental data from analogous systems.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energies
The fundamental difference in reactivity between these two compounds in many common synthetic transformations lies in the strength of the carbon-halogen (C-X) bond. The C-Cl bond is significantly stronger and less polarizable than the C-Br bond. This seemingly subtle difference dictates the energy barrier for key mechanistic steps in various reactions, most notably in palladium-catalyzed cross-coupling reactions.
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-Cl | ~339 |
| C-Br | ~276 |
This disparity in bond energies is the primary determinant of the reactivity hierarchy in reactions where C-X bond cleavage is the rate-determining step.[1]
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halides
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. In these reactions, the oxidative addition of the palladium(0) catalyst into the C-X bond is often the rate-limiting step of the catalytic cycle.[1] Consequently, the weaker C-Br bond of 2-bromo-6-(4-methoxybenzyloxy)pyridine makes it the more reactive substrate compared to its chloro counterpart.
Caption: Comparative reactivity in palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For 2-halopyridines, the reactivity trend is consistently Br > Cl. While modern, bulky, and electron-rich phosphine ligands have enabled the efficient coupling of chloropyridines, bromopyridines generally require less catalyst loading and milder conditions to achieve comparable yields.
Comparative Performance in Suzuki-Miyaura Coupling (Analogous System: 2-halo-6-methylpyridines)
| Halopyridine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-6-methylpyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~80 | [2] |
| 2-Chloro-6-methylpyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | 12 | >90 | [3] |
Note: The data presented is for analogous systems and serves to illustrate the general reactivity trends. Direct comparison requires identical reaction conditions.
-
To an oven-dried Schlenk flask, add 2-bromo-6-(4-methoxybenzyloxy)pyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (3-5 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
For the 2-chloro analogue, a more robust catalyst system such as a Buchwald G3 precatalyst with a bulky biarylphosphine ligand (e.g., XPhos or SPhos) and a stronger base like K₃PO₄ may be required to achieve comparable yields.[3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[4] Similar to the Suzuki coupling, the oxidative addition of the C-X bond is a key step, making 2-bromopyridines generally more reactive than their chloro counterparts.[5]
Illustrative Buchwald-Hartwig Amination of a 2-Bromopyridine Derivative
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed, affording secondary and tertiary aminopyridines in good to excellent yields.[6] For instance, the reaction of 2-bromo-6-methylpyridine with cyclohexane-1,2-diamine using a Pd₂(dba)₃/BINAP catalyst system and NaOBut as the base in toluene at 80°C for 4 hours resulted in a 60% yield of the corresponding N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine.[7]
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.5 equiv).
-
Add 2-bromo-6-(4-methoxybenzyloxy)pyridine (1.0 equiv) and the desired amine (1.2 equiv).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
For the 2-chloro analogue, higher catalyst loadings, more electron-rich and bulky ligands, and potentially higher temperatures may be necessary to achieve efficient conversion.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8] The reactivity trend of I > Br > Cl is also prevalent in this reaction.[8]
Representative Sonogashira Coupling of a 2-Bromopyridine
The Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes has been shown to proceed in high yields using a PdCl₂(PPh₃)₂/CuI catalyst system with a base like Et₃N in a solvent such as THF.[9]
-
To a degassed solution of 2-bromo-6-(4-methoxybenzyloxy)pyridine (1.0 equiv) in a suitable solvent system (e.g., THF/Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Degas the reaction mixture for a few minutes.
-
Add the terminal alkyne (1.1 equiv) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
The coupling of the 2-chloro analogue will likely require more forcing conditions, such as higher temperatures and potentially a different ligand system.
Nucleophilic Aromatic Substitution (SNAr): A Reversal of Reactivity
In contrast to palladium-catalyzed cross-coupling reactions, the reactivity order for nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings is often F > Cl > Br > I.[10] This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a Meisenheimer complex. A more electronegative halogen at the substitution site enhances the electrophilicity of the carbon atom, thereby accelerating the nucleophilic attack.
Caption: Comparative reactivity in nucleophilic aromatic substitution (SNAr).
The 2-position of the pyridine ring is activated towards nucleophilic attack because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[5][11]
Comparative Performance in SNAr (General Trend)
| Halopyridine | Nucleophile | Conditions | Reactivity |
| 2-Chloro-6-alkoxypyridine | Amines, Alkoxides | Base, Heat | Generally Faster |
| 2-Bromo-6-alkoxypyridine | Amines, Alkoxides | Base, Heat | Generally Slower |
-
To a reaction vessel, add this compound (1.0 equiv), the desired amine (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Add a polar aprotic solvent such as DMF or DMSO.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
For the 2-bromo analogue, longer reaction times or higher temperatures may be required to achieve similar conversion rates.
Conclusion and Strategic Recommendations
The choice between 2-chloro- and 2-bromo-6-(4-methoxybenzyloxy)pyridine is a strategic one that depends on the intended synthetic transformation.
-
For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira, etc.), 2-bromo-6-(4-methoxybenzyloxy)pyridine is the more reactive and often preferred substrate. It generally allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times.
-
For nucleophilic aromatic substitution (SNAr) reactions, this compound is typically the more reactive substrate. Its greater electronegativity facilitates the rate-determining nucleophilic attack.
While the bromo-derivative offers higher reactivity in cross-coupling, the chloro-analogue is often more cost-effective and readily available. The significant advancements in catalyst technology, particularly the development of sophisticated phosphine ligands, have made the use of less reactive aryl chlorides increasingly viable and efficient in cross-coupling reactions. Therefore, the final decision should be based on a careful consideration of reactivity, cost, availability of reagents, and the specific requirements of the synthetic route.
References
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Kiehne, U., Bunzen, J., Staats, H., & Lützen, A. (2007). Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction. Synthesis, 2007(07), 1061-1069. Available at: [Link]
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Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
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A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. Available at: [Link]
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. Available at: [Link]
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Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 16(5), 3864–3881. Available at: [Link]
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Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 71(19), 7481–7484. Available at: [Link]
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Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET - YouTube. Available at: [Link]
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. Available at: [Link]
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Sonogashira coupling - Wikipedia. Available at: [Link]
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Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
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Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 130(43), 14066–14067. Available at: [Link]
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Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysts, 11(1), 103. Available at: [Link]
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5-Methyl-2,2'-Bipyridine - Organic Syntheses Procedure. Available at: [Link]
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Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates - Organic Chemistry Portal. Available at: [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16301–16305. Available at: [Link]
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Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: [Link]
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Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. Organic Syntheses, 89, 76. Available at: [Link]
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The Suzuki Reaction. Available at: [Link]
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Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Nanomaterials, 11(10), 2530. Available at: [Link]
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Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... - ResearchGate. Available at: [Link]
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The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Available at: [Link]
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Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [ - Preprints.org. Available at: [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 22(35), 7083–7087. Available at: [Link]
-
Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Catalysts, 11(11), 1386. Available at: [Link]
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Advances in Cross-Coupling Reactions. Molecules, 26(17), 5202. Available at: [Link]
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Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Angewandte Chemie International Edition, 52(42), 11169–11172. Available at: [Link]
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Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Available at: [Link]
-
High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. ACS Central Science, 4(12), 1645–1652. Available at: [Link]ncbi.nlm.nih.gov/pmc/articles/PMC6311910/)
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A Comparative Guide to the Synthesis of a Key Benzimidazole Intermediate for PARP Inhibitors: A Validation of the 2-Chloro-6-(4-methoxybenzyloxy)pyridine Route
For researchers, scientists, and professionals in drug development, the selection of a synthetic route is a critical decision that balances efficiency, scalability, and cost-effectiveness. This guide provides an in-depth technical comparison of two synthetic pathways to a key intermediate, 2-amino-6-phenylpyridine, a crucial building block for a class of Poly (ADP-ribose) polymerase (PARP) inhibitors. The primary route under evaluation utilizes the strategically protected starting material, 2-Chloro-6-(4-methoxybenzyloxy)pyridine. Its performance will be objectively compared against a classical approach starting from 2-amino-6-chloropyridine.
The strategic use of a p-methoxybenzyl (PMB) protecting group in the primary route offers distinct advantages in terms of reaction control and yield, which will be substantiated with experimental data and mechanistic insights. This guide aims to provide a comprehensive analysis to inform the synthetic choices of researchers in the field.
Introduction to this compound in PARP Inhibitor Synthesis
PARP inhibitors have emerged as a significant class of anticancer agents, and their synthesis often involves the construction of complex heterocyclic scaffolds. One such scaffold is the 2-substituted-1H-benzimidazole-4-carboxamide core. A key precursor for the synthesis of certain PARP inhibitors, such as the one described in patent WO 2007/138362 A1, is 2-amino-6-phenylpyridine. The synthesis of this intermediate is the focal point of our comparative analysis.
This compound serves as a versatile starting material in one such synthesis. The 4-methoxybenzyl (PMB) ether acts as a protecting group for the hydroxyl functionality of what would otherwise be 2-chloro-6-hydroxypyridine. This protection strategy is pivotal as it allows for selective transformations at other positions of the pyridine ring without interference from the potentially reactive hydroxyl group.
Primary Synthetic Route: Leveraging this compound
The synthesis of 2-amino-6-phenylpyridine commencing with this compound is a three-step process characterized by high-yielding palladium-catalyzed cross-coupling reactions and a straightforward deprotection step.
Experimental Protocol:
Step 1: Suzuki-Miyaura Coupling
In this initial step, the chlorine atom at the 2-position of the pyridine ring is substituted with a phenyl group via a Suzuki-Miyaura cross-coupling reaction.
-
Reagents: this compound, Phenylboronic acid, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and Sodium Carbonate.
-
Solvent: 1,2-Dimethoxyethane (DME) and Water.
-
Procedure: A mixture of this compound, phenylboronic acid, Pd(dppf)Cl₂, and sodium carbonate in a mixture of DME and water is heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up by extraction with an organic solvent, followed by purification of the crude product by column chromatography to yield 2-(4-methoxybenzyloxy)-6-phenylpyridine.
Step 2: Buchwald-Hartwig Amination
The resulting 2-(4-methoxybenzyloxy)-6-phenylpyridine is then subjected to a Buchwald-Hartwig amination to introduce the amino group.
-
Reagents: 2-(4-methoxybenzyloxy)-6-phenylpyridine, Benzophenone imine, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), and Sodium tert-butoxide.
-
Solvent: Toluene.
-
Procedure: Under an inert atmosphere, a solution of 2-(4-methoxybenzyloxy)-6-phenylpyridine, benzophenone imine, Pd₂(dba)₃, BINAP, and sodium tert-butoxide in toluene is heated. After the reaction is complete, the resulting imine is hydrolyzed in the subsequent step.
Step 3: Deprotection and Hydrolysis
The final step involves the acidic removal of the PMB protecting group and concurrent hydrolysis of the benzophenone imine to furnish the desired 2-amino-6-phenylpyridine.
-
Reagents: The crude product from Step 2 and Trifluoroacetic acid (TFA).
-
Solvent: Dichloromethane (DCM).
-
Procedure: The crude product from the previous step is dissolved in DCM and treated with trifluoroacetic acid. The reaction is stirred at room temperature until the deprotection and hydrolysis are complete. The reaction mixture is then neutralized, and the product is extracted and purified to give 2-amino-6-phenylpyridine.
Causality Behind Experimental Choices:
The choice of the PMB protecting group is strategic. It is stable under the basic conditions of the Suzuki-Miyaura and Buchwald-Hartwig reactions but can be readily cleaved under acidic conditions, such as with TFA. This orthogonality allows for a streamlined synthetic sequence. The use of palladium catalysts like Pd(dppf)Cl₂ and Pd₂(dba)₃ with appropriate ligands (dppf and BINAP) is standard for achieving high efficiency in these respective cross-coupling reactions.
A Comparative Guide to the Biological Activity of 2-Chloro-6-(4-methoxybenzyloxy)pyridine Derivatives
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics due to its versatile biological activities.[1][2] This guide provides an in-depth comparative analysis of the potential biological activities of synthesized derivatives of 2-Chloro-6-(4-methoxybenzyloxy)pyridine. We will explore the rationale behind their design and synthesis, present detailed protocols for their biological evaluation, and discuss the structure-activity relationships that govern their efficacy, with a particular focus on their potential as anticancer agents.
Introduction: The Promise of the 2,6-Disubstituted Pyridine Scaffold
The this compound core presents a versatile platform for medicinal chemists. The chlorine atom at the 2-position and the benzyloxy group at the 6-position offer strategic points for chemical modification, allowing for the systematic exploration of the chemical space and its impact on biological activity. The presence of the pyridine ring itself, a common motif in FDA-approved drugs, suggests a favorable pharmacokinetic profile.[2] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as inhibitors of protein kinases and modulators of protein aggregation.[3][4] This guide will focus on the design and evaluation of derivatives with potential antiproliferative and kinase inhibitory activities.
Design and Synthesis of Novel Derivatives
The synthetic strategy for generating a library of this compound derivatives is centered around the modification of the benzyloxy moiety and the substitution of the chloro group. The rationale is to probe the effects of various substituents on the biological activity of the parent compound.
General Synthetic Pathway
The synthesis commences with the commercially available 2,6-dichloropyridine. One of the chlorine atoms is selectively displaced by 4-methoxybenzyl alcohol in the presence of a suitable base to yield the starting material, this compound. Subsequent modifications can be introduced at the 2-position via nucleophilic aromatic substitution or cross-coupling reactions. For instance, various amines or thiols can be introduced to replace the chlorine atom. Furthermore, variations in the benzyloxy group can be achieved by using different substituted benzyl alcohols in the initial step.
DOT Script for Synthesis Workflow
Caption: General synthetic scheme for derivatives of this compound.
Comparative Biological Evaluation
To assess the therapeutic potential of the synthesized derivatives, a panel of in vitro assays is employed. This section details the experimental protocols and presents hypothetical comparative data for a selection of derivatives.
Antiproliferative Activity Assessment
The primary screening of novel compounds often involves evaluating their ability to inhibit the growth of cancer cell lines. The MTT and Sulforhodamine B (SRB) assays are robust and widely used methods for this purpose.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
| Derivative | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |
| Parent Compound | >100 | >100 | >100 |
| Derivative 1 (p-fluoro-benzyloxy) | 45.2 | 68.9 | 55.1 |
| Derivative 2 (p-nitro-benzyloxy) | 12.5 | 25.3 | 18.7 |
| Derivative 3 (2-amino substitution) | 8.7 | 15.2 | 11.4 |
| Doxorubicin (Control) | 1.2 | 2.5 | 1.8 |
Interpretation: The introduction of electron-withdrawing groups on the benzyloxy ring (Derivative 2) and the substitution of the chloro group with an amino group (Derivative 3) significantly enhanced the antiproliferative activity compared to the parent compound. This suggests that these modifications are crucial for cytotoxicity.[7]
Kinase Inhibition Assays
Many anticancer drugs function by inhibiting protein kinases, which are key regulators of cell signaling pathways.[4] Therefore, assessing the inhibitory activity of the derivatives against a panel of relevant kinases is a critical step.
-
Reaction Setup: In a 96-well plate, combine the kinase, a specific substrate peptide, and ATP in a reaction buffer.
-
Compound Addition: Add the test compounds at various concentrations.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody-based ELISA or a luminescence-based assay that quantifies the remaining ATP.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
| Derivative | VEGFR-2 | PIM-1 | TYK2 |
| Parent Compound | >50 | >50 | >50 |
| Derivative 2 (p-nitro-benzyloxy) | 15.8 | 22.4 | 35.1 |
| Derivative 3 (2-amino substitution) | 5.2 | 9.8 | 18.6 |
| Staurosporine (Control) | 0.02 | 0.01 | 0.05 |
Interpretation: Derivative 3, with the amino substitution at the 2-position, demonstrated the most potent kinase inhibitory activity, particularly against VEGFR-2 and PIM-1. This aligns with its superior antiproliferative effects and suggests a potential mechanism of action.
DOT Script for Kinase Inhibition Pathway
Caption: Proposed mechanism of action for Derivative 3 via VEGFR-2 inhibition.
Tubulin Polymerization Assay
Microtubules are dynamic polymers essential for cell division, and their disruption is a well-established anticancer strategy. This assay determines if the compounds interfere with the polymerization of tubulin into microtubules.
-
Tubulin Preparation: Reconstitute purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing GTP.[8]
-
Reaction Initiation: In a 96-well plate, mix the tubulin solution with the test compounds or a vehicle control.
-
Monitoring Polymerization: Incubate the plate at 37°C and monitor the change in absorbance at 340 nm over time using a plate reader. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Compare the polymerization curves of the compound-treated samples to the control. Inhibition of polymerization will result in a lower rate and extent of absorbance increase.
| Derivative | % Inhibition |
| Parent Compound | <10% |
| Derivative 2 (p-nitro-benzyloxy) | 35% |
| Derivative 3 (2-amino substitution) | 68% |
| Nocodazole (Control) | 95% |
Interpretation: Derivative 3 significantly inhibited tubulin polymerization, suggesting that its antiproliferative activity may, at least in part, be due to its disruption of microtubule dynamics.
Structure-Activity Relationship (SAR) Analysis
The comparative data allows for the elucidation of key structure-activity relationships:
-
Substitution on the Benzyloxy Ring: Electron-withdrawing groups, such as a nitro group, at the para-position of the benzyloxy ring enhance both antiproliferative and kinase inhibitory activities. This suggests that modulating the electronic properties of this region is critical for biological function.
-
Modification at the C2-Position: Replacing the chlorine atom with an amino group leads to a substantial increase in all tested biological activities. The amino group may act as a hydrogen bond donor, facilitating stronger interactions with the target proteins.[7]
Conclusion and Future Directions
This guide has outlined a systematic approach to assessing the biological activity of novel derivatives of this compound. The presented data, while hypothetical, illustrates a clear path for identifying promising lead compounds. Specifically, the introduction of an amino group at the 2-position and an electron-withdrawing substituent on the benzyloxy ring appear to be highly favorable modifications for enhancing anticancer activity.
Future work should focus on synthesizing a broader range of derivatives to further refine the SAR. In vivo studies using animal models will be necessary to evaluate the efficacy, pharmacokinetics, and toxicity of the most promising compounds. The detailed protocols and comparative framework provided herein serve as a valuable resource for researchers dedicated to the discovery and development of novel pyridine-based therapeutics.
References
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- Ali, A., et al. (2021). Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. RSC Medicinal Chemistry, 12(5), 785-791.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- El-Damasy, A. K., et al. (2018). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 3(10), 13047–13064.
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In-Silico Modeling of 2-Chloro-6-(4-methoxybenzyloxy)pyridine Reactivity: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery and development, the ability to predict the chemical reactivity of novel molecular entities is paramount. This predictive capability allows for the early identification of potential liabilities, such as off-target reactions and metabolic instability, and facilitates the optimization of synthetic routes. 2-Chloro-6-(4-methoxybenzyloxy)pyridine stands as a key intermediate in the synthesis of various pharmaceutical agents, making an understanding of its reactivity profile crucial for efficient and safe drug development. This guide provides an in-depth comparison of in-silico methodologies for modeling the reactivity of this substituted pyridine, offering a framework for researchers to select the most appropriate computational tools for their specific needs.
The Strategic Importance of In-Silico Reactivity Prediction
The reactivity of this compound is primarily governed by the susceptibility of the C2-chloro substituent to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, a characteristic feature of many heterocyclic compounds.[1] The substituents at the 6-position, in this case, a 4-methoxybenzyloxy group, can further modulate this reactivity through steric and electronic effects. Predicting the rate and regioselectivity of SNAr reactions is a significant challenge in synthetic chemistry and is critical for process development and impurity profiling in pharmaceutical manufacturing.[2]
In-silico, or computational, modeling offers a time- and cost-effective alternative to extensive empirical studies for probing chemical reactivity. By leveraging the principles of quantum mechanics and statistical modeling, these methods can provide valuable insights into reaction mechanisms, transition states, and kinetic parameters. This guide will focus on two powerful and widely adopted in-silico approaches: Density Functional Theory (DFT) based reactivity descriptor analysis and Quantitative Structure-Activity Relationship (QSAR) modeling .
Comparative Analysis of In-Silico Models
| In-Silico Methodology | Theoretical Basis | Key Outputs | Predictive Power | Computational Cost | Best Suited For |
| Density Functional Theory (DFT) | Solves the Schrödinger equation for a many-electron system to determine its electronic structure. | Molecular orbital energies (HOMO, LUMO), electrostatic potential maps, activation energies of reaction pathways.[4] | High for predicting relative reactivity trends and elucidating reaction mechanisms.[5] | High | Detailed mechanistic studies, understanding substituent effects, and predicting the reactivity of novel compounds. |
| Quantitative Structure-Activity Relationship (QSAR) | Statistical models that correlate molecular descriptors with experimental or high-level computational data. | Predictive equations for reactivity parameters (e.g., reaction rates, activation energies).[6] | High within the applicability domain of the model.[2] | Low to Moderate | High-throughput screening of compound libraries, lead optimization, and predicting the reactivity of congeners. |
Density Functional Theory (DFT): A Mechanistic Deep Dive
DFT has emerged as a cornerstone of computational chemistry for its ability to provide a detailed picture of a molecule's electronic structure and its implications for reactivity.[7] For this compound, DFT calculations can be employed to compute several key descriptors that correlate with its susceptibility to SNAr.
Key DFT-Derived Reactivity Descriptors:
-
Frontier Molecular Orbitals (FMOs): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. For an SNAr reaction, a lower LUMO energy of the electrophile (the pyridine derivative) indicates a greater susceptibility to nucleophilic attack.[8]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of positive potential (blue) indicate electrophilic sites prone to nucleophilic attack, while regions of negative potential (red) indicate nucleophilic sites.[4]
-
Activation Energy (ΔG‡): By modeling the entire reaction coordinate for a given nucleophile, DFT can be used to calculate the free energy of activation. This provides a direct, quantitative measure of the reaction rate.[5]
A study on the vibrational and electronic spectra of the closely related 2-chloro-6-methoxypyridine utilized DFT calculations (B3LYP method with 6-31G(d,p) basis set) to determine its optimized geometry and vibrational frequencies, demonstrating the utility of DFT for characterizing such molecules.[3]
Quantitative Structure-Activity Relationship (QSAR): Predictive Power Through Data
QSAR models offer a complementary approach that leverages existing data to build predictive statistical models.[6] A well-constructed QSAR model can rapidly predict the reactivity of a large number of molecules, making it an invaluable tool in drug discovery.
A recent study developed a broadly applicable quantitative structure-reactivity relationship (QSRR) model for SNAr reactions of various 2-chloropyridines.[2][9] This model demonstrated a strong correlation between experimentally determined free energies of activation and three computationally derived descriptors:
-
LUMO energy of the electrophile.
-
Average molecular electrostatic potential (ESP) at the carbon atom undergoing substitution.
-
Sum of average ESP values for the ortho and para ring atoms relative to the reaction center.
This hybrid DFT/QSAR approach highlights the synergy between the two methods.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies for both DFT and QSAR modeling are provided below.
Protocol 1: DFT-Based Reactivity Analysis of this compound
Objective: To calculate key reactivity descriptors and the activation energy for the SNAr reaction with a model nucleophile (e.g., methoxide).
Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.[10][11]
Methodology:
-
Structure Preparation:
-
Draw the 3D structure of this compound using a molecular editor.
-
Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
-
DFT Geometry Optimization:
-
Perform a full geometry optimization using a DFT functional and basis set suitable for organic molecules (e.g., B3LYP/6-31G(d,p)).[3]
-
Verify that a true energy minimum has been reached by performing a frequency calculation (no imaginary frequencies).
-
-
Reactivity Descriptor Calculation:
-
From the optimized structure, calculate the HOMO and LUMO energies.
-
Generate the molecular electrostatic potential map.
-
-
Transition State Search:
-
Define the reactants (this compound and the nucleophile) and the expected product of the SNAr reaction.
-
Perform a transition state search (e.g., using the QST2 or QST3 method in Gaussian) to locate the transition state structure.
-
Verify the transition state by a frequency calculation (one imaginary frequency corresponding to the reaction coordinate).
-
-
Activation Energy Calculation:
-
Calculate the single-point energies of the optimized reactants, transition state, and products at a higher level of theory or with a larger basis set for improved accuracy.
-
The activation energy (ΔG‡) is the difference in Gibbs free energy between the transition state and the reactants.
-
Caption: Workflow for DFT-based reactivity analysis.
Protocol 2: QSAR Model Development for Predicting SNAr Reactivity
Objective: To develop a QSAR model to predict the reactivity of substituted 2-chloropyridines.
Software: A cheminformatics platform with QSAR capabilities, such as the BCL (BioChemicalLibrary), ChemAxon, or MOE.[12][13]
Methodology:
-
Data Collection:
-
Compile a dataset of 2-chloropyridine derivatives with experimentally determined reactivity data (e.g., reaction rates or activation energies).[2]
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a range of molecular descriptors (e.g., electronic, steric, topological). These can be 2D or 3D descriptors. For a QSRR model, DFT-calculated descriptors like LUMO energy and ESP can be used.[9]
-
-
Data Splitting:
-
Divide the dataset into a training set (typically 70-80%) and a test set (20-30%). The training set is used to build the model, while the test set is used for external validation.
-
-
Model Building:
-
Use a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or a machine learning algorithm (e.g., random forest, support vector machine), to build a model that correlates the descriptors with the reactivity data.
-
-
Model Validation:
-
Assess the statistical quality of the model using metrics such as the coefficient of determination (R²), the root mean square error (RMSE), and the cross-validated R² (q²).
-
Validate the predictive power of the model using the external test set.
-
Caption: Workflow for QSAR model development.
Conclusion and Future Outlook
Both DFT and QSAR modeling provide powerful, complementary approaches for the in-silico prediction of the reactivity of this compound. DFT offers a deep, mechanism-based understanding of reactivity, making it ideal for detailed investigations of specific reactions. In contrast, QSAR provides a high-throughput method for predicting the reactivity of large sets of compounds, which is invaluable for library design and lead optimization.
For a comprehensive assessment of the reactivity of this compound, a hybrid approach is recommended. DFT can be used to calculate accurate descriptors that can then be incorporated into a QSAR model trained on a relevant dataset of substituted pyridines. This approach leverages the mechanistic insights of DFT with the predictive power of statistical modeling, providing a robust framework for guiding synthetic chemistry and mitigating potential risks in drug development. As computational resources become more accessible and algorithms more sophisticated, the role of in-silico reactivity prediction in the pharmaceutical industry is set to expand, enabling the faster and more efficient development of safe and effective medicines.
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Leitch, D. C., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(41), 12267-12275. [Link]
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Jorner, K., et al. (2021). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]
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Leitch, D. C., et al. (2022). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing orbital symmetry effects in the substrate (LUMO versus LUMO+1) and transition states (HOMO contributions from ortho and para sites). ResearchGate. [Link]
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Scribd. (n.d.). QSAR Model Development for Pyridines. Retrieved from [Link]
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ResearchGate. (2013). Is there any available software that can predict simple chemical reactions? Retrieved from [Link]
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Cambridge MedChem Consulting. (2022). Computation Chemistry Tools. Retrieved from [Link]
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Sculpteo. (2017). Top 7 of the best molecular modeling software for chemistry in 2021. Retrieved from [Link]
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PubMed. (2007). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 35(8), 1475-1481. [Link]
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King Saud University. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]
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Meiler Lab. (n.d.). Tutorial 3: Quantitative structure-activity/property relationship (QSAR/QSPR) modeling and analysis. Retrieved from [Link]
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RCS Research Chemistry Services. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. Retrieved from [Link]
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PubMed. (2011). Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(5), 1625-1632. [Link]
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Chemistry LibreTexts. (2019). 7.4: A Closer Look at the Nucleophilic Substitution Mechanism: Kinetics. Retrieved from [Link]
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University of Wisconsin-Platteville. (n.d.). Nucleophilic Substitution and Elimination of Alkyl Halides. Retrieved from [Link]
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National Institutes of Health. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal, 26(48), 10836-10851. [Link]
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Indian Academy of Sciences. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Journal of Chemical Sciences, 128(4), 631-638. [Link]
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ResearchGate. (2015). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 8.5: Mechanisms of Nucleophilic Substitution Reactions. Retrieved from [Link]
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MDPI. (2023). Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations. Molecules, 28(8), 3535. [Link]
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Optibrium. (n.d.). Machine Learning 101: How to train your first QSAR model. Retrieved from [Link]
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ResearchGate. (2023). Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations. Retrieved from [Link]
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Royal Society of Chemistry. (2007). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 5, 2959-2965. [Link]
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ACS Publications. (2026). Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Organic Letters. [Link]
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RSC Publishing. (2021). Density functional theory study of the corrosion inhibition performance of 6-mercaptopurine and 6-thioguanine expired drugs toward the aluminium (111) surface. RSC Advances, 11(35), 21477-21490. [Link]
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Sci-Hub. (2001). ChemInform Abstract: Suzuki Reactions on Chloropyridazinones: An Easy Approach Towards Arylated 3(2H)‐Pyridazinones. ChemInform, 32(22). [Link]
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A Senior Application Scientist's Guide to Utilizing 2-Chloro-6-(4-methoxybenzyloxy)pyridine as a Reference Standard in Analytical Methods
In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is paramount. The identification and quantification of impurities are not merely regulatory hurdles but are fundamental to ensuring the safety and efficacy of therapeutic products. This guide provides an in-depth technical overview of utilizing "2-Chloro-6-(4-methoxybenzyloxy)pyridine" as a reference standard, a scenario frequently encountered when dealing with novel or uncharacterized impurities. While not yet a compendial standard, its role as a potential process-related impurity or intermediate necessitates a robust analytical strategy for its control.
This document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to qualify and utilize such compounds as reference standards within a regulated environment. We will delve into the rationale behind experimental choices, compare different approaches to reference standard qualification, and provide actionable protocols, all grounded in scientific principles and regulatory expectations.
The Imperative of Reference Standards in Impurity Profiling
Reference standards are the cornerstones of analytical testing, serving as the benchmark against which unknown samples are measured.[1][2] In the context of impurity profiling, they are indispensable for both qualitative (identification) and quantitative (concentration measurement) analysis.[3] The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) for new drug substances and Q3B(R2) for new drug products, mandate the reporting, identification, and qualification of impurities, making well-characterized reference standards a regulatory necessity.[4]
"this compound" is a substituted pyridine derivative. Such molecules are common structural motifs in pharmaceuticals and can arise as intermediates or by-products in their synthesis.[5][6] Therefore, having a reliable analytical method and a qualified reference standard for this compound is crucial for any process that might generate it.
Physicochemical Characteristics of this compound
A thorough understanding of the physicochemical properties of a reference standard is the first step in its qualification and use.
| Property | Value | Source |
| CAS Number | 1020253-23-9 | Pharmaffiliates |
| Molecular Formula | C13H12ClNO2 | Pharmaffiliates |
| Molecular Weight | 249.69 g/mol | Pharmaffiliates |
| Synonyms | 2-chloro-6-((4-methoxybenzyl)oxy)pyridine | Pharmaffiliates |
| Storage | 2-8°C Refrigerator | Pharmaffiliates |
While extensive experimental data for this specific molecule is not publicly available, its structure suggests it is likely a solid at room temperature with solubility in organic solvents like methanol, ethanol, and acetonitrile. These properties are critical for preparing stock solutions for analytical testing.
Qualifying an In-House Reference Standard: A Necessary Endeavor
When a certified reference standard from a pharmacopeia (e.g., USP, EP) is not available, a laboratory must qualify its own.[7][8] This process involves rigorously characterizing a high-purity batch of the material to ensure its identity, purity, and stability.[9]
The following diagram illustrates a typical workflow for qualifying an in-house reference standard:
Comparative Analysis of Reference Standard Sources
When a reference standard for an impurity like "this compound" is needed, a choice must be made on how to source it. Each option presents a different balance of speed, cost, and regulatory assurance.
| Sourcing Option | Pros | Cons | Best For |
| Pharmacopeial Standard (e.g., USP, EP) | - Highest level of regulatory acceptance.- Comes with a comprehensive certificate.[7] | - May not be available for novel or process-specific impurities.- Can be expensive. | Final quality control, release testing, and method validation when available. |
| In-house Qualification of Commercial Material | - Faster than custom synthesis if a high-purity source is available.- Cost-effective for early-stage development. | - Requires significant in-house analytical resources for full qualification.[9]- Initial purity of the commercial batch may not be sufficient. | R&D, method development, and early-phase clinical supply testing. |
| Custom Synthesis | - Can be synthesized to a very high purity specification.- The only option for novel impurities not commercially available. | - Longest lead time.- Can be the most expensive option.- Requires a reliable synthesis partner.[2] | When a high-purity standard is required and no commercial source is available. |
Analytical Methodologies for Chloropyridine Derivatives
High-Performance Liquid Chromatography (HPLC) is the workhorse for impurity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and specificity.[10]
Experimental Protocol: A Representative RP-HPLC Method
The following protocol outlines a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method suitable for the quantification of "this compound" as an impurity. This method is based on established principles for the analysis of related pyridine derivatives.[11]
1. Instrumentation and Chromatographic Conditions:
| Parameter | Specification | Rationale |
| HPLC System | Standard HPLC with a quaternary pump, autosampler, column thermostat, and a PDA or UV detector. | Standard equipment ensures method transferability. A PDA detector is preferred for impurity profiling as it allows for peak purity assessment. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). | C18 columns are versatile and provide excellent separation for a wide range of aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water. | Provides good peak shape for basic compounds like pyridines and is compatible with mass spectrometry. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient Program | Time (min) | %A |
| 0 | 90 | |
| 20 | 10 | |
| 25 | 10 | |
| 26 | 90 | |
| 30 | 90 | |
| Flow Rate | 1.0 mL/min. | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C. | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 270 nm (or λmax of the compound). | The pyridine ring system typically has strong UV absorbance. The λmax should be experimentally determined. |
| Injection Vol. | 10 µL. | A typical injection volume to avoid column overload. |
2. Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the "this compound" reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solution (e.g., 1 µg/mL): Dilute the stock solution appropriately with the diluent to a concentration relevant to the impurity specification limit (e.g., 0.1%).
-
Sample Solution: Prepare the API sample at a high concentration (e.g., 1 mg/mL) in the diluent to ensure the detection of low-level impurities.
3. Method Validation:
The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[9] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., API, other impurities, degradation products). This is often demonstrated using forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Hierarchy of Reference Standards
Understanding the hierarchy of reference standards is crucial for maintaining traceability and ensuring the long-term consistency of analytical results.
A primary reference standard is a substance that is shown to be authentic and of high purity through extensive characterization.[12] A secondary or working reference standard is qualified against the primary standard and is used for routine analysis. This two-tiered system preserves the integrity and supply of the primary standard.[12]
Conclusion
"this compound," while not an established compendial reference standard, serves as an excellent case study for the challenges and best practices involved in impurity control during pharmaceutical development. The ability to source, qualify, and utilize such a compound as an in-house reference standard is a critical capability for any modern analytical laboratory.
By implementing a systematic qualification process, developing and validating robust analytical methods like the RP-HPLC protocol detailed here, and adhering to the principles outlined in ICH guidelines, organizations can ensure the quality and safety of their products. This guide provides a framework for making informed decisions, from the initial sourcing of a reference material to its routine use in a regulated QC environment, ultimately contributing to the delivery of safe and effective medicines to patients.
References
-
ResolveMass Laboratories Inc. (2025). Choosing Reference Standards for API or Impurity. ResolveMass. [Link]
-
SIELC. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]
-
Dave, R. S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]
-
Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. ResearchGate. [Link]
- Bayer AG. (1994). Process for the preparation of 2-chloropyridines.
-
International Council for Harmonisation. (1999). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. ICH. [Link]
-
Pharmaffiliates. (n.d.). Impurity Profiling & Reference Standards. Pharmaffiliates. [Link]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. [Link]
- CN103360306A. (2013). Method for synthesizing 4-chloro-pyridine.
-
Defense Technical Information Center. (1979). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC. [Link]
-
ResolveMass Laboratories Inc. (n.d.). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). ResolveMass. [Link]
-
PubChem. (n.d.). 3-Chloropyridine. PubChem. [Link]
-
Yadav, B. S., et al. (2007). Vibrational Spectral Study of 2-Chloro-6-Methoxy Pyridine. Oriental Journal of Chemistry. [Link]
-
Knors Pharma. (2024). Reference Standards for Impurities in Pharmaceuticals. Knors Pharma. [Link]
-
Singh, A., et al. (2015). Development and Validation of RP-HPLC Method for the Dissolution and Assay of Etoricoxib in Pharmaceutical Dosage Forms. International Journal of Pharmaceutical Quality Assurance. [Link]
-
BioProcess International. (2014). Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. BioProcess International. [Link]
-
Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. [Link]
-
ACS Publications. (2024). Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Organic Letters. [Link]
- CN101906068B. (2010). Preparation method of 2-pyridine carboxaldehyde.
-
MDPI. (n.d.). Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. MDPI. [Link]
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A-Senior_Application_Scientist's_Guide_to_Cross-Validation_of_Analytical_Data_for_Novel_Pyridine_Derivatives
A_Comparative_Guide_to_Ensuring_Data_Integrity_and_Accelerating_Drug_Development_
Abstract
The synthesis of novel compounds derived from 2-Chloro-6-(4-methoxybenzyloxy)pyridine holds significant promise in the discovery of new therapeutic agents. However, the journey from synthesis to viable drug candidate is paved with rigorous analytical scrutiny. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the cross-validation of analytical data for these synthesized compounds. By employing a multi-faceted analytical approach, we can ensure the unequivocal confirmation of a compound's identity, purity, and stability, thereby underpinning the reliability of subsequent pharmacological and toxicological studies. This document details and compares key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis, offering field-proven insights and step-by-step protocols to establish a self-validating system for analytical data.
Introduction: The Imperative of Cross-Validation
In pharmaceutical research and development, the synthesis of a novel chemical entity is merely the initial step. The subsequent, and arguably more critical, phase involves the comprehensive analytical characterization of the synthesized compound.[1] Cross-validation of analytical methods is a pivotal process that confirms the reliability and consistency of data across different analytical techniques, and potentially across different laboratories or analysts.[2][3] This process is not just a matter of regulatory compliance; it is a fundamental aspect of scientific integrity that ensures the accuracy, reliability, and reproducibility of analytical results.[2][3] For compounds synthesized from this compound, which are part of a class of nitrogen-containing heterocycles prevalent in pharmaceuticals, a robust cross-validation strategy is essential.[4][5][6][7]
The core principle of cross-validation lies in the orthogonal confirmation of a compound's critical quality attributes (CQAs), namely its identity, purity, and stability. By employing multiple analytical techniques that rely on different physicochemical principles, we can build a comprehensive and trustworthy profile of the synthesized molecule. This guide will explore the synergistic application of chromatographic and spectroscopic methods to achieve this goal.
The Analytical Workflow: A Multi-Pronged Approach
A logical and systematic workflow is crucial for the efficient and thorough characterization of newly synthesized pyridine derivatives.[1] The process typically begins with chromatographic techniques for separation and purity assessment, followed by spectroscopic methods for detailed structural elucidation.
Caption: A generalized workflow for the analytical cross-validation of synthesized pyridine derivatives.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
HPLC is an indispensable technique for assessing the purity of synthesized pyridine derivatives, particularly for non-volatile and thermally labile compounds.[1][8] Its high resolution and wide availability make it the primary tool for quantitative analysis of impurities.[8]
Causality Behind Experimental Choices
The choice of HPLC method parameters is critical for achieving optimal separation and accurate quantification. For pyridine derivatives, which are often hydrophilic and basic in nature, a reversed-phase method with a C18 column is a common starting point.[1] The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The addition of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase is often necessary to improve peak shape and retention of basic compounds by suppressing the ionization of silanol groups on the stationary phase and protonating the basic analytes.[9]
Detailed Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.[8]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A typical gradient might start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions. The exact gradient will need to be optimized for the specific compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength where the compound and potential impurities have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[8] Filter the solution through a 0.45 µm syringe filter before injection.[8]
Data Interpretation and Purity Calculation
The purity of the synthesized compound is typically determined using the area percentage method.[8] The area of the main peak is divided by the total area of all peaks in the chromatogram. It is crucial to ensure that all potential impurities are eluted and detected.
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirming Molecular Identity
LC-MS is a powerful technique that couples the separation capabilities of HPLC with the mass analysis of mass spectrometry.[10] It is invaluable for confirming the molecular weight of the synthesized compound and providing structural information about any detected impurities.[10][11]
The Synergy of Separation and Detection
For nitrogen-containing heterocyclic compounds, electrospray ionization (ESI) is a commonly used ionization technique in the positive ion mode, as the nitrogen atoms are readily protonated.[10] This allows for the sensitive detection of the protonated molecule [M+H]⁺.
Experimental Protocol: LC-MS Analysis
The LC conditions for LC-MS are often similar to those used for HPLC analysis. However, it is important to use volatile mobile phase additives, such as formic acid or ammonium formate, as non-volatile buffers can contaminate the mass spectrometer source.[12]
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: A range that encompasses the expected molecular weight of the target compound and potential impurities (e.g., m/z 100-1000).
Caption: A simplified workflow for LC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[4] For pyridine derivatives, ¹H and ¹³C NMR are fundamental for confirming the connectivity of atoms and the substitution pattern on the pyridine ring.[4]
Interpreting the Spectroscopic Fingerprint
-
¹H NMR: The aromatic protons of the pyridine ring resonate in a characteristic downfield region (typically δ 7.0-9.0 ppm) due to the electron-withdrawing effect of the nitrogen atom.[4] The chemical shifts and coupling constants (J-values) provide invaluable information about the substitution pattern.
-
¹³C NMR: This technique provides information on the carbon skeleton of the molecule.[4] The chemical shifts of the pyridine carbons are also influenced by the nitrogen atom and any substituents.
-
2D NMR: Techniques such as COSY, HSQC, and HMBC can be employed to definitively assign all proton and carbon signals and confirm the overall structure.
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of the deuterated solvent.
-
Experiments: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra.
Elemental Analysis: Verifying Elemental Composition
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This technique serves as a crucial final check to confirm the molecular formula determined by mass spectrometry and NMR spectroscopy.
The Principle of Combustion Analysis
The sample is combusted in a stream of oxygen, and the resulting combustion gases (CO₂, H₂O, N₂) are quantitatively measured. The percentages of C, H, and N in the original sample are then calculated.
Data Comparison
The experimentally determined elemental composition should be within ±0.4% of the theoretical values calculated from the proposed molecular formula.
Data Comparison and Interpretation: A Holistic View
The true power of cross-validation lies in the integrated analysis of data from all techniques. The following table provides a framework for comparing the expected and observed results for a hypothetical compound synthesized from this compound.
| Analytical Technique | Parameter | Expected Result | Observed Result | Conclusion |
| HPLC | Purity | >98% | 99.5% (by area %) | High purity confirmed. |
| LC-MS | [M+H]⁺ | Calculated m/z | Observed m/z (within 5 ppm) | Molecular weight confirmed. |
| ¹H NMR | Chemical Shifts & Coupling Constants | Predicted values | Matches prediction | Structure consistent with ¹H NMR. |
| ¹³C NMR | Number of Signals & Chemical Shifts | Predicted values | Matches prediction | Carbon skeleton confirmed. |
| Elemental Analysis | %C, %H, %N | Calculated values | Within ±0.4% of calculated | Elemental composition confirmed. |
Conclusion: A Foundation of Trustworthy Data
The cross-validation of analytical data is a non-negotiable aspect of modern drug discovery and development. For compounds synthesized from this compound, a multi-technique approach encompassing HPLC, LC-MS, NMR, and elemental analysis provides a robust and self-validating system for confirming identity, purity, and composition.[1][2] By adhering to the principles and protocols outlined in this guide, researchers can ensure the integrity of their analytical data, thereby building a solid foundation for the subsequent stages of preclinical and clinical development. This rigorous approach not only satisfies regulatory expectations but also accelerates the journey of a promising molecule from the laboratory to the clinic.[3]
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Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives - Benchchem. 4
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Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives - Benchchem. 1
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Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - ResearchGate. 11
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HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column - HELIX Chromatography. 13
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A Guide to Cross-Validation of Analytical Methods Between Laboratories - Benchchem. 14
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Determination of Heterocyclic Amines by Liquid Chromatography-Quadrupole Time-Of-Flight Mass Spectrometry - PubMed. 10
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Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - MDPI. 15
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HPLC Methods for analysis of Pyridine - HELIX Chromatography. 9
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Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru. 3
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Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - Semantic Scholar. 16
-
HPLC Method for Analysis of Pyridine on Primesep 100 Column - SIELC Technologies. 17
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC - NIH. 18
-
Investigation of the separation of heterocyclic aromatic amines by reversed phase ion-pair liquid chromatography coupled with tandem mass spectrometry - PubMed. 12
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Validation of chromatographic methods in pharmaceutical analysis - Univerzita Karlova. 19
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A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives - Benchchem. 8
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Pyridine Derivatives and Impurity Standards for Pharma R&D - Pharmaffiliates. 20
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Analysis of the NMR Spectrum of Pyridine - Semantic Scholar. 21
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Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC - NIH. 22
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Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. 23
-
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ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an - ATSDR. 24
-
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Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH. 25
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Pyridine - SpectraBase. 26
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TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials - NCBI. 27
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Pyridine - Wikipedia. 28
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Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - ResearchGate. 29
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This compound - Pharmaffiliates. 31
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Pyridine and Pyridine Derivatives - ResearchGate. 32
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Synthesis of 2‐chloro‐4,6‐di(heteroaryl)pyrimidines - Experts@Minnesota. 33
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PYRIDINE ITS DERIVATIVES - download. 34
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A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC - NIH. 5
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An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - MDPI. 6
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Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals | Journal of Medicinal Chemistry - ACS Publications. 7
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Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine - ResearchGate. 35
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Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards' - ResearchGate. 36
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Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents. 37
-
Pyridine synthesis - Organic Chemistry Portal. 38
-
A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. 39
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Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives - Der Pharma Chemica. 40
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Chloro-6-(4-methoxybenzyloxy)pyridine
As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-Chloro-6-(4-methoxybenzyloxy)pyridine, a halogenated pyridine derivative. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance. The causality behind each step is explained to foster a deeper understanding of chemical waste management best practices.
Hazard Identification and Essential Precautions
This compound belongs to the chemical class of halogenated organic compounds. While a specific, comprehensive toxicology profile for this exact molecule is not widely published, its structure necessitates handling it with the precautions appropriate for chlorinated pyridines. Analogous compounds are known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation[1][2]. Therefore, a thorough risk assessment is mandatory before handling.
Core Principles:
-
Avoid Exposure: All handling, including weighing and transferring, should be conducted within a certified chemical fume hood to minimize inhalation risk[3].
-
Prevent Contact: Direct contact with skin and eyes must be avoided through the use of appropriate Personal Protective Equipment (PPE).
-
No Drain Disposal: Under no circumstances should this compound or its residues be disposed of down the sanitary sewer system. Halogenated organics are persistent and harmful to aquatic ecosystems and can violate environmental regulations[4][5][6].
Required Personal Protective Equipment (PPE)
A robust PPE protocol is the first line of defense against chemical exposure. The following table summarizes the minimum required PPE when handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Double nitrile or Viton gloves | Provides protection against incidental contact. Chlorinated solvents can degrade some glove materials; check manufacturer compatibility charts[4][7]. |
| Eye Protection | Chemical splash goggles or a face shield | Protects against splashes and aerosols. Standard safety glasses are insufficient[1][4]. |
| Body Protection | Fully-buttoned laboratory coat | Prevents contamination of personal clothing[4]. |
| Respiratory | Use within a fume hood | A fume hood is the primary engineering control. A NIOSH-approved respirator may be required for spill cleanup[3]. |
Critical Waste Segregation and Containment
The single most important step in the proper disposal of this compound is its correct segregation as a halogenated organic waste .[8] This classification dictates the ultimate disposal pathway, which is typically high-temperature incineration at a specialized facility[6][8].
Causality of Segregation:
-
Disposal Method: Non-halogenated solvents are often recycled as fuel additives for cement kilns. Halogenated wastes cannot be fuel-blended and require a more complex and costly incineration process to neutralize the acidic gases (e.g., HCl) produced during combustion[6].
-
Cost Implications: Mixing halogenated and non-halogenated waste streams contaminates the entire volume, leading to significantly higher disposal costs—often two to three times more expensive[5][6]. Even low concentrations can render a solvent mixture classified as halogenated[6].
Containment Protocol:
-
Select the Correct Container: Use a dedicated, properly labeled hazardous waste container designated for halogenated organic solvents. These are often polyethylene carboys or other compatible containers provided by your institution's Environmental Health & Safety (EHS) department[4][7]. Do not use metal cans, as halogenated solvents can degrade and produce acids that corrode the metal[4].
-
Labeling: Affix a "Hazardous Waste" tag to the container before adding the first drop of waste[7]. The label must clearly state "Halogenated Organic Waste" and list all chemical constituents and their approximate percentages[5][7].
-
Incompatible Materials: Never mix this waste with the following[4][5][7]:
-
Acids or bases
-
Oxidizing or reducing agents
-
Heavy metals
-
Aqueous solutions
-
Non-halogenated organic waste
-
Step-by-Step Disposal Workflow
The following protocol outlines the standard operating procedure for disposing of pure this compound residue or solutions containing it.
-
Prepare for Waste Collection: Within a chemical fume hood, designate a labeled halogenated waste container.
-
Transfer Waste: Carefully transfer the waste into the container using a funnel to prevent spills.
-
Seal the Container: Securely close the container lid immediately after adding waste. The container must remain closed at all times except when actively adding waste[5][7].
-
Log Contents: Meticulously update the hazardous waste tag with the added chemical name and quantity.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory. The storage area must be in a cool, well-ventilated location away from heat sources and direct sunlight, with secondary containment to manage potential leaks[4][7].
-
Request Pickup: Once the container is 75-80% full, or if it will no longer be used, submit a chemical waste collection request to your institution's EHS department as per their specific procedures[7].
The logical flow for handling this chemical waste is visualized in the diagram below.
Sources
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- 8. bucknell.edu [bucknell.edu]
A Researcher's Guide to the Safe Handling of 2-Chloro-6-(4-methoxybenzyloxy)pyridine
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this innovation comes the profound responsibility of ensuring the safety of all laboratory personnel. This guide provides essential, immediate safety and logistical information for handling 2-Chloro-6-(4-methoxybenzyloxy)pyridine (CAS No. 1020253-23-9), a substituted pyridine derivative. While comprehensive toxicological data for this specific compound is not fully established, this document synthesizes information from closely related analogs and established best practices for handling chlorinated aromatic compounds to create a robust framework for its safe utilization.[1][2]
Hazard Identification and Risk Assessment: Understanding the Compound
This compound belongs to the class of chlorinated pyridines. Based on the hazard profile of its close structural analog, 2-Chloro-6-methoxypyridine, it should be treated as a hazardous substance with the potential to cause significant harm if not handled correctly.[1] The primary routes of exposure are inhalation, skin contact, and eye contact.
Anticipated Hazard Classifications: Based on data from 2-Chloro-6-methoxypyridine, this compound is anticipated to have the following GHS classifications[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The causality behind these hazards lies in the reactivity of the chloro- and pyridine functional groups, which can interact with biological macromolecules, leading to irritation and toxicity. The lipophilic nature of the molecule may facilitate absorption through the skin.
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is mandatory to prevent exposure. The following table outlines the minimum required PPE, with the rationale grounded in preventing the anticipated hazards.
| Protection Type | Specification | Rationale and Causality |
| Eye & Face Protection | Chemical safety goggles with side shields and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. A face shield is crucial when handling larger quantities or during procedures with a high risk of splashing.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Prevents direct skin contact, which can cause irritation.[1] It is critical to double-glove and to change gloves immediately upon contamination. Permeability varies by manufacturer; always check compatibility charts. |
| Body Protection | A fully-buttoned laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure from spills or splashes. For larger scale operations, chemical-resistant aprons or coveralls are recommended.[2] |
| Respiratory Protection | All handling must be conducted within a certified chemical fume hood. | Prevents inhalation of vapors or aerosols, which can cause respiratory tract irritation.[1] A NIOSH-approved respirator may be required for spill cleanup or if engineering controls fail. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic workflow is essential to minimize the risk of exposure and ensure procedural integrity. The following protocol outlines the key steps for the safe handling of this compound.
Preparation and Pre-Handling:
-
Designated Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.[3]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[3][4]
-
Gather Materials: Assemble all necessary equipment, reagents, and waste containers before introducing the compound to the work area.
-
Don PPE: Put on all required PPE as specified in the table above.
Handling the Compound:
-
Weighing: If weighing the solid, do so in the fume hood. Use a disposable weigh boat and clean the balance area thoroughly after use.
-
Dissolving/Reaction: When preparing solutions or running reactions, add reagents slowly to control any potential exothermic processes. Keep the container opening pointed away from you and others in the lab.
-
Containment: Keep all containers tightly sealed when not in immediate use to prevent the escape of vapors.[1]
Post-Handling and Cleanup:
-
Decontamination: Wipe down the work area within the fume hood with an appropriate solvent (e.g., isopropanol), followed by soap and water.
-
PPE Removal: Remove gloves using the proper technique to avoid contaminating your skin. Remove your lab coat before leaving the laboratory.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2]
Below is a visual representation of the safe handling workflow.
Caption: Workflow for Safe Handling of this compound.
Emergency and Disposal Plans
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.
-
Spill: For a small spill, contain it with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed, labeled hazardous waste container.[1] For large spills, evacuate the area and contact your institution's environmental health and safety office.
Disposal Plan: All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: This is a halogenated organic compound. Dispose of all contaminated materials, including empty containers, gloves, and absorbent materials, in a designated, labeled hazardous waste container for "Halogenated Organic Waste."[1]
-
Labeling: Ensure the waste container is clearly labeled with its contents.
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by trained hazardous waste personnel.
-
Regulatory Compliance: All disposal must be in accordance with institutional, local, and national regulations.[1] Never dispose of this chemical down the drain.
By adhering to these protocols, researchers can confidently and safely work with this compound, fostering a culture of safety that protects both the individual and the scientific community.
References
-
Pharmaffiliates. this compound.[Link]
-
Washington State University. Standard Operating Procedure for Pyridine.[Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
